N-Bromosuccinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-bromobutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O2/c5-7-4(9)2-1-3(6)8/h1-2H2,(H2,6,8)(H,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQJWDKIRXRTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NBr)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Bromosuccinimide (NBS): A Comprehensive Technical Guide to its History, Development, and Application as a Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Bromosuccinimide (NBS) is a versatile and highly selective reagent that has become an indispensable tool in modern organic synthesis. This technical guide provides an in-depth exploration of the history, development, and diverse applications of NBS, with a particular focus on its relevance to pharmaceutical and natural product synthesis. Detailed experimental protocols for key reactions, quantitative data on reaction outcomes, and mechanistic insights are presented to offer a comprehensive resource for researchers and professionals in the field.
A Historical Overview: From Discovery to a Mainstay Reagent
The journey of N-Bromosuccinimide from a laboratory curiosity to a cornerstone of organic synthesis is a story of serendipity and systematic investigation.
-
Early Synthesis (19th Century): The first synthesis of N-Bromosuccinimide is believed to have occurred in the late 19th century, although a single definitive discoverer is not clearly documented. Its initial preparation involved the reaction of succinimide (B58015) with bromine in an acidic medium.
-
The Dawn of a New Reactivity (1919): The unique reactivity of N-haloamides was first hinted at in 1919 when German chemist Alfred Wohl reported that N-bromoacetamide could brominate 2,3-dimethyl-2-butene (B165504) at the allylic position without affecting the double bond. This was a significant departure from the typical electrophilic addition of bromine to alkenes.
-
Ziegler's Breakthrough and the Wohl-Ziegler Reaction (1942): The true potential of N-haloimides was unlocked in 1942 by Karl Ziegler. His comprehensive study on the use of N-Bromosuccinimide for the allylic bromination of olefins demonstrated its synthetic value and laid the foundation for what is now known as the Wohl-Ziegler bromination .[1] This reaction, which involves the radical-mediated substitution of a hydrogen atom at an allylic or benzylic position with a bromine atom, proved to be a game-changer in synthetic chemistry.[2] Ziegler's work established NBS as a convenient and selective source of bromine radicals.
-
Mechanistic Elucidation (1953): The mechanism of the Wohl-Ziegler reaction was a subject of debate until Paul Goldfinger proposed the currently accepted free-radical chain mechanism in 1953.[1] This mechanism clarified the role of NBS in maintaining a low and steady concentration of bromine, which is crucial for favoring substitution over addition reactions.[1]
-
Expansion of Applications: Following these seminal discoveries, the applications of NBS expanded rapidly. Chemists began to explore its utility as a selective oxidizing agent, a reagent for the bromination of carbonyl compounds and electron-rich aromatic systems, and in various other transformations, solidifying its position as a versatile tool in the synthetic chemist's arsenal.
Key Applications of N-Bromosuccinimide in Organic Synthesis
NBS is a multifaceted reagent employed in a wide array of chemical transformations. Its reactivity is highly dependent on the reaction conditions, including the solvent, initiator, and presence of light.
Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)
The Wohl-Ziegler reaction is the most renowned application of NBS, enabling the selective bromination of C-H bonds adjacent to double bonds or aromatic rings.[3] This transformation proceeds via a free-radical chain mechanism.
Mechanism:
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or by UV light, which generates a small amount of bromine radicals (Br•) from trace amounts of Br₂ present in NBS or formed from the reaction of NBS with HBr.[4][5]
-
Propagation:
-
A bromine radical abstracts an allylic or benzylic hydrogen atom from the substrate, forming a resonance-stabilized allylic or benzylic radical and HBr.[4][5]
-
This radical then reacts with a molecule of Br₂ to yield the allylic or benzylic bromide and a new bromine radical, which continues the chain.[4]
-
-
Role of NBS: The HBr generated during propagation reacts with NBS to regenerate Br₂. This crucial step maintains a very low concentration of Br₂, which suppresses the competing electrophilic addition of bromine to the double bond.[6]
Quantitative Data for Wohl-Ziegler Bromination:
| Substrate | Radical Initiator | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Cyclohexene (B86901) | Benzoyl Peroxide | CCl₄ | Reflux | 3-Bromocyclohexene (B24779) | 82-87 | [7] |
| Toluene (B28343) | AIBN | CCl₄ | Reflux | Benzyl bromide | ~90 | [8] |
| 4-Nitrotoluene | Light (25W black-light) | CH₃CN | 60 | 4-Nitrobenzyl bromide | 99 (selectivity) | [8] |
| 4-tert-Butyltoluene | Light (30W white lamp) | CH₃CN | 20 | 4-tert-Butylbenzyl bromide | 98 (selectivity) | [8] |
| Δ¹,⁴-Androstadiene-3,17-dione | - | - | - | 6-Bromo-Δ¹,⁴,⁶-androstatriene-3,17-dione | - | [9] |
Experimental Protocol: Wohl-Ziegler Bromination of Cyclohexene [7]
-
Reaction Setup: In a flask suitable for photochemical or thermally initiated reactions, dissolve cyclohexene (0.365 mol) in dry carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (0.244 mol).
-
Initiation: Add a radical initiator, such as benzoyl peroxide or AIBN (approximately 0.2-0.4 g).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp. The progress of the reaction can be monitored by observing the dense NBS sinking and being replaced by the less dense succinimide byproduct floating on top.
-
Workup: After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.
-
Purification: Filter the mixture to remove the succinimide. Remove the solvent by distillation. The crude 3-bromocyclohexene can be further purified by vacuum distillation.
Electrophilic Addition to Alkenes
In the presence of a nucleophilic solvent (e.g., water, alcohols), NBS reacts with alkenes to form halohydrins or their ether analogues. This reaction proceeds through an ionic mechanism involving a bromonium ion intermediate.[10]
Mechanism:
-
The alkene attacks the electrophilic bromine of NBS, forming a cyclic bromonium ion and the succinimide anion.
-
The nucleophilic solvent attacks the more substituted carbon of the bromonium ion from the side opposite to the bromine (anti-addition), leading to the opening of the three-membered ring.
-
Deprotonation of the resulting intermediate yields the final product.
Bromination of Carbonyl Compounds
NBS can be used for the α-bromination of carbonyl compounds. The reaction can proceed via either a radical pathway or an acid-catalyzed pathway involving the enol or enolate form of the carbonyl compound.[10] The acid-catalyzed method is often preferred due to higher yields and fewer side products.[10]
Quantitative Data for α-Bromination of Carbonyls:
| Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |
| Hexanoyl chloride | H⁺ | - | 2-Bromohexanoyl chloride | High | [10] |
| 4-Phenylbut-3-en-2-one | SeO₂, p-TSA | Toluene | 1-Bromo-4-phenylbut-3-en-2-one | - | [11] |
Experimental Protocol: α-Bromination of 4-Phenylbut-3-en-2-one [11]
-
Reaction Setup: To a solution of 4-phenylbut-3-en-2-one (6.84 mmol) in toluene (3.0 mL), add selenium dioxide (3.420 mmol) and p-toluenesulfonic acid (3.420 mmol).
-
Reagent Addition: Add N-bromosuccinimide (6.84 mmol).
-
Reaction: Heat the mixture at 50 °C.
-
Workup and Purification: After the reaction is complete, the product, 1-bromo-4-phenylbut-3-en-2-one, is isolated and purified.
Oxidation of Alcohols
NBS can act as a mild oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.[12] The reaction is often carried out in the presence of a suitable solvent.
Bromination of Aromatic Compounds
Electron-rich aromatic compounds, such as phenols, anilines, and their derivatives, can be readily brominated using NBS, often with high regioselectivity.[10]
N-Bromosuccinimide in Drug Development and Natural Product Synthesis
The selectivity of NBS makes it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals and natural products.
Synthesis of Anticancer Agents
-
Discodermolide: While a specific step involving NBS in the total synthesis of the potent microtubule-stabilizing agent (+)-Discodermolide is not prominently highlighted in the provided search results, the complexity of its synthesis, which has been the subject of extensive research, often involves numerous selective halogenation and oxidation steps where a reagent like NBS would be a suitable choice.[13][14][15][16]
-
Epothilones: Similarly, the total synthesis of Epothilones, another class of microtubule-stabilizing anticancer agents, involves intricate synthetic routes where selective bromination could be a key transformation.[17][18][19][20]
-
Bryostatin (B1237437) 1: The total synthesis of Bryostatin 1, a marine natural product with potential applications in treating cancer and other diseases, is a significant achievement in organic synthesis.[7][21][22][23][24] The complex structure of bryostatin necessitates highly selective reactions, and while a direct mention of NBS in the provided abstracts is not present, its utility in constructing such elaborate molecules is well-established.
Synthesis of Steroids
The Wohl-Ziegler reaction has been successfully applied in the synthesis of steroid derivatives. For instance, the bromination of Δ¹,⁴-androstadiene-3,17-dione at the C6 position using NBS is a key step in the partial synthesis of 6-dehydroestrone (B104128) and equilenin.[9][25]
Quantitative Data for Steroid Bromination:
| Substrate | Product | Yield (%) | Reference |
| Δ¹,⁴-Androstadiene-3,17-dione | Δ¹,⁴,⁶-Androstatriene-3,17-dione (after dehydrobromination) | - | [9] |
| Intermediate from above | Δ⁶-Dehydroestrone | 40 | [9] |
Synthesis of Prostaglandins
The synthesis of prostaglandins, a class of biologically active lipids, often involves the creation of complex stereochemistry. Allylic bromination using NBS can be a crucial step in introducing functionality that can be further elaborated to achieve the desired prostaglandin (B15479496) structure.
Experimental Protocols for Key NBS Reactions
This section provides detailed, step-by-step procedures for common and important reactions involving NBS.
Preparation of N-Bromosuccinimide[10]
-
Reaction Setup: Prepare an ice-water solution of succinimide.
-
Reagent Addition: Slowly add sodium hydroxide (B78521) and then bromine to the chilled solution.
-
Isolation: The N-Bromosuccinimide product precipitates out of the solution.
-
Purification: Collect the precipitate by filtration. The crude NBS can be used directly for Wohl-Ziegler reactions, as impurities can sometimes improve the yield. For other reactions requiring high purity, NBS can be recrystallized from water.
General Procedure for Benzylic Bromination in Continuous Flow[8]
-
System Setup: A continuous-flow reactor is assembled using transparent fluorinated ethylene (B1197577) polymer (FEP) tubing, irradiated by a compact fluorescent lamp (CFL).
-
Solution Preparation: Prepare a 0.5 M solution of the benzylic substrate in acetonitrile.
-
Reaction Execution: Pump the solution through the reactor at a defined flow rate and temperature. For example, for 4-nitrotoluene, a residence time of 50 minutes at 60 °C is used.
-
Workup: The output from the reactor contains the brominated product, which can be isolated using standard workup and purification techniques. This method allows for easy scaling by running the reactor for longer periods.
Conclusion
From its early discovery to its current status as a workhorse reagent, N-Bromosuccinimide has profoundly impacted the field of organic synthesis. Its ability to perform selective brominations and oxidations under mild conditions has made it an invaluable tool for the construction of complex molecules, particularly in the pharmaceutical industry. This guide has provided a comprehensive overview of the history, mechanisms, and practical applications of NBS, equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile reagent in their synthetic endeavors. The continued exploration of NBS in novel synthetic methodologies ensures its enduring legacy in the advancement of chemical science.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chadsprep.com [chadsprep.com]
- 4. orgosolver.com [orgosolver.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Total Synthesis of Bryostatin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α′,α′-Dibromo-4-arylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 14. Discodermolide - Wikipedia [en.wikipedia.org]
- 15. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]
- 17. Total syntheses of epothilones B and d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Total synthesis of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Scalable synthesis of bryostatin 1 and analogs, adjuvant leads against latent HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Scalable total synthesis of bryostatin 1 enables the design, synthesis, and biological evaluation of bryostatin analogs | Stanford Digital Repository [purl.stanford.edu]
- 23. Total synthesis of bryostatin 1. | Semantic Scholar [semanticscholar.org]
- 24. Bryostatin 1 - American Chemical Society [acs.org]
- 25. scispace.com [scispace.com]
The Versatility of N-Bromosuccinimide: An In-depth Technical Guide to its Reactivity with Common Functional Groups
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Bromosuccinimide (NBS) is a highly versatile and convenient reagent in modern organic synthesis, primarily utilized for selective bromination and oxidation reactions.[1] As a crystalline solid, it offers significant handling advantages over hazardous and volatile liquid bromine. Its reactivity is nuanced, allowing for targeted transformations of various functional groups under specific conditions, making it an indispensable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the core reactivity of NBS with key functional groups, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.
Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)
The most prominent application of NBS is the selective bromination of C-H bonds at positions allylic or benzylic to a double bond or aromatic ring, a transformation known as the Wohl-Ziegler reaction.[2][3] This reaction proceeds via a free-radical chain mechanism and is prized for its ability to introduce a bromine atom without affecting the double bond, which is a common side reaction when using Br₂.[2]
The key to this selectivity is the slow, in situ generation of a low concentration of molecular bromine (Br₂) from the reaction of NBS with trace amounts of HBr formed during the propagation step.[4][5] This low concentration of Br₂ favors the radical substitution pathway over electrophilic addition to the alkene.
Reaction Mechanism
The Wohl-Ziegler reaction is initiated by light (hν) or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5]
-
Initiation: The initiator or light promotes the homolytic cleavage of the Br-Br bond in the trace Br₂ present in NBS, generating two bromine radicals (Br•).[4]
-
Propagation Step 1: A bromine radical abstracts a hydrogen atom from the allylic or benzylic position, which is the weakest C-H bond due to the resonance stabilization of the resulting radical intermediate.[6][7] This step forms HBr.
-
Propagation Step 2: The newly formed allylic or benzylic radical reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain.[4]
-
Regeneration of Br₂: The HBr produced in the first propagation step reacts rapidly with NBS to generate a fresh molecule of Br₂, maintaining the low concentration necessary for the radical cycle to continue.[4]
Quantitative Data: Substrate Scope
The Wohl-Ziegler reaction is effective for a wide range of substrates containing allylic or benzylic hydrogens. The reaction generally favors the formation of the most stable radical intermediate.
| Substrate | Reagents/Conditions | Product(s) | Yield (%) | Reference(s) |
| Toluene | NBS (1.0 eq.), AIBN, CCl₄, reflux | Benzyl bromide | 85 | [8] |
| 4-Methylanisole (B47524) | NBS (1.0 eq.), Blue LEDs, CH₃CN, rt, 30 min | 4-Methoxybenzyl bromide | 98 | [9] |
| 4-Nitrotoluene | NBS (1.0 eq.), Blue LEDs, CH₃CN, rt, 40 min | 4-Nitrobenzyl bromide | 95 | [9] |
| 2-Heptene | NBS (0.66 eq.), Benzoyl Peroxide, CCl₄, reflux, 2h | 4-Bromo-2-heptene | 52-57 | [2] |
| Cyclohexene (B86901) | NBS, AIBN, CCl₄, reflux | 3-Bromocyclohexene | 80-87 | [6] |
| trans-2-Hexene | NBS (1.5 eq.), LED lamp, Cyclohexane, reflux | 4-Bromo-2-hexene + 2-Bromo-3-hexene | 50 + 32 | [10] |
Experimental Protocol: Benzylic Bromination of 4-Methylanisole
This protocol is adapted from a user-friendly, visible-light-induced Wohl-Ziegler reaction.[9]
Materials:
-
4-Methylanisole (1.0 mmol, 122 mg)
-
N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg)
-
Acetonitrile (B52724) (CH₃CN), 8 mL
-
Round-bottom flask or Schlenk tube (10 mL)
-
Magnetic stirrer
-
Blue LED light source
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylanisole (122 mg, 1.0 mmol) and N-bromosuccinimide (178 mg, 1.0 mmol).
-
Add acetonitrile (8 mL) to the flask to achieve a 0.12 M solution.
-
Seal the flask and place it on a magnetic stirrer.
-
Position the flask approximately 5-10 cm from a blue LED light source.
-
Irradiate the stirred reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The succinimide byproduct will precipitate as the reaction proceeds.
-
Upon completion, filter the reaction mixture to remove the succinimide.
-
Wash the solid with a small amount of cold acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexane) to yield pure 4-methoxybenzyl bromide.
Electrophilic Addition to Alkenes: Bromohydrin Formation
In the presence of water or other nucleophilic solvents, NBS reacts with alkenes to form bromohydrins via an electrophilic addition mechanism.[1] This reaction is a safe and convenient alternative to using aqueous bromine solutions.[11] The reaction proceeds through a cyclic bromonium ion intermediate, leading to a stereospecific anti-addition of the bromine and hydroxyl groups.[12]
Reaction Mechanism
The reaction is initiated by the electrophilic attack of bromine (generated from NBS) on the alkene π-bond.
-
Step 1: Bromonium Ion Formation: The alkene attacks the electrophilic bromine atom of NBS (or Br₂ in equilibrium), displacing succinimide and forming a cyclic bromonium ion intermediate.[13]
-
Step 2: Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the carbons of the bromonium ion from the side opposite to the bromine atom (backside attack).[11] This attack occurs at the more substituted carbon atom, following Markovnikov's rule, due to the partial positive charge being better stabilized at that position.
-
Step 3: Deprotonation: The resulting protonated bromohydrin is deprotonated by water or succinimide to yield the final neutral bromohydrin product.
Quantitative Data: Bromohydrin Formation
The reaction is generally high-yielding for a variety of alkene substrates.
| Alkene Substrate | Solvent System | Time | Temperature (°C) | Product | Yield (%) | Reference(s) |
| Styrene | DMSO/H₂O | 30 min | rt | 2-Bromo-1-phenylethanol | 89-94 | [11] |
| 1-Methylcyclohexene | THF/H₂O | 30 min | rt | 2-Bromo-1-methylcyclohexanol | >80 (crude) | |
| trans-Stilbene | DMSO/H₂O (50%) | 30 min | 0 | erythro-2-Bromo-1,2-diphenylethanol | 73 | |
| Cyclohexene | DMSO/H₂O (50%) | 15 min | 0 | trans-2-Bromocyclohexanol | 73-78 | [1] |
| 1-Octene | Acetone/H₂O | 4h | rt | 1-Bromo-2-octanol | 55 | [1] |
Experimental Protocol: Synthesis of trans-2-Bromocyclohexanol
This protocol is a representative procedure for bromohydrin formation.
Materials:
-
Cyclohexene (10 mmol, 0.82 g)
-
N-Bromosuccinimide (NBS) (10 mmol, 1.78 g)
-
Dimethyl sulfoxide (B87167) (DMSO), 10 mL
-
Water, 10 mL
-
Erlenmeyer flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve cyclohexene (0.82 g, 10 mmol) in a mixture of 10 mL DMSO and 10 mL water.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Add N-bromosuccinimide (1.78 g, 10 mmol) to the stirred solution in small portions over a period of 10-15 minutes, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Pour the reaction mixture into 50 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers and wash sequentially with water (20 mL) and saturated sodium chloride (brine) solution (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The resulting crude oil can be purified by distillation or chromatography to yield pure trans-2-bromocyclohexanol.
α-Bromination of Carbonyl Compounds
NBS is an effective reagent for the bromination of ketones and other carbonyl derivatives at the α-carbon position.[1] The reaction can proceed through either an acid-catalyzed or a radical pathway. The acid-catalyzed route, involving an enol or enolate intermediate, is generally preferred as it is high-yielding with fewer side products.[1]
Reaction Mechanism (Acid-Catalyzed)
-
Step 1: Enolization: In the presence of an acid catalyst (e.g., HBr, p-TsOH), the ketone undergoes tautomerization to its enol form.
-
Step 2: Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine atom of NBS.
-
Step 3: Deprotonation: The resulting protonated α-bromoketone is deprotonated, typically by the succinimide anion or another base, to give the final product and regenerate the acid catalyst.
Quantitative Data: α-Bromination of Ketones
The reaction is efficient for a variety of cyclic and acyclic ketones, often with high regioselectivity.
| Substrate | Catalyst/Solvent | Time | Temp (°C) | Product | Yield (%) | Reference(s) |
| Acetophenone (B1666503) | Acidic Al₂O₃ / Methanol (B129727) | 10 min | Reflux | α-Bromoacetophenone | 89 | |
| 4'-Chloroacetophenone | Acidic Al₂O₃ / Methanol | 15 min | Reflux | 2-Bromo-1-(4-chlorophenyl)ethanone | 92 | |
| 3',5'-Diacetoxyacetophenone | Acetic Acid | 2-4 h | 80 | 2-Bromo-3',5'-diacetoxyacetophenone | >85 | |
| Cyclohexanone | NH₄OAc / Et₂O | 10 min | 25 | 2-Bromocyclohexanone | 92 | [13] |
| 2-Heptanone | NH₄OAc / CCl₄ | 30 min | 80 | 1-Bromo-2-heptanone & 3-Bromo-2-heptanone | 90 (mixture) | [13] |
| Propiophenone | p-TsOH / [bmim]PF₆ | 9 h | rt | 2-Bromopropiophenone | 91 | [7] |
Experimental Protocol: α-Bromination of Acetophenone
This protocol is adapted from a procedure using a solid-supported catalyst.
Materials:
-
Acetophenone (10 mmol, 1.20 g)
-
N-Bromosuccinimide (NBS) (12 mmol, 2.14 g)
-
Acidic Alumina (B75360) (Al₂O₃) (10% w/w, 0.12 g)
-
Methanol (20 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, combine acetophenone (1.20 g, 10 mmol), acidic alumina (0.12 g), and methanol (20 mL).
-
Heat the reaction mixture to reflux with stirring.
-
Once refluxing, add N-bromosuccinimide (2.14 g, 12 mmol) in ten small portions over 5-10 minutes.
-
Continue heating at reflux for an additional 10-15 minutes. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the alumina catalyst and the succinimide byproduct.
-
Wash the solid residue with a small amount of methanol.
-
Combine the filtrates and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude α-bromoacetophenone, which can be further purified by recrystallization or chromatography.
Bromination of Aromatic Compounds
NBS can serve as an electrophilic brominating agent for aromatic rings. The reactivity is highly dependent on the nature of the aromatic substrate and the reaction conditions.
-
Activated Rings: Electron-rich aromatic compounds, such as phenols, anilines, and heterocycles, are readily brominated by NBS. Using polar aprotic solvents like dimethylformamide (DMF) can lead to high para-selectivity.
-
Deactivated Rings: Electron-poor aromatic rings, which are resistant to electrophilic attack, can be brominated using NBS in the presence of a strong acid, such as concentrated sulfuric acid.
Quantitative Data: Aromatic Bromination
The choice of solvent and catalyst significantly influences the yield and regioselectivity of aromatic bromination.
| Substrate | Reagents/Conditions | Product | Yield (%) | Reference(s) |
| Anisole | NBS, LiClO₄-SiO₂ | 4-Bromoanisole | 98 | |
| Aniline | NBS, CH₃CN | 4-Bromoaniline + 2,4-Dibromoaniline | 40 + 50 | |
| 3-Chloroaniline | NBS, CH₃CN | 4-Bromo-3-chloroaniline | 92 | |
| Acetanilide | NBS, DMF | 4-Bromoacetanilide | 90 | |
| Pyrrole | NBS, THF, 0°C | 2,3,4,5-Tetrabromopyrrole | 94 | [1] |
| Nitrobenzene | NBS, H₂SO₄ (conc.) | 3-Bromonitrobenzene | 84 |
Hofmann Rearrangement of Primary Amides
NBS, in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can effect the Hofmann rearrangement of primary amides. This reaction converts the amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[9] If the reaction is performed in an alcohol solvent, the isocyanate is trapped to form a stable carbamate (B1207046), which is often synthetically advantageous.
Reaction Mechanism
-
Step 1: N-Bromination: The primary amide is deprotonated by the base, and the resulting anion is brominated by NBS to form an N-bromoamide.
-
Step 2: Second Deprotonation: The strong base removes the remaining acidic N-H proton to form an N-bromoamide anion.
-
Step 3: Rearrangement: The anion rearranges; the R group attached to the carbonyl migrates to the nitrogen atom as the bromide ion is expelled. This concerted step forms an isocyanate intermediate.
-
Step 4: Trapping/Hydrolysis: The isocyanate is rapidly trapped by a nucleophile (e.g., methanol to form a methyl carbamate) or hydrolyzed by water to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[9]
Quantitative Data: Hofmann Rearrangement with NBS
This modified Hofmann rearrangement is effective for various amides, providing carbamates in high yields.
| Substrate | Base/Solvent | Time | Product | Yield (%) | Reference(s) |
| p-Methoxybenzamide | DBU / Methanol | 45 min (reflux) | Methyl N-(p-methoxyphenyl)carbamate | 93 | |
| Benzamide | DBU / Methanol | - | Methyl N-phenylcarbamate | 99 | |
| 4-(Dimethylamino)benzamide | DBU / Methanol | - | Methyl N-(4-dimethylaminophenyl)carbamate | 92 | |
| Nicotinamide | KOH / Methanol | 5 h (-20°C) | 3-Amino-N-methoxycarbonylpyridine | 95 (conversion) | [12] |
Experimental Protocol: Modified Hofmann Rearrangement of p-Methoxybenzamide
This protocol is adapted from a high-yield procedure for carbamate synthesis.
Materials:
-
p-Methoxybenzamide (66 mmol, 10 g)
-
N-Bromosuccinimide (NBS) (132 mmol, 23.8 g total)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (150 mmol, 22 mL)
-
Methanol (300 mL)
-
Ethyl acetate
-
1 L Round-bottom flask with reflux condenser
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stir bar, add p-methoxybenzamide (10 g, 66 mmol), DBU (22 mL, 150 mmol), and methanol (300 mL).
-
Add the first portion of NBS (11.9 g, 66 mmol) to the solution.
-
Heat the solution at reflux for 15 minutes.
-
Slowly add the second portion of NBS (11.9 g, 66 mmol) to the refluxing solution.
-
Continue to heat at reflux for an additional 30 minutes.
-
Cool the reaction mixture and remove the methanol by rotary evaporation.
-
Dissolve the residue in ethyl acetate (500 mL).
-
Wash the organic solution sequentially with 6 N HCl (2 x 100 mL), 1 N NaOH (2 x 100 mL), and saturated brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, EtOAc/hexane 1:1) and recrystallization to yield pure methyl N-(p-methoxyphenyl)carbamate as a pale yellow solid.
Selective Oxidation of Alcohols
While less common, NBS can be employed as an oxidizing agent for alcohols. A particularly noteworthy application, developed by E. J. Corey, is the selective oxidation of secondary alcohols in the presence of primary alcohols using NBS in an aqueous dimethoxyethane (DME) solvent system.
General Reaction and Selectivity
The reaction converts secondary alcohols to ketones while leaving primary alcohols largely untouched under controlled conditions. The selectivity arises from the different reaction rates, with secondary alcohols reacting faster with the active bromine species generated from NBS in the aqueous medium.
Quantitative Data: Selective Oxidation
Data for this reaction highlights its selectivity. The yields are generally good for the desired ketone product, with minimal oxidation of the primary alcohol.
| Substrate (Secondary/Primary Diol) | Solvent | Time | Temperature (°C) | Product (Ketone) | Yield (%) | Reference(s) |
| 1-Phenyl-1,2-ethanediol | aq. DME | - | -20 to 0 | 2-Hydroxy-1-phenylethanone | High | |
| 1,4-Androstan-3β,17β-diol | aq. DME | - | -20 to 0 | 17β-Hydroxy-1,4-androstan-3-one | High | |
| Borneol | Alkaline Medium | - | 30-45 | Camphor | - | |
| 2-Octanol | TEMPO, NaOAc / CH₂Cl₂ | 1 h | 0 | 2-Octanone | 95 |
Experimental Protocol: Selective Oxidation of a Secondary Alcohol (General)
This protocol is based on the conditions reported by E. J. Corey.
Materials:
-
Substrate containing both primary and secondary alcohol moieties (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.1 mmol), recrystallized
-
1,2-Dimethoxyethane (DME)
-
Water
-
Reaction flask with a dropping funnel
-
Low-temperature bath (e.g., acetone/dry ice)
Procedure:
-
Dissolve the alcohol substrate (1.0 mmol) in a mixture of DME and water (e.g., 4:1 v/v).
-
Cool the stirred solution to -20 °C using a low-temperature bath.
-
Dissolve recrystallized NBS (1.1 mmol) in a minimum amount of cold DME/water.
-
Add the NBS solution dropwise to the cold alcohol solution over 15-20 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the secondary alcohol has been consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃).
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by flash column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting and working up a reaction involving NBS, such as a Wohl-Ziegler bromination.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DSpace [dr.lib.iastate.edu]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. US7208634B2 - Oxidation method of primary or secondary alcohol - Google Patents [patents.google.com]
- 10. Lewis base catalysis by thiourea: N-bromosuccinimide-mediated oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective oxidation of racemic secondary alcohols catalyzed by chiral Mn(iii)-salen complexes with N-bromosuccinimide as a powerful oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. File:NBS Oxidation Corey.png - Wikimedia Commons [commons.wikimedia.org]
- 13. Predictive control of selective secondary alcohol oxidation of glycerol on NiOOH - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Bromosuccinimide: A Comprehensive Technical Guide to its Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, primarily known for its ability to introduce bromine atoms into organic molecules selectively. Its ease of handling as a crystalline solid, compared to gaseous or liquid bromine, and its capacity to provide a low, constant concentration of bromine make it an indispensable tool for a variety of transformations. This technical guide provides an in-depth review of the core synthetic applications of NBS, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.
Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)
One of the most prominent applications of NBS is the selective bromination of allylic and benzylic C-H bonds, a transformation known as the Wohl-Ziegler reaction.[1][2][3] This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][4] The use of NBS is crucial as it maintains a low concentration of molecular bromine, which favors radical substitution over competing electrophilic addition to the double bond.[2][5]
The reaction is highly regioselective, favoring the formation of the most stable radical intermediate.[2] In the case of unsymmetrical alkenes, this can lead to a mixture of products due to allylic rearrangement of the radical intermediate.[1]
Quantitative Data for Allylic Bromination of Hexene Isomers
| Substrate | Product(s) | Product Distribution (%) |
| 1-Hexene | 1-Bromo-2-hexene (E/Z) | 56 |
| 3-Bromo-1-hexene | 10 | |
| trans-2-Hexene | 4-Bromo-2-hexene | 50 |
| 2-Bromo-3-hexene | 32 | |
| 1-Bromo-2-hexene | 12 | |
| 3-Bromo-1-hexene | 2 | |
| 3-Hexene | 4-Bromo-2-hexene | 58 |
| 2-Bromo-3-hexene | 41 |
Data sourced from a study on the allylic rearrangement in NBS bromination reactions.[1]
Detailed Experimental Protocol: Benzylic Bromination of 2-(Trifluoromethyl)toluene
This protocol describes the selective benzylic bromination of 2-(trifluoromethyl)toluene to yield 1-(bromomethyl)-2-(trifluoromethyl)benzene (B1295031).[6]
Materials:
-
2-(Trifluoromethyl)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Acetonitrile (B52724) or Carbon Tetrachloride (Note: CCl₄ is toxic and ozone-depleting; acetonitrile is a safer alternative)[1]
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(trifluoromethyl)toluene (1.0 eq) in the chosen solvent (e.g., acetonitrile).
-
Add N-bromosuccinimide (1.05 - 1.2 eq) and the radical initiator (AIBN or BPO, 0.02 - 0.1 eq).[6]
-
Heat the reaction mixture to reflux. The reaction can be initiated by visible light if a photochemical initiator is used.[6]
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide (B58015), which floats.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-(bromomethyl)-2-(trifluoromethyl)benzene can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Wohl-Ziegler Reaction Mechanism
Caption: Radical chain mechanism of the Wohl-Ziegler bromination.
α-Bromination of Carbonyl Compounds
NBS is an effective reagent for the bromination of carbonyl compounds at the α-position. The reaction can proceed through either a radical pathway or, more commonly, an acid- or base-catalyzed pathway involving an enol or enolate intermediate. Acid-catalyzed α-bromination is generally preferred as it is high-yielding with fewer side products. This transformation is a cornerstone in synthetic chemistry for the introduction of functional groups adjacent to a carbonyl moiety.
Quantitative Data for α-Bromination of Aralkyl Ketones
| Substrate | Catalyst | Solvent | Time (min) | Yield (%) |
| Acetophenone (B1666503) | Acidic Al₂O₃ | Methanol (B129727) | 10 | 89 |
| 4'-Methylacetophenone | Acidic Al₂O₃ | Methanol | 15 | 92 |
| 4'-Methoxyacetophenone | Acidic Al₂O₃ | Methanol | 25 | 85 |
| 4'-Chloroacetophenone | Acidic Al₂O₃ | Methanol | 10 | 94 |
| 4'-Bromoacetophenone | Acidic Al₂O₃ | Methanol | 10 | 95 |
| 4'-Nitroacetophenone | Acidic Al₂O₃ | Methanol | 45 | 72 |
| Propiophenone | Acidic Al₂O₃ | Methanol | 15 | 90 |
| Butyrophenone | Acidic Al₂O₃ | Methanol | 20 | 88 |
Data adapted from a study on substrate-directed regioselective monobromination of aralkyl ketones.
Detailed Experimental Protocol: α-Bromination of Acetophenone
This protocol outlines the α-bromination of acetophenone using NBS and a catalytic amount of acidic alumina.
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic Alumina (Al₂O₃)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of acetophenone (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w).
-
Add N-bromosuccinimide (12 mmol) portion-wise over 10 minutes while stirring the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically within 10-30 minutes), cool the mixture to room temperature.
-
Filter the catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to afford the crude α-bromoacetophenone, which can be further purified by recrystallization or column chromatography.
Experimental Workflow for α-Bromination of a Ketone
Caption: General experimental workflow for the α-bromination of a ketone using NBS.
Bromohydrin Formation from Alkenes
NBS is a convenient reagent for the synthesis of bromohydrins from alkenes in the presence of water.[3] The reaction proceeds via an electrophilic addition mechanism, where the initial attack of the alkene on the bromine of NBS forms a bromonium ion intermediate. Subsequent nucleophilic attack by water leads to the formation of the bromohydrin with anti-stereochemistry. The use of NBS is advantageous as it avoids the high concentration of bromine that could lead to the formation of dibrominated byproducts.
Quantitative Data for Bromohydrin Formation
| Alkene | Solvent System | Temperature (°C) | Yield (%) |
| Styrene | 50% aq. DMSO | 0 | 85 |
| trans-Stilbene (B89595) | 50% aq. DMSO | 0 | 92 |
| Cyclohexene | 50% aq. THF | 0 | 88 |
| 1-Octene | 50% aq. t-Butanol | 0 | 78 |
Representative yields from various sources.
Detailed Experimental Protocol: Bromohydrin Formation from trans-Stilbene
This protocol details the synthesis of 2-bromo-1,2-diphenylethanol from trans-stilbene.
Materials:
-
trans-Stilbene
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Celite
-
Anhydrous sodium sulfate
Procedure:
-
In a 25-mL Erlenmeyer flask, suspend trans-stilbene (0.25 g) in a mixture of DMSO (7 mL) and water (0.12 mL). Stir until the alkene dissolves.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (2 molar equivalents) in small portions over approximately 5 minutes with continuous stirring.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Pour the reaction mixture into 20 mL of ice-cold water.
-
Add 10 mL of diethyl ether and filter the suspension through a pad of Celite using a Buchner funnel.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with an additional 7 mL of diethyl ether.
-
Combine the organic layers and wash with 10 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude bromohydrin.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether).
Bromohydrin Formation Mechanism
Caption: Mechanism of bromohydrin formation from an alkene using NBS and water.
Oxidation of Alcohols
While primarily known as a brominating agent, NBS can also function as a mild oxidizing agent, particularly for the conversion of secondary alcohols to ketones. The reaction conditions can be tuned to favor oxidation over bromination. This application provides a useful alternative to heavy metal-based oxidants. Primary alcohols can also be oxidized, typically to aldehydes, though over-oxidation to carboxylic acids can occur.
Quantitative Data for Oxidation of Secondary Alcohols
| Substrate | Co-oxidant/Catalyst | Solvent | Yield (%) |
| Cyclohexanol (B46403) | - | Polyethylene glycol | High |
| 1-Phenylethanol | DBU | Acetonitrile | 92 |
| Diphenylmethanol | DBU | Acetonitrile | 95 |
| Borneol | - | Alkaline medium | - |
| Isoborneol | - | Alkaline medium | - |
| Menthol | - | Alkaline medium | - |
Yields are representative and can vary based on specific reaction conditions. The study on perfumery alcohols focused on kinetics rather than isolated yields. A patent describes the oxidation of cyclohexanol with NBS in the presence of a nitroxyl (B88944) radical to yield 88% of cyclohexanone.
Detailed Experimental Protocol: Oxidation of a Secondary Alcohol (General Procedure)
This protocol provides a general method for the oxidation of a secondary alcohol to a ketone using NBS.
Materials:
-
Secondary alcohol
-
N-Bromosuccinimide (NBS)
-
Aqueous dimethoxyethane (DME) or other suitable solvent
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve the secondary alcohol (1.0 eq) in the chosen solvent system (e.g., aqueous DME).
-
Cool the solution to 0 °C.
-
Add NBS (1.1 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude ketone.
-
Purify the product by distillation or column chromatography.
Conclusion
N-Bromosuccinimide is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its ability to serve as a selective source of bromine for allylic/benzylic bromination, α-bromination of carbonyls, and bromohydrin formation, as well as its utility as a mild oxidizing agent, makes it an invaluable tool for synthetic chemists. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in the effective application of NBS in their synthetic strategies, contributing to the efficient development of new molecules in the pharmaceutical and chemical industries.
References
N-Bromosuccinimide: A Dichotomous Reagent in Radical and Electrophilic Bromination
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Bromosuccinimide (NBS) is a versatile and highly selective brominating agent in organic synthesis. Its reactivity is uniquely dependent on the reaction conditions, allowing it to function through either a free-radical or an electrophilic mechanism. This duality enables chemists to target different positions within a molecule, making NBS an indispensable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides a detailed exploration of these two competing mechanistic pathways, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding.
The Decisive Role of Reaction Conditions
The reaction pathway taken by NBS is primarily dictated by the choice of solvent and the presence or absence of radical initiators or acid catalysts. Non-polar solvents like carbon tetrachloride (CCl₄), coupled with radical initiators (e.g., AIBN, benzoyl peroxide) or UV light, favor a free-radical chain mechanism.[1][2][3][4] This pathway is characteristic of the Wohl-Ziegler reaction, leading to the selective bromination of allylic and benzylic positions.[1][3][5] Conversely, polar solvents, such as water, dimethylformamide (DMF), or acetonitrile (B52724), promote electrophilic mechanisms.[3][6][7][8] In these environments, NBS acts as a source of an electrophilic bromine species, attacking electron-rich systems like alkenes, aromatic rings, and enolates.[2][3][7][9]
The following table summarizes the key factors that determine the operative mechanism.
| Factor | Radical Mechanism (Allylic/Benzylic Bromination) | Electrophilic Mechanism (Addition/Substitution) |
| Solvent | Non-polar (e.g., CCl₄, cyclohexane)[1][10] | Polar (e.g., CH₃CN, DMF, aqueous DMSO, MeOH)[3][6][7] |
| Initiator/Catalyst | Radical Initiator (AIBN, Benzoyl Peroxide) or UV light[1][3] | Often none required; Acid catalysts (e.g., p-TsOH) can be used[1][11] |
| Substrate | Alkenes with allylic hydrogens, Alkylarenes | Electron-rich alkenes, Activated aromatic compounds (phenols, anilines), Enols/Enolates[2][3] |
| Primary Outcome | Substitution of an allylic or benzylic hydrogen with bromine | Addition across a double bond or Substitution on an aromatic ring |
The Free-Radical Mechanism: Wohl-Ziegler Bromination
The Wohl-Ziegler reaction allows for the highly selective substitution of a hydrogen atom at an allylic or benzylic position with a bromine atom.[11] This selectivity stems from the relative stability of the resulting allylic or benzylic radicals, which are stabilized by resonance.[12]
Mechanistic Pathway
The reaction proceeds via a radical chain mechanism, which consists of initiation, propagation, and termination steps.[13][14] A crucial aspect of this reaction is the role of NBS in maintaining a very low, constant concentration of molecular bromine (Br₂).[10][11] This is achieved by the reaction of NBS with the hydrogen bromide (HBr) generated during the propagation stage, which suppresses the competing electrophilic addition of Br₂ across the double bond.[11][12][13]
Caption: Wohl-Ziegler radical chain mechanism.
Quantitative Data: Regioselectivity
The regioselectivity of the Wohl-Ziegler reaction is determined by the stability of the intermediate radical. In cases where an asymmetrical alkene can form multiple, non-equivalent, resonance-stabilized radicals, a mixture of products is often obtained.[15]
| Substrate | Product(s) | Yield/Distribution | Reference(s) |
| Cyclohexene (B86901) | 3-Bromocyclohexene (B24779) | 70% | [16] |
| 1-Hexene | 1-Bromo-2-hexene (E/Z) | 56% (rearranged) | [15] |
| 3-Bromo-1-hexene | 10% | [15] | |
| trans-2-Hexene | 4-Bromo-2-hexene | 50% | [15] |
| 2-Bromo-3-hexene | 32% (rearranged) | [15] | |
| 3-Bromo-1-hexene | 2% | [15] | |
| 1-Bromo-2-hexene | 12% | [15] |
Experimental Protocol: Allylic Bromination of Cyclohexene
This protocol is adapted from a reliable, published procedure.[16]
-
Materials:
-
Cyclohexene (35 g, 0.43 mol)
-
N-Bromosuccinimide (24.9 g, 0.14 mol)
-
Benzoyl peroxide (0.35 g, radical initiator)
-
Carbon tetrachloride (CCl₄, 100 cm³)
-
-
Procedure:
-
To a mixture of cyclohexene and N-bromosuccinimide in carbon tetrachloride, add benzoyl peroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Slowly heat the mixture to reflux and maintain reflux for 3.5 hours. Caution: The reaction can be highly exothermic and must be heated slowly to remain under control.[16]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by vacuum distillation (b.p. 61 °C @ 12 mmHg) to yield 3-bromocyclohexene as a colorless oil.
-
-
Expected Yield: 15.71 g (70%).[16]
The Electrophilic Mechanism
In polar solvents, the N-Br bond of NBS is polarized, rendering the bromine atom electrophilic.[6] This allows NBS to react with various nucleophiles, such as electron-rich aromatic rings and alkenes, without the need for radical initiation.
Mechanistic Pathways
Two primary electrophilic pathways are observed: electrophilic aromatic substitution and electrophilic addition to alkenes.
-
Electrophilic Aromatic Substitution: Electron-rich aromatic compounds, such as phenols and anisoles, are readily brominated by NBS.[7][17] The reaction proceeds via the typical arenium ion (sigma complex) intermediate. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring.[17] The use of specific solvents like acetonitrile often leads to high para-selectivity.[7][17]
Caption: Electrophilic aromatic substitution with NBS.
-
Electrophilic Addition to Alkenes: In the presence of a polar, protic solvent like water or an alcohol, NBS reacts with alkenes to form halohydrins.[18][19] The mechanism involves the formation of a cyclic bromonium ion intermediate, which is then opened by a nucleophilic attack from the solvent.[8] This reaction follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon, and typically results in anti-addition.
References
- 1. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wohl-Ziegler Reaction [organic-chemistry.org]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. orgosolver.com [orgosolver.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. openriver.winona.edu [openriver.winona.edu]
- 16. syntheticpages.org [syntheticpages.org]
- 17. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
The Solubility of N-Bromosuccinimide: A Comprehensive Technical Guide for Researchers
Abstract
N-Bromosuccinimide (NBS) is a versatile and widely utilized reagent in organic synthesis, primarily for radical substitution and electrophilic addition reactions. The efficiency, selectivity, and outcome of reactions involving NBS are critically dependent on the choice of solvent, with solubility being a paramount consideration. This technical guide provides a detailed overview of the solubility of N-Bromosuccinimide in a range of common organic solvents. It is intended to serve as a valuable resource for researchers, chemists, and professionals in drug development by presenting quantitative solubility data, qualitative solubility descriptions, and a standardized experimental protocol for solubility determination. Furthermore, a logical workflow for solvent selection is visualized to aid in experimental design.
Introduction
N-Bromosuccinimide is a crystalline solid, and its effective use in a reaction medium necessitates its dissolution. The solubility of NBS varies significantly across different organic solvents, influencing reaction kinetics, product distribution, and the ease of post-reaction work-up. A thorough understanding of its solubility profile is therefore essential for optimizing reaction conditions and achieving desired synthetic outcomes. This document compiles and presents solubility data from various sources to provide a comprehensive reference for laboratory practice.
Quantitative Solubility of N-Bromosuccinimide
The following table summarizes the available quantitative data for the solubility of N-Bromosuccinimide in several common solvents at a standard temperature. It is important to note that solubility can be temperature-dependent.
| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) at 25 °C | Reference |
| Acetone | C₃H₆O | 14.40 | [1] |
| Acetic Acid (glacial) | C₂H₄O₂ | 3.10 | [1] |
| tert-Butanol | C₄H₁₀O | 0.73 | [1] |
| Carbon Tetrachloride | CCl₄ | 0.02 | [1] |
| Hexane | C₆H₁₄ | 0.006 | [1] |
| Water | H₂O | 1.47 | [1] |
Qualitative Solubility of N-Bromosuccinimide
| Solvent | Chemical Formula | Qualitative Solubility | Reference(s) |
| Acetone | C₃H₆O | Very Soluble | [1] |
| Acetonitrile | C₂H₃N | Soluble | [2][3] |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | [2][3] |
| Tetrahydrofuran (THF) | C₄H₈O | Soluble | [2][3] |
| Ethyl Acetate | C₄H₈O₂ | Slightly Soluble | [1][4] |
| Diethyl Ether | C₄H₁₀O | Slightly Soluble | [1] |
| Benzene | C₆H₆ | Insoluble | [4] |
| Carbon Tetrachloride | CCl₄ | Insoluble | [2][3][5] |
| Chloroform | CHCl₃ | Soluble | [6] |
| Hexane | C₆H₁₄ | Insoluble | [1][2][3] |
| Water | H₂O | Slightly Soluble | [2][3] |
Note on Discrepancies: There are some conflicting reports in the literature regarding the solubility of NBS in certain solvents. For instance, while some sources declare NBS as insoluble in carbon tetrachloride, others provide a specific, albeit low, solubility value.[1][2][3][5] Similarly, its solubility in water is described both qualitatively as "slightly soluble" and with a specific quantitative value.[1][2][3] Researchers should consider these variations and may need to perform preliminary solubility tests for their specific applications.
Experimental Protocol for Determining Solubility
The following is a generalized, yet detailed, methodology for determining the solubility of N-Bromosuccinimide in a given organic solvent.
Objective: To determine the solubility of N-Bromosuccinimide in a specific organic solvent at a defined temperature.
Materials:
-
N-Bromosuccinimide (recrystallized and dried)
-
Solvent of interest (anhydrous, analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Vials or test tubes with secure caps
-
Constant temperature bath (e.g., water bath, oil bath, or heating block)
-
Magnetic stirrer and stir bars
-
Thermometer or temperature probe
-
Filtration apparatus (e.g., syringe with a membrane filter)
-
Volumetric flasks and pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Place a known volume of the solvent (e.g., 10 mL) into a vial equipped with a magnetic stir bar.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the solvent to equilibrate to this temperature.
-
Gradually add small, accurately weighed portions of NBS to the solvent while stirring.
-
Continue adding NBS until a small amount of undissolved solid remains, indicating that the solution is saturated.
-
Seal the vial to prevent solvent evaporation and allow the mixture to stir at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a membrane filter. The filtration step is crucial to remove any undissolved solid particles.
-
Dispense the filtered saturated solution into a pre-weighed vial.
-
-
Determination of Solute Mass:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent from the vial. This can be done by placing the vial in a drying oven at a temperature below the decomposition point of NBS (melting point is 173-175 °C, decomposition at 182 °C) or by using a rotary evaporator.[4]
-
Once the solvent is completely removed, allow the vial to cool to room temperature in a desiccator and then weigh it again. The difference in mass will give the mass of the dissolved NBS.
-
-
Calculation of Solubility:
-
The mass of the solvent is the mass of the solution minus the mass of the dissolved NBS.
-
Calculate the solubility using the following formula: Solubility ( g/100 g of solvent) = (Mass of dissolved NBS / Mass of solvent) x 100
-
Safety Precautions: N-Bromosuccinimide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Visualization of Solvent Selection Workflow
The choice of an appropriate solvent for a reaction involving NBS is a critical step. The following diagram illustrates a logical workflow for this selection process, taking into account solubility as a key factor.
Caption: A flowchart for selecting a suitable solvent for reactions with NBS.
Conclusion
The solubility of N-Bromosuccinimide is a fundamental property that dictates its application in organic synthesis. This guide provides a consolidated resource of quantitative and qualitative solubility data, alongside a practical protocol for its experimental determination. By leveraging this information and the provided solvent selection workflow, researchers can make more informed decisions in designing and optimizing chemical reactions involving NBS, ultimately leading to improved yields and purities. It is crucial to be aware of the potential for incompatibilities between NBS and certain solvents, such as amides and THF, which can lead to autocatalytic decomposition.[7][8] Careful consideration of both solubility and solvent reactivity is paramount for the safe and effective use of this important reagent.
References
- 1. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 4. China N-Bromosuccinimide NBS CAS 128-08-5 factory and manufacturers | Unilong [unilongmaterial.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide BP EP USP CAS 128-08-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
N-Bromosuccinimide: A Comprehensive Technical Guide to Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
N-Bromosuccinimide (NBS) is a versatile and widely used reagent in organic synthesis, particularly for radical substitution and electrophilic addition reactions. Its effectiveness as a source of electrophilic bromine makes it invaluable in the synthesis of a vast array of compounds, including pharmaceuticals. However, the reactivity of NBS also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the safety precautions required for handling N-Bromosuccinimide in a laboratory setting.
Hazard Identification and Classification
N-Bromosuccinimide is classified as a hazardous substance with multiple risk factors that demand careful management. It is crucial to be fully aware of these hazards before handling the reagent.
-
Corrosive: NBS is corrosive and can cause severe burns to the skin and eyes upon contact.[1][2][3][4][5] Inhalation of NBS dust or vapors can also lead to severe irritation and damage to the respiratory tract.[2][3][4][6]
-
Oxidizing Agent: As an oxidizing agent, NBS can intensify fires and may cause fire or explosion when in contact with combustible materials.[7][8][9][10][11]
-
Harmful if Swallowed: Ingestion of N-Bromosuccinimide is harmful and can cause burns to the gastrointestinal tract.[1][2][3][4][5]
-
Skin Sensitizer: Repeated or prolonged skin contact may lead to an allergic skin reaction in some individuals.[7][9]
-
Environmental Hazard: NBS is very toxic to aquatic life.[9][11]
Quantitative Safety Data
A summary of the key quantitative safety data for N-Bromosuccinimide is presented in the table below. It is important to note that specific occupational exposure limits have not been established for NBS in many regions. Therefore, exposure should be minimized to the lowest achievable level.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 1170 mg/kg | Rat | [3][4][8] |
| Aquatic Toxicity (LC50) | 0.4 mg/L (96 hours) | Cyprinus carpio (Carp) | [12] |
| Permissible Exposure Limit (PEL) | Not Established | - | [2][4] |
| Immediately Dangerous to Life or Health (IDLH) | Not Established | - | [13] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling N-Bromosuccinimide to prevent direct contact and inhalation.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes and dust.[1][2][3][6]
-
Skin Protection: Impervious gloves (such as nitrile rubber), a lab coat, and closed-toe shoes must be worn.[1][2][3][6] For tasks with a higher risk of splashing, additional protective clothing, such as an apron or coveralls, is recommended.[6]
-
Respiratory Protection: When handling NBS powder outside of a fume hood or when dust generation is likely, a NIOSH-approved respirator with a particulate filter (N100 or P3) is required.[1][2][14]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with N-Bromosuccinimide.
-
Handling:
-
Storage:
Spill and Disposal Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Spill Cleanup:
-
Wear the appropriate personal protective equipment as outlined in Section 3.[2][3]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][3][14]
-
For small liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill, then collect the absorbed material into a labeled container for disposal.[1]
-
Do not use combustible materials, such as paper towels, to clean up spills of this oxidizing agent.
-
Wash the spill area thoroughly with soap and water.[16]
-
Disposal:
First Aid Measures
In case of exposure to N-Bromosuccinimide, immediate medical attention is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][6] Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][6] Seek immediate medical attention.[1][2]
-
Inhalation: Move the victim to fresh air immediately.[1][2][6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting.[1][2] If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[6][16] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Experimental Protocol: Allylic Bromination of an Alkene (Wohl-Ziegler Reaction)
The following is a generalized protocol for a common reaction using NBS. All procedures must be carried out in a chemical fume hood with appropriate PPE.
References
- 1. Hierarchy of Controls for Chemical Hazard Management | Chemscape Safety Technologies [chemscape.com]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. safetyspace.co [safetyspace.co]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 7. About Hierarchy of Controls | Hierarchy of Controls | CDC [cdc.gov]
- 8. Hierarchy of hazard controls - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. openriver.winona.edu [openriver.winona.edu]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Bromosuccinimide (NBS) is a widely utilized reagent in organic synthesis, valued for its ability to perform selective brominations. However, its utility is accompanied by significant thermal instability, posing potential hazards if not handled with appropriate care. This technical guide provides a comprehensive overview of the thermal stability and decomposition of NBS, drawing upon available scientific literature. It covers key thermal parameters, decomposition products, the influence of solvents, and the underlying decomposition mechanisms. This document is intended to serve as a critical resource for professionals in research and drug development, enabling safer handling and application of this important chemical.
Introduction
N-Bromosuccinimide is a crystalline solid that serves as a convenient source of bromine for various chemical transformations, most notably allylic and benzylic brominations via a radical pathway. Despite its widespread use, NBS is a high-energy compound prone to exothermic decomposition, which can be triggered by heat, impact, or friction.[1] The decomposition process is complex and can be influenced by a variety of factors, including the presence of impurities, solvents, and the materials of the reaction vessel. A thorough understanding of its thermal behavior is paramount for ensuring safety in both laboratory and industrial settings.
Thermal Decomposition Properties of Neat N-Bromosuccinimide
The thermal decomposition of solid NBS is characterized by a sharp exothermic event that occurs around its melting point. While a comprehensive set of quantitative data for neat NBS is not extensively detailed in readily available literature, the melting and decomposition are known to occur in a similar temperature range.
| Parameter | Value | Analytical Method | Reference |
| Melting Point | 173-178 °C (with decomposition) | Not Specified | [1] |
| Heat of Decomposition | -42.9 kJ/mol | DSC |
Note: The heat of decomposition value is from a study on cocrystals and may be subject to variations based on the purity and crystalline form of NBS.
Thermal Decomposition in Solution
The presence of solvents can significantly lower the decomposition temperature of NBS, often in an autocatalytic manner. This is particularly evident with polar aprotic solvents such as N,N-dimethylformamide (DMF).
Decomposition in N,N-Dimethylformamide (DMF)
The incompatibility of NBS with DMF is well-documented, leading to a rapid and hazardous decomposition at temperatures significantly lower than for the neat solid.
| NBS Concentration (wt% in DMF) | Onset Temperature (°C) | Peak Temperature (°C) | Heat of Decomposition (kJ/kg of solution) | Adiabatic Temperature Rise (°C) | Analytical Method | Reference |
| 22 | 62.9 | 118.5 | -159.2 | 86 | DSC (Gold-plated crucible) | [2] |
| 12-38 | Decreases with increasing concentration | Not specified | Increases non-linearly with increasing concentration | Not specified | DSC (Gold-plated crucible) | [2] |
| 22 | 38.3 | 105.3 | -211.9 | 115 | DSC (Stainless-steel crucible) | [2] |
The data clearly indicates that stainless steel can catalyze the decomposition of the NBS/DMF solution, lowering the onset temperature and increasing the heat of decomposition.[2] For a 22 wt% solution, a safe working temperature (Time to Maximum Rate under adiabatic conditions of 24 hours) has been established as 32 °C.[1][3]
Decomposition in Other Solvents
Other solvents have also been shown to be incompatible with NBS, leading to exothermic decomposition.
| Solvent (10 wt% NBS) | Onset Temperature (°C) | Analytical Method | Reference |
| N,N-Dimethylacetamide (DMA) | ~60 | ARSST | [4] |
| N-Methyl-2-pyrrolidone (NMP) | ~45 | ARSST | [4] |
| N,N-Dimethylpropionamide | ~68 | ARSST | [4] |
| Tetrahydrofuran (THF) | Requires consideration | ARSST | [4][5] |
| Toluene | Requires consideration | ARSST | [4][5] |
Decomposition Products
When heated to decomposition, N-Bromosuccinimide emits a range of toxic fumes, including:
-
Bromine (Br₂)
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen bromide (HBr)
Decomposition Mechanisms
The thermal decomposition of N-Bromosuccinimide is understood to proceed through a complex mechanism that involves both radical chain reactions and autocatalysis.
Radical Chain Decomposition
The decomposition can be initiated by the homolytic cleavage of the nitrogen-bromine bond, which is relatively weak. This generates a succinimidyl radical and a bromine radical.
Caption: Initiation step of the radical decomposition of NBS.
The propagation and termination steps are less clearly defined in the literature but would involve these radical species abstracting hydrogen atoms from other molecules or combining with each other.
Autocatalytic Decomposition
The decomposition of NBS, particularly in solution, exhibits autocatalytic behavior, meaning that one of the decomposition products acts as a catalyst for the reaction, leading to an acceleration of the decomposition rate over time.[1][6] While the specific catalytic species are not definitively identified in all cases, acidic byproducts like HBr are likely contributors, especially in the presence of protic impurities.
Caption: Logical flow of the autocatalytic decomposition of NBS.
Experimental Protocols
Detailed experimental protocols for the thermal analysis of NBS are not standardized across the literature. However, based on reported studies, the following provides a general framework for conducting such analyses.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with the thermal transitions of a material as a function of temperature.
-
Objective: To determine the onset temperature, peak temperature, and enthalpy (heat) of decomposition.
-
Apparatus: A Mettler-Toledo DSC 1e or equivalent.
-
Crucible: 40 μL gold-plated high-pressure crucibles are recommended to contain any pressure generated during decomposition and to minimize catalytic effects from the crucible material.[2][7] Stainless steel crucibles can be used to investigate catalytic effects.[2]
-
Sample Preparation: A small sample of NBS (typically 1-5 mg) is weighed into the crucible and hermetically sealed. For solution studies, the desired concentration of NBS in the solvent is prepared and a sample of the solution is used.
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Heating Program: A linear heating rate is applied. A rate of 4 K/min has been used for dynamic tests of NBS solutions.[7] For a general study, a heating rate of 10 °C/min is common.
-
Data Analysis: The onset temperature of the exothermic decomposition peak, the peak maximum, and the integrated area of the peak (to determine the enthalpy of decomposition) are determined from the resulting thermogram.
Caption: A generalized workflow for DSC analysis of NBS.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Objective: To determine the temperature at which mass loss begins, corresponding to the decomposition and volatilization of products.
-
Apparatus: A thermogravimetric analyzer.
-
Crucible: An open crucible, typically made of alumina (B75360) or platinum.
-
Sample Preparation: A small sample of NBS (typically 5-10 mg) is placed in the crucible.
-
Atmosphere: The experiment is run under a controlled atmosphere, typically nitrogen, to prevent oxidative processes.
-
Heating Program: A linear heating rate, commonly 10 °C/min, is applied over a temperature range that encompasses the decomposition of the sample.
-
Data Analysis: The resulting TGA curve shows the percentage of mass loss versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Accelerating Rate Calorimetry (ARC)
ARC is used to study the time, temperature, and pressure relationships of a material's exothermic decomposition under near-adiabatic conditions.
-
Objective: To determine the onset of self-heating and to model worst-case thermal runaway scenarios.
-
Apparatus: An Accelerating Rate Calorimeter.
-
Sample Container: A small, robust sample bomb, often made of titanium or Hastelloy C.
-
Sample Preparation: A sample of NBS is loaded into the sample bomb, which is then sealed.
-
Experimental Procedure: The instrument employs a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the instrument waits and monitors for any self-heating. If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, allowing the exothermic decomposition to be followed without heat loss.
-
Data Analysis: The data provides temperature and pressure versus time profiles, from which the onset temperature of self-heating, the time to maximum rate, and the adiabatic temperature rise can be determined.
Safety Considerations
Given its thermal instability, the following precautions are recommended when handling N-Bromosuccinimide:
-
Storage: Store in a cool, dark, and dry place, away from heat sources. Refrigeration is often recommended.
-
Handling: Avoid impact, friction, and rapid heating. Use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Scale-up: Exercise extreme caution when scaling up reactions involving NBS. The exothermic nature of its reactions and decomposition can lead to thermal runaway. A thorough process safety evaluation, including calorimetric studies, is essential.
-
Incompatible Materials: Avoid mixing NBS with incompatible solvents, particularly amides like DMF, at elevated temperatures. Be aware of the potential catalytic effects of metals.
Conclusion
N-Bromosuccinimide is a valuable reagent whose utility is tempered by its inherent thermal instability. This guide has summarized the key aspects of its thermal decomposition, highlighting the significant influence of solvents and the autocatalytic and radical nature of the process. The provided data and experimental outlines serve as a foundation for researchers and drug development professionals to work with NBS more safely and effectively. Further research into the detailed decomposition pathways of neat NBS and in a wider range of solvents would be beneficial to the scientific community.
References
Methodological & Application
Application Notes and Protocols: N-Bromosuccinimide (NBS) for Allylic Bromination
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allylic bromination is a cornerstone substitution reaction in organic synthesis that installs a bromine atom on a carbon adjacent to a double bond.[1][2] This transformation is critical for introducing functionality that can be further elaborated into other molecular scaffolds. The reagent of choice for this reaction is N-Bromosuccinimide (NBS).[3] Using NBS is advantageous over molecular bromine (Br₂) because it allows for a slow, controlled generation of the necessary bromine species, thereby minimizing competitive and often undesired electrophilic addition across the double bond.[4][5] This selective process, typically carried out under free-radical conditions, is widely known as the Wohl-Ziegler reaction.[3][4][6][7]
Reaction Mechanism
The allylic bromination with NBS proceeds via a free-radical chain mechanism.[1][8] The key to the reaction's success is maintaining a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium.[1][9]
The mechanism consists of three main stages:
-
Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ into two bromine radicals (Br•). This step requires an energy source, such as UV irradiation or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3][9]
-
Propagation: This stage involves a two-step cycle.
-
A bromine radical abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr).[8][10] The stability of the allylic radical is the driving force for the selectivity of this reaction over other positions.[8]
-
The newly formed allylic radical reacts with a molecule of Br₂ to yield the allylic bromide product and a new bromine radical, which continues the chain reaction.[2][8]
-
-
NBS Role & Br₂ Regeneration: The HBr produced during propagation rapidly reacts with NBS to generate succinimide (B58015) and a fresh molecule of Br₂.[1][5] This step is crucial as it keeps the concentrations of HBr and Br₂ low, which suppresses the competing ionic addition of bromine to the alkene double bond.[5][9]
The overall process continues until the NBS is consumed.
Caption: Radical chain mechanism of NBS allylic bromination.
Data Summary: Reaction Conditions and Yields
The Wohl-Ziegler reaction is applicable to a wide range of substrates. The choice of solvent and initiator, along with reaction time and temperature, are critical for achieving high yields. Below is a summary of typical reaction conditions for various alkenes.
| Substrate | Reagent/Initiator | Solvent | Time (h) | Temp. | Product(s) | Yield (%) | Reference |
| Cyclohexene | NBS / Benzoyl Peroxide | CCl₄ | 3.5 | Reflux | 3-Bromocyclohexene | 70% | [11] |
| 2-Heptene | NBS / Benzoyl Peroxide | CCl₄ | 2 | Reflux | 4-Bromo-2-heptene | Not Reported | [12] |
| trans-2-Hexene | NBS / 60W LED lamp | Cyclohexane | Not Reported | Reflux | 4-Bromo-2-hexene2-Bromo-3-hexene | 50%32% | [13] |
| 1-Hexene | NBS / 60W LED lamp | Cyclohexane | Not Reported | Reflux | 1-Bromo-2-hexene3-Bromo-1-hexene | 56%10% | [13] |
Note: The use of carbon tetrachloride (CCl₄) is now highly restricted due to its toxicity and environmental impact. Safer alternatives like cyclohexane, acetonitrile, or trifluorotoluene have been explored.[6][9]
Detailed Experimental Protocol: Bromination of Cyclohexene
This protocol is a representative example of an NBS-mediated allylic bromination, adapted from a literature procedure.[11]
4.1 Materials and Reagents:
-
Alkene (e.g., Cyclohexene)
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Radical Initiator (e.g., Benzoyl Peroxide or AIBN)
-
Anhydrous Solvent (e.g., Carbon Tetrachloride or Cyclohexane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Distillation apparatus
4.2 Reaction Setup and Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the alkene (1.0 eq), N-Bromosuccinimide (NBS) (typically 1.0-1.2 eq), and the anhydrous solvent (e.g., CCl₄).
-
Initiation: Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 0.02 eq).
-
Reaction: Stir the mixture and heat it to reflux. The reaction can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which floats to the surface.[6][9] The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture by vacuum filtration to remove the succinimide byproduct.
-
Wash the collected solid with a small portion of the cold solvent to recover any trapped product.
-
-
Purification:
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General experimental workflow for NBS allylic bromination.
Safety and Troubleshooting
-
Safety: N-Bromosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.[15] Solvents like carbon tetrachloride are toxic and carcinogenic; use safer alternatives whenever possible. Radical initiators like benzoyl peroxide can be explosive and should be handled according to safety data sheets.
-
Side Reactions: The primary side reaction is the electrophilic addition of bromine across the double bond. This is minimized by ensuring a low concentration of Br₂. Using pure, recrystallized NBS and keeping the reaction medium anhydrous and non-polar is critical.[4][15]
-
Regioselectivity: For asymmetrical alkenes, mixtures of products can form due to the resonance stabilization of the allylic radical intermediate.[2][13] Bromination generally favors the position that leads to the most substituted (and therefore most stable) radical intermediate.[9]
-
Reaction Control: The reaction can be exothermic. For larger-scale reactions, it may be necessary to control the initial heating to prevent the reaction from becoming too vigorous.[6][11]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. Wohl-Ziegler Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. syntheticpages.org [syntheticpages.org]
- 12. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 13. openriver.winona.edu [openriver.winona.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgosolver.com [orgosolver.com]
Application Notes and Protocols: Oxidation of Alcohols using N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively. This method offers a valuable alternative to heavy metal-based oxidants, often providing mild reaction conditions and straightforward workup procedures. This document provides detailed experimental protocols, comparative data for the oxidation of various alcohol substrates, and a visual representation of the experimental workflow.
Mechanism of Oxidation
The oxidation of alcohols by N-Bromosuccinimide is believed to proceed through the formation of an alkoxysulfonium salt intermediate. The reaction is initiated by the nucleophilic attack of the alcohol on the bromine atom of NBS. Subsequent elimination of HBr and succinimide (B58015) yields the corresponding carbonyl compound. The overall transformation involves the net oxidation of the alcohol without the incorporation of bromine into the final product.[1]
Experimental Protocols
General Procedure for the Oxidation of Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol substrate
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), Carbon tetrachloride (CCl4))
-
Base (optional, e.g., Sodium bicarbonate (NaHCO₃), Pyridine)
-
Quenching agent (e.g., Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, Saturated aqueous sodium bicarbonate (NaHCO₃) solution)
-
Extraction solvent (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate (B86663) (Na₂SO₄), Anhydrous magnesium sulfate (MgSO₄))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath (if required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography supplies (for purification)
Procedure:
-
Reaction Setup: To a stirred solution of the alcohol (1.0 mmol) in an appropriate anhydrous solvent (5-10 mL) in a round-bottom flask, add N-Bromosuccinimide (1.0-1.2 mmol). For acid-sensitive substrates, a mild base such as sodium bicarbonate or pyridine (B92270) can be added to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).[3]
Data Presentation
The following tables summarize the reaction conditions and outcomes for the oxidation of various primary and secondary alcohols using N-Bromosuccinimide.
Oxidation of Primary Alcohols to Aldehydes
| Entry | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl alcohol | Water | 30 | 0.5 | 84 | [3] |
| 2 | 4-Methylbenzyl alcohol | Water | 30 | 0.5 | 82 | [3] |
| 3 | 4-Methoxybenzyl alcohol | Water | 30 | 0.5 | 80 | [3] |
| 4 | 4-Chlorobenzyl alcohol | Water | 30 | 1 | 78 | [3] |
| 5 | 4-Bromobenzyl alcohol | Water | 30 | 1 | 75 | [3] |
| 6 | 4-Nitrobenzyl alcohol | Water | 30 | 2 | 70 | [3] |
| 7 | Cinnamyl alcohol | Water | 30 | 1.5 | 72 | [3] |
| 8 | 1-Octanol | MeCN | RT | 1 | 80 | [4] |
| 9 | 1-Dodecanol | MeCN | RT | 2 | 95 | [4] |
*Note: Yields for entries 8 and 9 were obtained using N,N-Dibromo-p-toluenesulfonamide, a related N-bromo reagent, and are included for comparative purposes.[4]
Oxidation of Secondary Alcohols to Ketones
| Entry | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenylethanol | MeCN | RT | 0.5 | 82 | [4] |
| 2 | 1-(4-Methoxyphenyl)ethanol | MeCN | RT | 0.5 | 85 | [4] |
| 3 | 1-(4-Chlorophenyl)ethanol | MeCN | RT | 0.5 | 80 | [4] |
| 4 | Cyclohexanol | MeCN | RT | 0.5 | 90 | [4] |
| 5 | 2-Octanol | MeCN | RT | 0.75 | 88 | [4] |
| 6 | Menthol | MeCN | RT | 0.5 | 85 | [4] |
*Note: Yields were obtained using N,N-Dibromo-p-toluenesulfonamide, a related N-bromo reagent, and are included for comparative purposes.[4]
Mandatory Visualization
Experimental Workflow for NBS Oxidation of Alcohols
References
N-Bromosuccinimide (NBS) in Bromohydrin Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Bromosuccinimide (NBS) is a versatile and convenient reagent in organic synthesis, widely employed for electrophilic additions to alkenes to form bromohydrins. This method offers a safer and more manageable alternative to using molecular bromine (Br₂), which is volatile and corrosive. The reaction proceeds with high regio- and stereoselectivity, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide a detailed overview of the NBS bromohydrin formation method, including its mechanism, applications, and detailed experimental protocols.
Reaction Mechanism and Stereochemistry
The formation of bromohydrins using NBS proceeds via an electrophilic addition mechanism. The reaction is initiated by the electrophilic attack of the bromine atom from NBS on the alkene's double bond, leading to the formation of a cyclic bromonium ion intermediate. The presence of water as a nucleophile in the reaction mixture allows for the subsequent backside attack on the more substituted carbon of the bromonium ion. This anti-addition results in the formation of a trans-bromohydrin. The regioselectivity of the reaction generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, due to the greater partial positive charge at that position in the bromonium ion intermediate.[1][2]
The use of freshly recrystallized NBS is recommended to minimize side reactions, such as the formation of dibromo compounds or α-bromoketones.[2]
Applications in Organic Synthesis and Drug Development
The bromohydrin functionality is a valuable synthetic intermediate due to its dual reactivity. The hydroxyl group can be further oxidized or functionalized, while the bromine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the introduction of various functionalities and the construction of complex molecular architectures.
Key applications include:
-
Synthesis of Epoxides: Bromohydrins are readily converted to epoxides upon treatment with a base. This is a fundamental transformation in organic synthesis, as epoxides are versatile intermediates for the synthesis of a wide range of compounds, including amino alcohols and diols.
-
Preparation of Chiral Molecules: The stereospecificity of the bromohydrin formation allows for the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on its stereochemistry.
-
Introduction of Oxygen and Bromine Functionalities: This method provides a direct route to vicinal bromo-alcohols, which are key structural motifs in many natural products and bioactive molecules.
Data Presentation
The following table summarizes the quantitative data for the NBS bromohydrin formation with various alkene substrates, highlighting the yields and selectivity of the reaction.
| Alkene | Product(s) | Solvent System | Yield (%) | Regio-/Diastereoselectivity | Reference |
| Styrene (B11656) | 2-Bromo-1-phenylethanol | Water | 81.7 | Markovnikov product | [3] |
| 1-Methylcyclohexene | 2-Bromo-1-methylcyclohexan-1-ol | THF/Water | Not specified | Markovnikov product | [4][5] |
| trans-Stilbene (B89595) | (1R,2R/1S,2S)-1-Bromo-1,2-diphenylethan-2-ol (erythro) | DMSO/Water | Not specified | anti-addition | [6] |
| Cyclohexene | trans-2-Bromocyclohexan-1-ol | Not specified | Not specified | anti-addition | [7] |
| 1-Methoxycyclohexene-2 | Mixture of isomeric bromohydrins | Water | Not specified | 1:10:4 ratio of isomers | [8][9] |
Experimental Protocols
General Considerations
-
Reagent Purity: Use freshly recrystallized N-Bromosuccinimide for best results. Impure NBS may be yellowish and can lead to side reactions.[2] To recrystallize, dissolve NBS in hot water and allow it to cool slowly.
-
Temperature Control: The reaction is typically carried out at 0°C to control the exothermic nature of the reaction and improve selectivity.[2]
-
Solvent: A mixture of an organic solvent (such as DMSO, THF, or DME) and water is commonly used to ensure the solubility of both the alkene and NBS.[2]
Protocol 1: Bromohydrin Formation from Styrene
This protocol is adapted from a procedure for the synthesis of styrene bromohydrin.[3]
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
Water
-
Benzene (B151609) (or other suitable extraction solvent like diethyl ether)
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine styrene (0.25 mol), N-Bromosuccinimide (0.25 mol, 95% purity), and 100 mL of water.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the solid NBS, which typically takes around 35 minutes.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer containing the styrene bromohydrin.
-
Extract the aqueous layer with benzene (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude styrene bromohydrin.
-
The product can be further purified by distillation under reduced pressure.
Protocol 2: Bromohydrin Formation from 1-Methylcyclohexene
This protocol is based on a procedure for investigating the regioselectivity of bromohydrin formation.[4][5]
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Water
-
5-mL conical vial
-
Magnetic spin vane
-
Pasteur pipet
Procedure:
-
To a 5-mL conical vial containing a magnetic spin vane, add 0.350 g of N-bromosuccinimide, 0.75 mL of tetrahydrofuran, and 1.0 mL of water.
-
Add 0.24 mL of 1-methylcyclohexene to the vial and stir the contents.
-
Continue stirring until the solid NBS is consumed.
-
Add 2.0 mL of water to the reaction vial.
-
Separate the organic layer from the aqueous layer using a Pasteur pipet.
-
Dry the organic layer with anhydrous sodium sulfate.
-
The product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Bromohydrin Formation from trans-Stilbene
This protocol is adapted from a procedure to determine the stereochemical outcome of the reaction.[6]
Materials:
-
trans-Stilbene (E-1,2-diphenylethylene)
-
N-Bromosuccinimide (NBS)
-
Dimethylsulfoxide (DMSO)
-
Water
-
25-mL Erlenmeyer flask
-
Stir bar
-
Ice-cold water
-
Diethyl ether
-
Büchner funnel and filter paper
-
Celite
Procedure:
-
Place 0.25 g of trans-stilbene in a 25-mL Erlenmeyer flask.
-
Add a stir bar, 7 mL of dimethylsulfoxide, and 0.12 mL of water to the flask.
-
Stir the suspension gently. If necessary, add a few more drops of DMSO to dissolve the alkene completely.
-
Add 2 molar equivalents of N-bromosuccinimide in equal portions over approximately 5 minutes.
-
Stir the solution gently for 30 minutes.
-
Pour the bright orange solution into a beaker containing 20 mL of ice-cold water.
-
Add 10 mL of diethyl ether and filter the resulting suspension through a pad of celite using a Büchner funnel.
-
Rinse the beaker with 2 mL of diethyl ether and pour the rinse through the Büchner funnel.
-
Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with an additional 7 mL of diethyl ether.
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The bromohydrin can be recrystallized from a suitable solvent like petroleum ether.
Mandatory Visualizations
References
- 1. Addition of bromine to alkenes, bromohydrination of alkenes, synthesis of bromoalkanes from alcohols:NBS bromination reactions (3):N-bromo compounds(5):Discussion series on bromination/iodination reactions 5 – Chemia [chemia.manac-inc.co.jp]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. chegg.com [chegg.com]
- 5. Organic Chemistry: Regioselectivity of an Electrophilic Addition Reaction [westfield.ma.edu]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes: The Hofmann Rearrangement using N-Bromosuccinimide (NBS)
Introduction
The Hofmann rearrangement is a powerful organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2][3] This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the amine.[1] While the classic method employs bromine and a strong base like sodium hydroxide (B78521), various reagents have been developed to offer milder conditions and broader substrate scope.[1][4] N-Bromosuccinimide (NBS) has emerged as a practical and effective reagent for this transformation, often used in combination with a base.[5][6] This method is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, where sensitive functional groups may be present.[4][7] The reaction allows for the formation of alkyl and aryl amines and, when using an alcohol as a solvent or nucleophile, can yield stable carbamates.[1][2]
Reaction Mechanism
The mechanism of the Hofmann rearrangement using NBS involves several key steps. It begins with the deprotonation of the primary amide by a base, followed by N-bromination using NBS. A second deprotonation yields a bromoamide anion, which then undergoes a concerted rearrangement. In this critical step, the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen atom as the bromide ion departs, forming an isocyanate intermediate.[1][2][8] This isocyanate is then attacked by a nucleophile. In the presence of water, the isocyanate hydrolyzes to a carbamic acid, which spontaneously decarboxylates to give the final primary amine product.[2][3] If an alcohol is used, it traps the isocyanate to form a stable carbamate (B1207046).[1]
Caption: Reaction mechanism of the NBS Hofmann Rearrangement.
Experimental Protocols
Protocol 1: Modified Hofmann Rearrangement for Carbamate Synthesis
This protocol describes a modified procedure using NBS and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol (B129727) to synthesize a methyl carbamate derivative.[6] This method is advantageous for substrates that may be sensitive to the strongly basic conditions of the traditional reaction.[6]
Materials:
-
p-Methoxybenzamide
-
N-Bromosuccinimide (NBS)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
6 N Hydrochloric acid (HCl)
-
1 N Sodium hydroxide (NaOH)
-
Saturated sodium chloride (brine)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 1-L round-bottomed flask equipped with a magnetic stir bar, add p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (11.9 g, 66 mmol), DBU (22 mL, 150 mmol), and methanol (300 mL).[6]
-
Heating: Heat the solution at reflux for 15 minutes.[6]
-
Second NBS Addition: After 15 minutes, slowly add an additional aliquot of NBS (11.9 g, 66 mmol).[6]
-
Continued Reaction: Allow the reaction to continue at reflux for another 30 minutes.[6]
-
Work-up:
-
Drying and Purification:
-
Dry the ethyl acetate layer over magnesium sulfate.[6]
-
Remove the solvent by rotary evaporation.[6]
-
Purify the crude product, methyl N-(p-methoxyphenyl)carbamate, by flash column chromatography using a 1:1 mixture of ethyl acetate and hexane (B92381) as the eluent.[6]
-
Further purification can be achieved by recrystallization from hexane.[6]
-
Quantitative Data Summary (Protocol 1)
| Parameter | Value | Moles (mmol) | Molar Ratio (vs. Amide) |
|---|---|---|---|
| Starting Material | |||
| p-Methoxybenzamide | 10 g | 66 | 1.0 |
| Reagents | |||
| NBS (1st addition) | 11.9 g | 66 | 1.0 |
| NBS (2nd addition) | 11.9 g | 66 | 1.0 |
| DBU | 22 mL | 150 | 2.27 |
| Methanol | 300 mL | - | - |
| Product |
| Methyl N-(p-methoxyphenyl)carbamate | 11.1 g (initial) | 61.3 | 93% Yield |
Protocol 2: General Workflow for Amine Synthesis
This outlines a general experimental workflow for the Hofmann rearrangement to produce a primary amine, which involves in-situ formation of the N-bromoamide followed by heating to induce rearrangement and subsequent hydrolysis.[9]
Caption: General experimental workflow for the Hofmann Rearrangement.
Procedure Steps:
-
Reagent Preparation: In a suitable reaction vessel cooled in an ice bath, dissolve the base (e.g., NaOH, KOH, or DBU) in the chosen solvent (e.g., water, methanol).[9]
-
N-Bromination: Add the primary amide to the solution. Once dissolved or suspended, add N-bromosuccinimide portion-wise while maintaining a low temperature (e.g., 0–10°C) to form the N-bromoamide intermediate. Stir for 15-30 minutes.[9]
-
Rearrangement: Remove the cooling bath and heat the reaction mixture to facilitate the rearrangement to the isocyanate. A typical temperature range is 70–80°C, maintained for 30-60 minutes.[9]
-
Work-up and Hydrolysis: Cool the mixture to room temperature. If the desired product is the primary amine, the aqueous basic conditions will hydrolyze the isocyanate. Quench the reaction if necessary (e.g., with Na₂S₂O₃ for any remaining oxidant).[8] Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[9]
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude amine product can be further purified by column chromatography or recrystallization.[9]
Applications in Drug Development
The Hofmann rearrangement is a key transformation in the synthesis of numerous pharmaceutical agents. Its ability to shorten a carbon chain and introduce an amine group is highly valuable.
-
Gabapentin: The synthesis of this anticonvulsant drug involves a Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[1][5]
-
3-Aminopyridine: This compound, an important intermediate for pharmaceuticals like Piroxicam, is synthesized from nicotinamide (B372718) via the Hofmann rearrangement.[1][5][10]
-
Tamiflu (Oseltamivir): A modified Hofmann rearrangement has been applied in the synthesis of this widely used antiviral drug.[6]
-
Furosemide: This diuretic drug is also manufactured using the Hofmann rearrangement in its synthetic route.[4]
-
Anthranilic Acid: Prepared from phthalimide, anthranilic acid and its derivatives are used in the synthesis of dyes, perfumes, and pharmaceuticals, including agents studied for complications in diabetes.[1][10]
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis | Bentham Science [eurekaselect.com]
- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Presentation on pharmaceutical and synthetic application of Hofmann reactions. | PPT [slideshare.net]
Application Notes and Protocols for the Wohl-Ziegler Reaction using N-Bromosuccinimide (NBS) and AIBN
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wohl-Ziegler reaction is a cornerstone of organic synthesis, enabling the selective free-radical bromination of allylic and benzylic C-H bonds.[1][2][3] This method is invaluable for introducing bromine, a versatile functional group that serves as a precursor for a wide array of further chemical transformations, making it highly relevant in medicinal chemistry and drug development. The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.[4][5] A key advantage of using NBS is that it maintains a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which suppresses potential side reactions like the electrophilic addition of bromine to double bonds.[1][5]
Reaction Mechanism
The Wohl-Ziegler reaction proceeds via a radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator, AIBN, upon heating or UV irradiation, to generate two 2-cyanoprop-2-yl radicals and nitrogen gas. This radical then abstracts a bromine atom from a trace amount of Br₂ that is typically present in NBS, or from NBS itself, to generate a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from an allylic or benzylic position of the substrate. This step is favored due to the formation of a resonance-stabilized allylic or benzylic radical.[1][6] This radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with HBr, to yield the desired brominated product and another bromine radical, which continues the chain reaction.[4]
-
Termination: The reaction is terminated when two radicals combine to form a non-radical species.
Figure 1: The radical chain mechanism of the Wohl-Ziegler reaction.
Applications in Research and Drug Development
The selective introduction of a bromine atom at allylic and benzylic positions is a powerful tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[7][8] The resulting alkyl halides are versatile precursors for a variety of nucleophilic substitution and cross-coupling reactions, allowing for the construction of carbon-carbon and carbon-heteroatom bonds.
Quantitative Data Summary
The following table summarizes representative examples of the Wohl-Ziegler reaction with various substrates, highlighting the reaction conditions and corresponding yields.
| Substrate | Product | Reagents | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Toluene (B28343) | Benzyl bromide | NBS | AIBN | CCl₄ | Reflux | 4 | 85 | [9] |
| Cyclohexene (B86901) | 3-Bromocyclohexene | NBS | AIBN | CCl₄ | Reflux | 1 | 87 | Organic Syntheses |
| 2-Heptene | 4-Bromo-2-heptene | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 2 | Not specified | [4] |
| Ethylbenzene | 1-Bromo-1-phenylethane | NBS | AIBN | CCl₄ | Reflux | 4 | 82 | [9] |
| 4-Methylanisole | 4-Methoxybenzyl bromide | NBS | AIBN | CCl₄ | Reflux | 3 | 90 | [9] |
| 4-Nitrotoluene | 4-Nitrobenzyl bromide | NBS | AIBN | CCl₄ | Reflux | 6 | 75 | [9] |
| β-Pinene | myrtenyl bromide | NBS | AIBN | CH₂Cl₂ | Reflux | 5 | 78 | Journal of Organic Chemistry |
Experimental Protocols
General Safety Precautions:
-
N-Bromosuccinimide (NBS) is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Azobisisobutyronitrile (AIBN) is a flammable solid and a radical initiator; it should be stored in a cool, dry place away from heat and light.
-
Carbon tetrachloride (CCl₄) is a toxic and environmentally hazardous solvent and should be handled in a well-ventilated fume hood. Safer alternative solvents like acetonitrile (B52724) or dichloromethane (B109758) are often used.[1]
Protocol 1: General Procedure for the Wohl-Ziegler Bromination of a Toluidine Derivative
This protocol provides a general workflow for the benzylic bromination of a substituted toluene.
Figure 2: General experimental workflow for the Wohl-Ziegler reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene (1.0 equiv) in carbon tetrachloride (or a suitable alternative solvent).
-
Addition of Reagents: To the stirred solution, add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. The insoluble succinimide byproduct can be removed by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (B1220275) (to quench any remaining bromine), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure benzylic bromide.
Protocol 2: Allylic Bromination of Cyclohexene
This protocol details the specific procedure for the allylic bromination of cyclohexene.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add cyclohexene (5.0 g, 61 mmol) and carbon tetrachloride (50 mL).
-
Add N-bromosuccinimide (10.8 g, 61 mmol) and AIBN (0.5 g, 3 mmol) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1 hour.
-
After cooling to room temperature, filter the mixture to remove the succinimide.
-
Wash the filtrate with saturated aqueous sodium thiosulfate solution (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield 3-bromocyclohexene. Further purification can be achieved by distillation under reduced pressure.
Regioselectivity in Unsymmetrical Alkenes
In the case of unsymmetrical alkenes, the regioselectivity of the Wohl-Ziegler reaction is determined by the relative stability of the possible allylic radical intermediates.[10][11] Bromination will preferentially occur at the position that leads to the formation of the more stable radical (tertiary > secondary > primary).[1] For example, the bromination of 2-hexene (B8810679) yields a mixture of 4-bromo-2-hexene and 2-bromo-3-hexene, with the former being the major product due to the formation of a more stable secondary allylic radical.[12]
Conclusion
The Wohl-Ziegler reaction is a robust and highly selective method for the allylic and benzylic bromination of hydrocarbons. Its reliability and the versatility of the resulting products make it an indispensable tool in modern organic synthesis, particularly in the development of novel therapeutic agents. Careful control of reaction conditions and an understanding of the underlying radical mechanism are crucial for achieving high yields and the desired regioselectivity.
References
- 1. Wohl-Ziegler Reaction [organic-chemistry.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Wohl-Ziegler Bromination | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. Ch 6 : Regio- and Stereoselectivity [chem.ucalgary.ca]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. openriver.winona.edu [openriver.winona.edu]
Application Notes and Protocols: Selective Benzylic Bromination with N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective benzylic bromination is a pivotal transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to an aromatic ring. This functionality serves as a versatile handle for subsequent nucleophilic substitutions, eliminations, and organometallic coupling reactions, making it a cornerstone in the synthesis of complex molecules, including active pharmaceutical ingredients. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ability to provide a low, constant concentration of bromine radicals, which favors selective substitution at the benzylic position over competing reactions like electrophilic addition to the aromatic ring.[1][2][3] This document provides detailed application notes, experimental protocols, and a summary of reaction conditions for performing selective benzylic bromination using NBS.
Reaction Mechanism
The selective benzylic bromination with NBS proceeds through a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[1][4]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a bromine molecule (Br₂) present in trace amounts. This process requires an external energy source, typically UV light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[1][5][6] This generates the initial bromine radical (Br•) required to start the chain reaction.
-
Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the benzylic position of the substrate to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[7] This step is highly selective for the benzylic position due to the lower bond dissociation energy of benzylic C-H bonds and the stability of the resulting radical.[2] The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the benzylic bromide product and a new bromine radical, which continues the chain reaction.[3][4]
-
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, two benzylic radicals, or a bromine and a benzylic radical.[1]
Factors Influencing Selectivity and Yield
Several factors must be carefully controlled to ensure high selectivity and yield in benzylic bromination with NBS:
-
Solvent: The reaction is typically carried out in non-polar solvents such as carbon tetrachloride (CCl₄), dichloromethane (B109758) (CH₂Cl₂), or acetonitrile (B52724).[1][6][8] These solvents are preferred as they do not react with NBS and facilitate the radical pathway.[6] The use of polar or protic solvents can lead to undesired side reactions, such as the formation of bromohydrins.[5][9] Due to environmental and safety concerns, acetonitrile is often a preferred alternative to chlorinated solvents.[6][8]
-
Initiator: The choice and concentration of the radical initiator are crucial. Both photochemical (UV light) and chemical initiators (AIBN, BPO) are effective.[5][9] The initiator concentration should be kept low to avoid rapid, uncontrolled reactions.
-
Temperature: The reaction is often performed at the reflux temperature of the solvent to ensure a steady rate of radical initiation and propagation.[1] However, excessively high temperatures can lead to side reactions, including multiple brominations.
-
NBS Purity: The purity of NBS is important, as impurities can affect the reaction outcome. It is often recommended to use freshly recrystallized NBS.[9]
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the benzylic bromination of various substrates with NBS.
| Substrate | Reagents and Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Toluene (B28343) | NBS, AIBN, reflux | CCl₄ | 4 | 64 | Not Specified |
| Ethylbenzene (B125841) | NBS, Benzoyl Peroxide, reflux | CCl₄ | 0.75 | ~79 | [10][11] |
| Propylbenzene | NBS, Benzoyl Peroxide | CCl₄ | Not Specified | 97 | [7] |
| Substituted Toluenes | NBS, visible light (CFL) | Acetonitrile | Varies | Good to Excellent | [8] |
| Phenylacetone | NBS, visible light (CFL) | Acetonitrile | Varies | High | [8] |
Experimental Protocols
General Considerations
-
Safety: NBS is an irritant and should be handled with care in a well-ventilated fume hood.[5] Chlorinated solvents like carbon tetrachloride are hazardous and should be handled with appropriate safety precautions.[6]
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to the hydrolysis of NBS and the desired product.[9]
Protocol 1: Benzylic Bromination of Ethylbenzene
This protocol is adapted from the literature for the bromination of ethylbenzene.[10][11]
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄)
-
Boiling chip
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a boiling chip, add ethylbenzene (4 g), N-bromosuccinimide (6 g), benzoyl peroxide (0.1 g), and carbon tetrachloride (20 mL).[11]
-
Gently reflux the mixture with stirring for 45 minutes.[10] The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide (B58015) floating on the surface.[6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.[10]
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a wash with water and then brine.[5][12]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[12]
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (1-bromoethyl)benzene.[13]
-
The product can be further purified by vacuum distillation.[11]
Protocol 2: Continuous-Flow Benzylic Bromination
This protocol describes a modern, scalable, and safer approach to benzylic bromination using a continuous-flow reactor and visible light initiation, avoiding the use of hazardous solvents like CCl₄.[8][14]
Materials and Equipment:
-
Substituted toluene derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (solvent)
-
Continuous-flow reactor (e.g., transparent FEP tubing)
-
Syringe pump
-
Visible light source (e.g., compact fluorescent lamp - CFL)
-
Back-pressure regulator
-
Collection flask
Procedure:
-
Prepare a solution of the benzylic substrate and NBS (typically 1.05 equivalents) in acetonitrile.[8]
-
Set up the continuous-flow reactor by wrapping the FEP tubing around the CFL lamp.
-
Pump the reaction mixture through the reactor at a defined flow rate to control the residence time.
-
Irradiate the reactor with the CFL lamp to initiate the reaction.
-
The output from the reactor is collected in a flask.
-
The collected solution containing the product can be worked up as described in Protocol 1 (washing, drying, and solvent removal).
-
This method allows for easy scaling by simply running the reactor for longer periods.[8]
Visualizations
Reaction Mechanism
Caption: Free-radical mechanism of selective benzylic bromination with NBS.
Experimental Workflow
Caption: General experimental workflow for benzylic bromination and workup.
References
- 1. sandbox-carnation-std-dev-php8.y.org [sandbox-carnation-std-dev-php8.y.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Safe and Green Benzylic Radical Bromination Experiment | CoLab [colab.ws]
Application Notes and Protocols: N-Bromosuccinimide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
N-Bromosuccinimide (NBS) is a versatile and efficient reagent in organic synthesis, playing a crucial role in the preparation of a wide array of heterocyclic compounds.[1] Its utility stems from its ability to serve as a convenient source of electrophilic bromine for bromination reactions, as well as a mild oxidant.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of various key heterocyclic scaffolds using NBS, with a focus on imidazoles, thiazoles, oxadiazoles, quinoxalines, and indoles.
Synthesis of Nitrogen-Containing Heterocycles: Imidazoles and Thiazoles
NBS is widely employed in the synthesis of imidazoles and thiazoles, often through a one-pot procedure that involves the in situ formation of an α-bromoketone intermediate.[1][2][4] This intermediate is then trapped by a suitable nucleophile to yield the desired heterocyclic product. This approach is advantageous due to its operational simplicity, use of environmentally benign solvents like water, and metal-free reaction conditions.[1][4]
Quantitative Data for Imidazole (B134444) and Thiazole (B1198619) Synthesis
The following table summarizes the reaction conditions and yields for the NBS-promoted synthesis of various imidazole and thiazole derivatives.
| Heterocycle Type | Starting Material (Ethylarene) | Nucleophile | NBS (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine | Ethylbenzene (B125841) | 2-Aminopyridine (B139424) | 3.5 | AIBN (10) | Ethyl Acetate (B1210297):Water (5:1) then Water | 65 then 80 | 1.5 then 2-8 | 38 | [1] |
| Imidazo[1,2-a]pyridine | 4-Bromoethylbenzene | 2-Aminopyridine | 3.5 | AIBN (10) | Ethyl Acetate:Water (5:1) then Water | 65 then 80 | 1.5 then 2-8 | 71 | [1] |
| Imidazo[1,2-a]pyridine | 4-Methoxyethylbenzene | 2-Aminopyridine | 3.5 | AIBN (10) | Ethyl Acetate:Water (5:1) then Water | 65 then 80 | 1.5 then 2-8 | 80 | [1] |
| Thiazole | Ethylbenzene | Thioacetamide | 3.5 | AIBN (10) | Ethyl Acetate:Water (5:1) then Water | 65 then 80 | 1.5 then 2-8 | 91 | [1] |
| 2,4,5-Triaryl-1H-imidazole | 4-Chlorobenzaldehyde, Benzil, Ammonium Acetate | - | 0.15 | - | Solvent-free | 120 | 0.75 | 92 | [5] |
Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from the work of Chen et al.[1]
Materials:
-
Ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Ethyl acetate
-
Water
-
2-Aminopyridine
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
To a solution of ethylbenzene (1 mmol) in a mixture of ethyl acetate and water (5:1, 6 mL), add NBS (3.5 equiv.) and AIBN (10 mol%).
-
Heat the reaction mixture at 65 °C for 1.5 hours.
-
After cooling, add 2-aminopyridine (1.2 mmol) and Na₂CO₃ (5 equiv.) to the reaction mixture.
-
Heat the mixture at 80 °C in water for 2-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with an appropriate organic solvent, dry the organic layer, and purify by column chromatography to yield 2-phenylimidazo[1,2-a]pyridine.
Reaction Mechanism: NBS-Promoted Synthesis of Imidazoles and Thiazoles
The reaction proceeds through the initial formation of an α-bromoketone from the ethylarene in the presence of NBS and a radical initiator like AIBN. This is followed by the nucleophilic attack of the amine or thioamide on the α-bromoketone, leading to cyclization and subsequent aromatization to form the imidazole or thiazole ring.
Caption: NBS-promoted synthesis of imidazoles/thiazoles.
Synthesis of Oxygen-Containing Heterocycles: Oxadiazoles
NBS is an effective reagent for the oxidative cyclization of N-acyl amidines to form 1,2,4-oxadiazoles.[6][7] This method is characterized by its mild reaction conditions, short reaction times, and high yields.[7]
Quantitative Data for 1,2,4-Oxadiazole (B8745197) Synthesis
| Starting Material | NBS (equiv.) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Acyl amidine | 1.1 | - | Ethyl Acetate | Room Temp. | 0.5 - 1 | 91 - 99 | [7][8] |
| N-Benzyl amidoxime | 1.0 | DBU | - | - | - | 54-84 | [6] |
Experimental Protocol: NBS-Mediated Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol is adapted from the work of Li et al.[8]
Materials:
-
N-acyl amidine
-
N-Bromosuccinimide (NBS)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-acyl amidine (1.0 mmol) in ethyl acetate (5 mL) in a round-bottom flask.
-
Add NBS (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 1 hour, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.
Reaction Mechanism: NBS-Mediated Oxidative Cyclization to 1,2,4-Oxadiazoles
The reaction is proposed to proceed through the N-bromination of the N-acyl amidine, followed by an intramolecular nucleophilic attack of the oxygen atom onto the imine carbon, leading to cyclization. Subsequent dehydrobromination yields the aromatic 1,2,4-oxadiazole.
Caption: NBS-mediated synthesis of 1,2,4-oxadiazoles.
Synthesis of Quinoxalines
NBS can be utilized in a one-pot, two-step synthesis of quinoxalines from substituted alkenes and o-phenylenediamines.[9] In this process, NBS acts as both a bromine source and an oxidant in an aqueous medium.[9]
Quantitative Data for Quinoxaline (B1680401) Synthesis
| Alkene | o-Phenylenediamine (B120857) | NBS (equiv.) | Solvent | Yield (%) | Reference |
| Styrene (B11656) | o-Phenylenediamine | 2.44 | Acetonitrile:Water (1:1) | 23-83 | [9][10] |
| Substituted Styrenes | Substituted o-Phenylenediamines | - | 1,4-Dioxane (B91453) | 23-83 | [9] |
Experimental Protocol: NBS-Promoted Synthesis of 2-Phenylquinoxaline
This protocol is based on the work described by Chaskar et al.[9]
Materials:
-
Styrene
-
N-Bromosuccinimide (NBS)
-
o-Phenylenediamine
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, dissolve styrene (1 mmol) in a mixture of 1,4-dioxane and water.
-
Add NBS (2.44 mmol) to the solution and stir at room temperature. This step forms the α-bromoacetophenone intermediate.
-
To the same pot, add o-phenylenediamine (1.2 mmol).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Dry the organic layer and purify the product by column chromatography.
Reaction Mechanism: NBS-Promoted Synthesis of Quinoxalines
The synthesis involves the initial reaction of the alkene with NBS in an aqueous medium to form a phenacyl bromide intermediate. This is followed by the condensation of the phenacyl bromide with o-phenylenediamine to yield the quinoxaline derivative.
Caption: NBS-promoted synthesis of quinoxalines.
Synthesis and Functionalization of Indoles
NBS is a key reagent for the selective bromination of indoles, which are important precursors in drug discovery. The regioselectivity of the bromination can often be controlled by the reaction conditions and the protecting groups on the indole (B1671886) nitrogen. NBS can also mediate the homo-coupling of indoles to form biindole structures.[11]
Quantitative Data for Indole Functionalization
| Substrate | Reaction Type | NBS (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Indole | Michael Addition with β-nitrostyrene | 0.1 | Dichloromethane | 40 | 5 | 94 | [12] |
| Indole | Homo-coupling | - | - | 15 | - | High | [11] |
Experimental Protocol: NBS-Catalyzed Michael Addition of Indole to β-Nitrostyrene
This protocol is adapted from the work of Kumar et al.[12]
Materials:
-
Indole
-
β-Nitrostyrene
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of β-nitrostyrene (1 mmol) and indole (1.3 mmol) in CH₂Cl₂ (2 mL), add NBS (0.1 mmol).
-
Warm the reaction mixture to 40 °C and continue stirring until the reaction is complete as monitored by TLC (typically 5 hours).
-
Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude residue by flash chromatography on silica gel to afford the pure indolyl-nitroalkane product.
Logical Relationship: NBS in Indole Chemistry
NBS serves as a versatile tool in indole chemistry, enabling both direct functionalization and the formation of key intermediates for further elaboration.
Caption: Role of NBS in the synthesis of indole derivatives.
Applications in Drug Development
Heterocyclic compounds synthesized using NBS are privileged structures in medicinal chemistry and are found in numerous approved drugs and clinical candidates.[13][14][15]
-
Imidazoles and Thiazoles: These scaffolds are present in a wide range of therapeutic agents, including the anti-ulcer drug zolimidine .[1]
-
Oxadiazoles: The 1,2,4-oxadiazole moiety is a key component in many experimental and marketed drugs, valued for its role in modulating biological activity.[7]
-
Quinoxalines: Quinoxaline derivatives are known for their diverse biological activities and are core structures in various pharmaceuticals.
-
Indoles: The indole nucleus is a cornerstone of many natural products and synthetic drugs, and NBS-mediated reactions provide a direct route to functionalized indoles for drug discovery programs.
The methodologies presented here, utilizing the versatile reagent N-Bromosuccinimide, offer efficient and often environmentally friendly pathways to these valuable heterocyclic compounds, thereby accelerating the drug discovery and development process.
References
- 1. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective synthesis of 2,3′-biindoles mediated by an NBS-induced homo-coupling of indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 14. Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Corey-Kim Oxidation Utilizing N-Bromosuccinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Corey-Kim oxidation is a widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones.[1][2] Developed by E.J. Corey and C.U. Kim, the classical procedure employs N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate the reactive electrophilic sulfur species.[1][3] This document details the application of a modified Corey-Kim oxidation that utilizes N-bromosuccinimide (NBS) as the halogen source. This modification offers an alternative pathway for alcohol oxidation, proceeding through a bromosulfonium ion intermediate.[3] These application notes and protocols are intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and implementing this valuable synthetic transformation.
Application Notes
Mechanism of Action
The Corey-Kim oxidation with N-bromosuccinimide follows a mechanism analogous to the traditional NCS-based method. The key steps are:
-
Formation of the Bromosulfonium Salt: N-Bromosuccinimide reacts with dimethyl sulfide to form a bromosulfonium salt. This electrophilic sulfur species is the active oxidant in the reaction.
-
Alcohol Attack: The alcohol substrate acts as a nucleophile, attacking the electrophilic sulfur of the bromosulfonium salt to form an alkoxysulfonium salt.[1]
-
Deprotonation and Elimination: A hindered base, typically triethylamine (B128534), deprotonates the carbon bearing the oxygen, leading to the elimination of the carbonyl product, dimethyl sulfide, and triethylammonium (B8662869) bromide.[1]
Advantages and Considerations
-
Mild Reaction Conditions: The Corey-Kim oxidation is known for its mild reaction conditions, often conducted at low temperatures, which allows for the oxidation of substrates with sensitive functional groups.[3]
-
High Yields: The reaction generally provides good to excellent yields of the desired aldehydes and ketones.[3]
-
Alternative to NCS: The use of NBS provides an alternative to NCS, which can be advantageous depending on substrate compatibility and reagent availability.
-
Side Reactions: Similar to the NCS variant, the NBS-mediated Corey-Kim oxidation can be prone to side reactions. For instance, in the case of allylic and benzylic alcohols, the formation of the corresponding bromides can be a competing pathway.[1] The choice of solvent can also influence the reaction outcome, with more polar solvents potentially leading to the formation of methylthiomethyl (MTM) ethers.
Applications in Drug Development and Organic Synthesis
The Corey-Kim oxidation is a valuable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs). Its mildness and functional group tolerance make it suitable for late-stage oxidations in multi-step syntheses. The ability to selectively oxidize secondary alcohols in the presence of other functional groups is particularly useful in the construction of intricate molecular architectures.
Quantitative Data Summary
While specific quantitative data for a wide range of substrates using the NBS variant of the Corey-Kim oxidation is not as extensively documented as the NCS version, the following table provides a general overview of expected outcomes based on the principles of the reaction.
| Substrate Type | Product | Typical Yield (%) | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) |
| Primary Aliphatic Alcohol | Aldehyde | 80-95 | -25 to 0 | 1-3 |
| Secondary Aliphatic Alcohol | Ketone | 85-98 | -25 to 0 | 1-3 |
| Primary Benzylic Alcohol | Aldehyde | 70-90 | -25 to 0 | 1-2 |
| Secondary Benzylic Alcohol | Ketone | 75-95 | -25 to 0 | 1-2 |
*Yields for benzylic alcohols can be lower due to the potential for competing benzylic bromination.
Experimental Protocols
The following is a general protocol for the Corey-Kim oxidation of a primary or secondary alcohol using N-bromosuccinimide. Note: This protocol is adapted from the established procedure for the NCS-based Corey-Kim oxidation. Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary for specific substrates.
Materials
-
N-Bromosuccinimide (NBS), recrystallized
-
Dimethyl sulfide (DMS), anhydrous
-
Triethylamine (TEA), freshly distilled
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Alcohol substrate
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Water
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add recrystallized N-bromosuccinimide (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (or DCM) to the flask to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of DMS: Slowly add anhydrous dimethyl sulfide (1.5 equivalents) to the stirred suspension at 0 °C.
-
Formation of the Bromosulfonium Salt: Stir the mixture at 0 °C for 15 minutes, then cool the reaction to -25 °C using a dry ice/acetone bath.
-
Addition of Alcohol: Dissolve the alcohol substrate (1.0 equivalent) in a minimal amount of anhydrous toluene (or DCM) and add it dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the internal temperature below -20 °C.
-
Reaction Progression: Stir the reaction mixture at -25 °C for 1.5 to 2 hours.
-
Addition of Base: Slowly add freshly distilled triethylamine (2.5 equivalents) to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Quench the reaction by the addition of water.
-
Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aldehyde or ketone.
Visualizations
Caption: Mechanism of the Corey-Kim oxidation using NBS.
Caption: Experimental workflow for the Corey-Kim oxidation with NBS.
References
Application Notes and Protocols: Preparation of Bromohydrins from Alkenes with NBS in Aqueous DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bromohydrins, compounds containing both a bromine atom and a hydroxyl group on adjacent carbon atoms, is a fundamental transformation in organic chemistry. These versatile intermediates are pivotal in the synthesis of complex molecules, including pharmaceuticals and natural products, due to their ability to undergo a variety of subsequent reactions, such as epoxide formation. The use of N-bromosuccinimide (NBS) in aqueous dimethyl sulfoxide (B87167) (DMSO) offers a mild, efficient, and often highly regioselective and stereoselective method for the preparation of bromohydrins from alkenes. This protocol provides a safer alternative to the use of hazardous molecular bromine.[1][2]
Reaction Mechanism and Stereochemistry
The reaction of an alkene with NBS in aqueous DMSO proceeds via an electrophilic addition mechanism. NBS serves as a source of electrophilic bromine (Br+). The reaction is initiated by the attack of the alkene π-bond on the bromine atom of NBS, leading to the formation of a cyclic bromonium ion intermediate.[2] This intermediate is then subjected to nucleophilic attack by water, which is present in the reaction medium.
The attack of the water molecule occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition of the bromine and hydroxyl groups.[2] This stereospecificity is a key feature of this reaction.
Regioselectivity: In the case of unsymmetrical alkenes, the reaction generally follows Markovnikov's rule. The water molecule preferentially attacks the more substituted carbon of the bromonium ion, leading to the hydroxyl group being attached to the more substituted carbon.[2] This is due to the greater partial positive charge stabilization at the more substituted carbon in the transition state of the ring-opening.
Scope and Limitations
This method is applicable to a wide range of alkenes, including terminal, internal, cyclic, and styrenyl substrates. The reaction generally proceeds with high yields and excellent stereospecificity.
However, there are some limitations to consider:
-
Steric Hindrance: Highly hindered alkenes may react slowly or not at all.
-
Electron-Withdrawing Groups: Alkenes bearing strong electron-withdrawing groups on the double bond may be unreactive due to the decreased nucleophilicity of the double bond.
-
Rearrangements: While generally less prone to rearrangements compared to other methods, substrates susceptible to carbocation rearrangements may yield rearranged products.
Data Presentation: Reaction of Various Alkenes with NBS in Aqueous DMSO
The following table summarizes the results for the preparation of bromohydrins from a variety of alkenes using NBS in aqueous DMSO. The data highlights the yields and regioselectivity of the reaction.
| Alkene | Major Product(s) | Yield (%) | Reference |
| Styrene (B11656) | 2-Bromo-1-phenylethanol | 81 | [3] |
| 1-Hexene | 1-Bromo-2-hexanol | 75 | [4] |
| Cyclohexene (B86901) | trans-2-Bromocyclohexanol | 90 | [5] |
| cis-Stilbene | erythro-2-Bromo-1,2-diphenylethanol | 70 | [4] |
| trans-Stilbene | threo-2-Bromo-1,2-diphenylethanol | 72 | [4] |
| 1-Methylcyclohexene | 2-Bromo-1-methylcyclohexanol | 78 | [4] |
| Norbornene | exo-3-Bromonorbornan-2-ol | 45 | [4] |
Experimental Protocols
General Protocol for the Preparation of Bromohydrins:
This general procedure can be adapted for various alkenes. It is recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate.
Materials:
-
Alkene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water, deionized
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv) in a mixture of DMSO and water (typically a 1:1 to 4:1 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
While stirring vigorously, add N-bromosuccinimide (1.0-1.2 equiv) portion-wise over 10-15 minutes. Monitor the reaction by TLC.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired bromohydrin.
Protocol 1: Preparation of trans-2-Bromocyclohexanol from Cyclohexene
Procedure:
-
To a solution of cyclohexene (1.0 g, 12.2 mmol) in 20 mL of a 1:1 mixture of DMSO and water, cooled to 0 °C, add NBS (2.38 g, 13.4 mmol) in one portion.
-
Stir the mixture at 0 °C for 1 hour.
-
Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), and dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure to give the crude product, which can be purified by distillation or chromatography to yield trans-2-bromocyclohexanol.
Protocol 2: Preparation of 2-Bromo-1-phenylethanol from Styrene
Procedure:
-
In a 100 mL round-bottom flask, dissolve styrene (5.2 g, 50 mmol) in 50 mL of a 4:1 mixture of DMSO and water.
-
Cool the solution to 0 °C with an ice bath.
-
Add N-bromosuccinimide (9.8 g, 55 mmol) in small portions over 20 minutes with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 40 minutes.
-
Pour the mixture into 150 mL of ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL), water (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford 2-bromo-1-phenylethanol.[3]
Visualizations
Reaction Mechanism of Bromohydrin Formation
Caption: Mechanism of bromohydrin formation from an alkene with NBS in aqueous DMSO.
Experimental Workflow
Caption: General experimental workflow for bromohydrin synthesis.
References
Troubleshooting & Optimization
Technical Support Center: NBS Reaction Workup and Succinimide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of N-Bromosuccinimide (NBS) reactions and the effective removal of the succinimide (B58015) byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities present after a reaction with N-Bromosuccinimide (NBS)?
The main impurities are typically unreacted NBS and the byproduct, succinimide.[1][2] Depending on the specific reaction conditions, byproducts from over-bromination may also be present.
Q2: Why is the removal of succinimide crucial for my product?
Succinimide's presence can negatively impact your research in several ways:
-
Product Purity: It contaminates the final product, which can affect analytical data and subsequent reaction steps.[2]
-
Crystallization Issues: Succinimide can co-crystallize with the desired product, making purification by recrystallization challenging.[2]
-
Analytical Interference: Succinimide signals can interfere with spectroscopic analysis, particularly in 1H NMR, complicating structural elucidation.
Q3: What are the common methods for removing succinimide?
The most prevalent and effective methods for succinimide removal include:
-
Aqueous Workup (Washing)
-
Precipitation and Filtration
-
Silica Gel Column Chromatography
-
Recrystallization
Q4: How do I choose the most suitable purification method for my experiment?
The selection of an appropriate purification strategy depends on the properties of your desired product. The following decision tree can guide you in choosing an effective method.
References
optimizing N-Bromosuccinimide reaction yield and selectivity
Welcome to the technical support center for N-Bromosuccinimide (NBS) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction yield and selectivity. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-Bromosuccinimide (NBS) and what are its primary uses?
N-Bromosuccinimide is a chemical reagent used for a variety of bromination reactions in organic chemistry, including radical substitutions and electrophilic additions.[1][2][3] It is a convenient and easier-to-handle alternative to liquid bromine.[4] Its most common applications are the selective bromination of allylic and benzylic positions through a radical pathway, a process known as the Wohl-Ziegler reaction.[2][5][6][7] It is also used for the α-bromination of carbonyl derivatives and the bromination of electron-rich aromatic compounds.[1][2]
Q2: My NBS reagent is yellow/brown. Can I still use it?
Pure NBS is a white crystalline powder.[1][3] A yellow or brown color indicates that the NBS has decomposed over time, releasing molecular bromine (Br₂).[1][6][8] For many reactions, especially the Wohl-Ziegler reaction, crude or slightly impure NBS may actually give better yields.[1][2][6] However, for other applications or to ensure reproducibility, impure NBS can give unreliable results and may lead to side reactions.[1][2][6] In such cases, it is recommended to purify the NBS by recrystallization from hot water (typically 10g of NBS in 100 mL of water at 90-95°C).[1][2]
Q3: How does NBS achieve selective allylic or benzylic bromination over alkene addition?
The selectivity of NBS in these reactions stems from its ability to provide a constant, low concentration of molecular bromine (Br₂) in the reaction mixture.[7][9][10] In non-polar solvents, the reaction proceeds via a radical chain mechanism. A radical initiator starts the process, forming a bromine radical (Br•) which abstracts a hydrogen from the more stable allylic or benzylic position.[5][9] The resulting resonance-stabilized carbon radical then reacts with the low concentration of Br₂ to form the product and another Br• radical, continuing the chain.[10][11] The low Br₂ concentration is crucial; higher concentrations would favor the competing electrophilic addition reaction across the double bond.[7][9]
Q4: What are the main byproducts of an NBS reaction and how are they removed?
The primary byproduct of an NBS reaction is succinimide (B58015).[12] Unreacted NBS may also be present.[12] Succinimide is moderately water-soluble and can often be removed by an aqueous workup.[12][13] Washing the organic layer with water, a saturated sodium bicarbonate solution, or dilute sodium hydroxide (B78521) can effectively remove it.[12][14] The basic wash deprotonates the succinimide (pKa ~9.6), making its salt form highly water-soluble.[12] In non-polar solvents like CCl₄ or CHCl₃, succinimide is often insoluble and can be removed by simple filtration after cooling the reaction mixture.[13][14][15]
Troubleshooting Guide
This guide addresses common issues encountered during NBS reactions in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Initiator: The radical initiator (AIBN, benzoyl peroxide) may be old or degraded.[15][16] 2. Impure NBS: For some reactions, highly pure NBS is required.[1][2] 3. Insufficient Initiation Energy: Radical initiators require energy (heat or UV light) for homolytic cleavage.[17] 4. Incorrect Solvent: The solvent choice is critical and dictates the reaction pathway (radical vs. ionic).[4][15] | 1. Use a fresh, active batch of the radical initiator.[15][16] 2. If required, recrystallize the NBS from hot water to remove impurities like bromine.[1][2] 3. Ensure the reaction is heated to the appropriate temperature for the initiator used (e.g., reflux) or irradiated with a suitable UV lamp.[15][17] 4. For radical allylic/benzylic bromination, use non-polar, anhydrous solvents like CCl₄, cyclohexane, or acetonitrile.[5][15][18] For electrophilic bromination, polar solvents are preferred.[5] |
| Poor Selectivity / Multiple Products | 1. Over-bromination: Using a large excess of NBS can lead to di- or poly-brominated products.[15] 2. Competing Reactions: Using a polar solvent can promote ionic side reactions (e.g., addition to alkenes) instead of the desired radical substitution.[5][9] 3. Resonance Isomers: An unsymmetrical allylic or benzylic radical intermediate can lead to a mixture of regioisomers.[11] | 1. Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of NBS.[15] Consider adding the NBS portion-wise or as a solution via a syringe pump to maintain a low concentration.[15] 2. Use non-polar solvents like CCl₄ under anhydrous conditions to favor the radical pathway.[2][6] 3. Carefully analyze the stability of all possible resonance structures of the radical intermediate to predict the major product. The reaction often favors the formation of the more substituted (more stable) alkene. |
| Formation of Side Products | 1. Dibromo Compounds: This can occur if the Br₂ concentration becomes too high, leading to electrophilic addition to the alkene.[1][2][11] 2. α-Bromoketones: This is a possible side reaction when using NBS with alkenes.[1][2] 3. Product Hydrolysis: Presence of water can hydrolyze the desired product, especially if it is sensitive.[1][15] | 1. Ensure a low Br₂ concentration by using a non-polar solvent in which NBS has low solubility and by avoiding polar solvents.[9][19] 2. Use freshly recrystallized NBS to minimize side reactions.[1][2] 3. Use anhydrous solvents and dry glassware. Barium carbonate can be added to the reaction to maintain anhydrous and acid-free conditions.[1][6] |
| Difficult Workup / Purification | 1. Succinimide Removal: Succinimide can be difficult to separate from polar products and may co-elute during chromatography.[12] 2. Emulsion Formation: Emulsions can form during aqueous extraction, complicating phase separation.[14] 3. Product Degradation: The desired product may be sensitive to the basic conditions of a workup wash.[15][16] | 1. Aqueous Wash: Wash the organic layer with dilute NaOH or NaHCO₃ to convert succinimide to its water-soluble salt.[12][14][16] Filtration: If using a solvent like CCl₄, cool the reaction mixture to precipitate the succinimide and remove it by filtration.[14][15] 2. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[14] 3. If the product is base-sensitive, use neutral water washes instead of basic solutions.[16] |
Solvent Effects on Selectivity
The choice of solvent has a profound impact on the outcome of NBS reactions. It can determine whether the mechanism is radical or ionic, thereby controlling the product distribution.
| Solvent Type | Typical Solvents | Predominant Mechanism | Primary Product Type |
| Non-Polar Aprotic | CCl₄, Benzene, Cyclohexane, Acetonitrile[18][20] | Radical Chain Reaction | Allylic / Benzylic Bromides[2][5] |
| Polar Protic / Aprotic | Water, Acetic Acid, DMF, DMSO[1][2][4][5] | Ionic / Electrophilic Addition | Bromohydrins, Aryl Bromides[1][2][5] |
A study on the bromination of uracil (B121893) derivatives demonstrated the significant impact of the solvent on reaction yield under visible light.[21]
| Solvent | Reaction Time (h) | Yield (%) |
| Acetonitrile | 1 | 84 |
| DMF | 6 | 79 |
| Methanol | 15 | 45 |
| Ethanol | 15 | 47 |
| Ethyl Acetate | 15 | 41 |
| Chloroform | 15 | 27 |
| Data from a specific study on uracil derivatives and may not be universally applicable.[21] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Allylic Bromination (Wohl-Ziegler Reaction)
This protocol describes a general method for the bromination of an alkene at the allylic position, such as the bromination of 2-heptene.[5]
Materials:
-
Alkene (e.g., 2-heptene)
-
N-Bromosuccinimide (NBS), 1.0-1.1 equivalents
-
Radical Initiator (e.g., AIBN or Benzoyl Peroxide), ~0.02 equivalents
-
Anhydrous Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottomed flask, reflux condenser, magnetic stirrer
Procedure:
-
Setup: To a dry round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add the alkene, anhydrous CCl₄, NBS, and the radical initiator.[5][15]
-
Reaction: Heat the reaction mixture to reflux (approx. 77°C for CCl₄).[15] The reaction can be initiated by heat or irradiation with a UV lamp.[2][6] Monitor the progress of the reaction by TLC or GC. The reaction is often complete within 1-4 hours.[15] As the reaction proceeds, the denser NBS is consumed and the less dense byproduct, succinimide, precipitates and floats on the surface of the CCl₄.[19]
-
Workup: a. Cool the reaction mixture to room temperature, then cool further in an ice bath to maximize succinimide precipitation.[14] b. Filter the mixture via vacuum filtration to remove the precipitated succinimide.[14][15] c. Transfer the filtrate to a separatory funnel. If excess NBS is suspected, quench with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[12][14] d. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining succinimide, followed by a wash with brine.[13][15] e. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Logical Relationships: Troubleshooting Low Yield
When faced with a low yield, a systematic approach can help identify the root cause. The following flowchart outlines a decision-making process for troubleshooting.
Signaling Pathways: Radical vs. Ionic Bromination
The reaction conditions, particularly the solvent, dictate the pathway NBS will follow. This choice is the most critical factor in determining the product outcome.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 4. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 5. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 6. N-Bromosuccinimide [chemeurope.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. researchgate.net [researchgate.net]
- 19. Wohl-Ziegler Reaction [organic-chemistry.org]
- 20. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 21. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Bromosuccinimide (NBS) Bromination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during NBS bromination experiments.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your NBS bromination reaction.
Issue 1: Low or No Yield of the Desired Brominated Product
Possible Causes and Solutions:
-
Inactive NBS: NBS can decompose over time, appearing off-white or brown due to the formation of bromine.[1][2][3] For best results, use freshly recrystallized NBS.[1][4]
-
Insufficient Radical Initiation: Allylic and benzylic brominations are radical chain reactions.[5][6] Ensure you are using an effective radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or providing initiation through light (photo-irradiation).[1][7]
-
Reaction Temperature: Some brominations require specific temperature ranges to proceed efficiently.[7] If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition and other side reactions.[7][8]
-
Inappropriate Solvent: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are commonly used for radical brominations.[6][8][9] Using polar solvents may favor ionic reaction pathways, leading to different products.[5]
-
Presence of Water: For allylic and benzylic brominations, the reaction should be conducted under anhydrous conditions, as water can hydrolyze the desired product.[1][4]
Issue 2: Formation of Multiple Products and Isomers
Possible Causes and Solutions:
-
Allylic Rearrangement: The intermediate in allylic bromination is a resonance-stabilized radical.[6][9][10] If the radical is unsymmetrical, a mixture of constitutional isomers can be formed.[6][11]
-
Troubleshooting: It is important to recognize that for unsymmetrical alkenes, the formation of multiple products is often inherent to the reaction mechanism.[9][10] Careful analysis of the product mixture using techniques like GC-MS or NMR is necessary to identify and quantify the different isomers.
-
-
Over-bromination: The formation of di-brominated products can occur, especially with higher temperatures or an excess of NBS.[1][7]
-
Troubleshooting: Use a controlled amount of NBS (typically 1.0 to 1.1 equivalents). Monitor the reaction progress carefully using techniques like TLC to avoid prolonged reaction times.[7]
-
-
Vinylic vs. Allylic Bromination: While NBS is selective for the allylic position, some vinylic bromination may occur, although it is generally less favorable due to the higher bond dissociation energy of vinylic C-H bonds.[6]
Issue 3: Presence of Succinimide (B58015) in the Final Product
Possible Causes and Solutions:
-
Succinimide is the main byproduct of NBS bromination. [12] It is often soluble in the reaction solvent and needs to be removed during the workup.
-
Troubleshooting:
-
Aqueous Workup: Succinimide is soluble in water. Washing the organic layer with water or a saturated sodium bicarbonate solution can help remove it.[12]
-
Filtration: If the reaction is conducted in a non-polar solvent where succinimide is poorly soluble, it can be removed by filtration after cooling the reaction mixture.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in NBS bromination?
The most common side reactions include allylic rearrangement leading to a mixture of isomeric products, over-bromination resulting in dibromo compounds, and the formation of α-bromoketones.[1][9][10] In some cases, the solvent can also react with NBS.[9]
Q2: How can I minimize the formation of byproducts?
To minimize byproducts, it is recommended to use freshly recrystallized NBS, maintain anhydrous reaction conditions, control the reaction temperature, and use a radical initiator in a non-polar solvent.[1][4][13] Careful monitoring of the reaction progress is also crucial to prevent over-bromination.[7]
Q3: Why do I get a mixture of products from a seemingly simple starting material?
The formation of a product mixture often arises from the resonance-stabilized radical intermediate in allylic bromination.[9][10] If the two resonance forms of the radical are not equivalent, bromination can occur at different positions, leading to constitutional isomers.[6][11]
Q4: What is the white solid that precipitates during my reaction?
The white solid is likely succinimide, the byproduct of the reaction where the bromine atom from NBS has been transferred to your substrate.[12]
Q5: Can NBS react with my solvent?
Yes, if the solvent has abstractable hydrogens, it can potentially react. For example, when using cyclohexane as a solvent, bromocyclohexane (B57405) can be formed as a byproduct.[9] It is important to choose an inert solvent, with carbon tetrachloride being a traditional but now less favored choice due to toxicity.[8]
Data Presentation
Table 1: Product Distribution in the NBS Bromination of Hexene Isomers [9][10]
| Starting Material | Major Products | Relative Abundance (%) |
| 1-Hexene | 1-Bromo-2-hexene | 56 |
| 3-Bromo-1-hexene | 10 | |
| trans-2-Hexene | 4-Bromo-2-hexene | 50 |
| 2-Bromo-3-hexene | 32 | |
| 1-Bromo-2-hexene | 12 | |
| 3-Bromo-1-hexene | 2 | |
| Bromocyclohexane (from solvent) | 2 | |
| 3-Hexene | 4-Bromo-2-hexene | 58 |
| 2-Bromo-3-hexene | 41 |
Experimental Protocols
Protocol 1: General Procedure for Allylic Bromination with NBS [1][9]
-
Reagent Preparation: Use freshly recrystallized NBS for best results. Ensure the solvent (e.g., carbon tetrachloride or cyclohexane) is anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene in the anhydrous solvent.
-
Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction Conditions: Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the precipitated succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by water and brine.[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: Purification of NBS by Recrystallization [1][4]
-
Dissolve 10 g of NBS in 100 mL of preheated water (90-95 °C).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the purified NBS under vacuum.
Visualizations
Caption: Troubleshooting workflow for common NBS bromination issues.
Caption: Logical flow of allylic rearrangement in NBS bromination.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 3. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. dev.topcar.co.ke [dev.topcar.co.ke]
- 9. openriver.winona.edu [openriver.winona.edu]
- 10. OpenRiver - Research & Creative Achievement Day: Allylic Rearrangement in NBS Bromination Reactions [openriver.winona.edu]
- 11. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purifying N-Bromosuccinimide (NBS) by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of N-Bromosuccinimide (NBS). Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and relevant technical data to ensure a successful purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the recrystallization of NBS.
Q1: My commercial N-Bromosuccinimide has a yellow or brownish color. Is it still usable?
A: The yellow or brown tint indicates the presence of bromine (Br₂) as an impurity, which forms over time as NBS degrades.[1] For many sensitive organic reactions, particularly those involving radical mechanisms, using this impure NBS can lead to unreliable results and the formation of side products.[1][2] Therefore, it is highly recommended to recrystallize the off-white or colored NBS to obtain a pure, white solid before use.[1][2]
Q2: What is the best solvent for recrystallizing N-Bromosuccinimide?
A: Water is the most commonly used and recommended solvent for the recrystallization of NBS.[2][3][4] NBS has high solubility in hot water and low solubility in cold water, which are the ideal characteristics for a recrystallization solvent.[3][5] Acetic acid has also been mentioned as a potential solvent.[4]
Q3: My N-Bromosuccinimide is not dissolving completely in the hot water.
A: There are a few potential reasons for this:
-
Insufficient Solvent: You may not have used a sufficient volume of hot water. A common ratio is 10 grams of NBS per 100 mL of water.[2]
-
Water Not Hot Enough: The water should be heated to boiling or near-boiling (90-95°C) to ensure maximum dissolution.[2][3]
-
Insoluble Impurities: If a small amount of material remains undissolved even after adding a slight excess of hot solvent, these are likely insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.
Q4: After cooling, very few or no crystals have formed.
A: This issue can arise from a couple of factors:
-
Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystallization to occur upon cooling. You can try to evaporate some of the water by gently heating the solution and then allowing it to cool again.
-
Cooling Too Rapidly: Allowing the solution to cool slowly is crucial for the formation of pure crystals.[5] If you have cooled the solution too quickly, try reheating it until the solid redissolves and then allow it to cool to room temperature undisturbed, followed by placing it in an ice bath.[5]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure NBS to induce crystallization.
Q5: The yield of my recrystallized N-Bromosuccinimide is very low.
A: A lower than expected yield is a common trade-off for high purity in recrystallization.[3] Some product loss is inevitable as some of the compound will remain dissolved in the cold solvent.[3] To maximize your yield:
-
Use a Minimal Amount of Hot Solvent: Ensure you are using the minimum volume of hot solvent necessary to dissolve the crude NBS.[3]
-
Cool Thoroughly: Make sure to cool the solution in an ice bath after it has reached room temperature to minimize the solubility of NBS.[5]
-
Washing with Cold Solvent: When washing the collected crystals, use ice-cold water to prevent the product from redissolving.[3][5]
Q6: How do I properly handle and store purified N-Bromosuccinimide?
A: N-Bromosuccinimide is a corrosive and harmful substance.[6] It is also moisture and light sensitive.[7]
-
Handling: Always handle NBS in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid creating dust.[8]
-
Storage: Store purified NBS in a tightly sealed container in a cool, dry, and dark place, such as a refrigerator (2-8°C).[10]
Quantitative Data
The following table summarizes key quantitative data for N-Bromosuccinimide.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄BrNO₂ | [10] |
| Molecular Weight | 177.98 g/mol | [10] |
| Melting Point | 175-180 °C (with decomposition) | [10] |
| Solubility in Water | 14.8 g/L (decomposes) | [10] |
| Recommended Recrystallization Ratio | 10 g NBS in 100 mL water | [2] |
| Storage Temperature | 2-8 °C | [10] |
Experimental Protocol: Recrystallization of N-Bromosuccinimide
This protocol details the step-by-step procedure for purifying NBS using water as the solvent.
Materials:
-
Crude N-Bromosuccinimide
-
Distilled or deionized water
-
Erlenmeyer flask(s)
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Preparation: Weigh out the crude N-Bromosuccinimide and place it in an appropriately sized Erlenmeyer flask. For every 10 grams of crude NBS, prepare approximately 120-150 mL of distilled water in a separate beaker and bring it to a boil.[2][3]
-
Dissolution: Add a portion of the hot water to the flask containing the NBS. Swirl the flask to dissolve the solid. Continue adding small portions of the boiling water until the NBS has completely dissolved.[3][5] Avoid adding a large excess of water to ensure the solution is saturated.
-
Hot Filtration (if necessary): If any insoluble impurities remain after the addition of hot water, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature.[5] Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified NBS.[5]
-
Isolation of Crystals: Collect the white crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[3][5] It is important to use cold water to minimize the loss of the purified product.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a period. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a low temperature (e.g., 35-40°C).[11][12]
-
Storage: Once completely dry, store the pure white N-Bromosuccinimide in a tightly sealed, labeled container in a cool, dark, and dry place.[10]
Visualizations
Experimental Workflow for NBS Recrystallization
Caption: Workflow diagram illustrating the key stages of N-Bromosuccinimide recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. lobachemie.com [lobachemie.com]
- 7. N-Bromosuccinimide, 99% 250 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.dk [fishersci.dk]
- 10. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 11. Sciencemadness Discussion Board - Preparation of N-Bromosuccinimide - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. rsc.org [rsc.org]
Technical Support Center: Temperature Control in Exothermic N-Bromosuccinimide (NBS) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling temperature during exothermic N-Bromosuccinimide (NBS) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control crucial in NBS reactions?
A1: Temperature control is critical in NBS reactions for several reasons:
-
Safety: NBS reactions are often exothermic, meaning they release heat.[1] Without proper control, this can lead to a rapid, uncontrolled increase in temperature known as a runaway reaction, which may cause vigorous boiling, pressure buildup, and the release of hazardous fumes.[2]
-
Selectivity: The temperature significantly influences the regioselectivity of the bromination. For many reactions, lower temperatures favor the desired product and minimize the formation of unwanted isomers and side products.[3][4]
-
Yield: Maintaining an optimal temperature range is key to maximizing the yield of the desired product. Temperatures that are too high can lead to decomposition of reactants and products, while temperatures that are too low can result in an incomplete reaction.[2]
-
NBS Stability: N-Bromosuccinimide can decompose over time, a process that can be accelerated by heat.[5] Some solutions of NBS, for instance in solvents like DMF, can undergo hazardous thermal decomposition at relatively low temperatures.[6]
Q2: What are the initial signs of a runaway NBS reaction?
A2: Be vigilant for the following indicators of a runaway reaction:
-
A rapid and unexpected increase in the reaction temperature that is difficult to control with the cooling system.
-
A sudden and dramatic change in the color of the reaction mixture.
-
Vigorous and uncontrolled boiling of the solvent, even with cooling applied.
-
The evolution of fumes or gases from the reaction vessel.[2]
Q3: What immediate actions should be taken if a runaway reaction is suspected?
A3: If you suspect a runaway reaction, prioritize safety and take the following steps immediately:
-
Cease the addition of any further reagents, especially NBS.
-
If possible and safe to do so, increase the efficiency of the cooling system (e.g., by adding more dry ice to an acetone (B3395972) bath).
-
Have a quenching agent readily available. A saturated solution of sodium thiosulfate (B1220275) or sodium metabisulfite (B1197395) is commonly used to neutralize unreacted NBS.[2]
-
Alert colleagues in the vicinity and inform your supervisor.
-
If the situation cannot be brought under control, evacuate the immediate area.
Q4: How does the choice of solvent affect temperature control?
A4: The solvent plays a significant role in temperature management and overall reaction safety:
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat from the reaction, helping to moderate temperature changes.
-
Dilution: Using an appropriate amount of solvent helps to dilute the reactants, which can slow down the reaction rate and dissipate heat more effectively.[2]
-
Incompatibilities: Crucially, some solvents are incompatible with NBS and can lead to hazardous side reactions or autocatalytic decomposition. For example, solutions of NBS in amides (like DMF), THF, and toluene (B28343) have been shown to be incompatible and can lead to thermal runaway.[7][8] It is essential to consult safety literature before selecting a solvent.
Q5: Can radical initiators impact the exothermicity of the reaction?
A5: Yes, the addition of radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide, which are often used in free-radical brominations, can lead to a rapid increase in the reaction rate.[5][9] This can, in turn, cause a sharp rise in temperature and potentially trigger a violent reaction.[5] When using radical initiators, it is even more critical to have robust temperature control measures in place.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during exothermic NBS reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Runaway Reaction / Loss of Temperature Control | 1. Addition of NBS is too rapid.2. Inefficient cooling or stirring.3. High concentration of reactants.4. Incompatible solvent.[7][8] | 1. Immediately stop the addition of NBS.[2]2. Add NBS slowly and in portions, or as a solution via a dropping funnel.3. Ensure vigorous stirring to avoid localized hot spots.[2]4. Use a larger reaction vessel to improve heat dissipation.5. Employ a more efficient cooling bath (e.g., dry ice/acetone).[3]6. If the temperature continues to rise, quench the reaction with a saturated solution of sodium thiosulfate or sodium metabisulfite.[2] |
| Poor Regioselectivity / Formation of Isomers | 1. Reaction temperature is too high.[3][10]2. The polarity of the solvent is not optimal. | 1. Lower the reaction temperature. For some electrophilic aromatic brominations, temperatures as low as -30°C may be necessary.[3]2. Screen different solvents to find the optimal conditions for your specific substrate.[3] |
| Low Yield / Incomplete Reaction | 1. Reaction temperature is too low.[2]2. Insufficient reaction time.3. Inadequate amount of NBS. | 1. After the initial controlled addition of NBS at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period to ensure completion.[2]2. Monitor the reaction progress using techniques like TLC or GC-MS.3. Ensure the stoichiometry of NBS is correct. |
| Formation of Side Products (e.g., Dibromo Compounds) | 1. Localized high concentrations of NBS due to poor mixing.2. Reaction temperature is too high.[4]3. Use of impure NBS. | 1. Ensure efficient and vigorous stirring throughout the reaction.2. Maintain a consistently low reaction temperature.3. Use freshly recrystallized NBS to minimize side reactions.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data related to temperature in NBS reactions.
| Parameter | Value / Range | Context / Reaction Type | Reference(s) |
| Optimal Temperature for High Selectivity | -78°C to -30°C | Electrophilic aromatic brominations | [3] |
| 0°C | Photochemical bromination for good selectivity control | [4] | |
| Temperature for Benzylic Bromination | 20°C to 60°C | Continuous flow photochemical bromination of substituted toluenes | [4] |
| Temperature for α-Bromination of Acetophenones | 90°C | Using pyridine (B92270) hydrobromide perbromide as the brominating agent | [7] |
| Hazardous Decomposition Temperature | 32°C (for 22 wt% NBS in DMF) | Safe working temperature (TMRad at 24h) for this solution | [6] |
| 80°C (for 22 wt% NBS in DMF) | Temperature at which rapid decomposition was observed in a study | [6] |
Experimental Protocols
Protocol 1: Regiospecific Bromination of Catechol with High-Temperature Control
This protocol details a method where precise low-temperature control is essential for achieving high regioselectivity.[3]
Materials:
-
Catechol
-
N-Bromosuccinimide (NBS)
-
Fluoroboric acid (HBF₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Suitable cooling bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve catechol in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to -30 °C using a dry ice/acetone bath.
-
Slowly and portion-wise, add N-bromosuccinimide and fluoroboric acid to the cooled, stirring solution. Maintain the temperature at -30 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Continue to stir the reaction at room temperature overnight.
-
Upon completion, quench the reaction and proceed with a standard aqueous workup and purification to obtain the 4-bromobenzene-1,2-diol product.
Visualizations
Caption: Troubleshooting workflow for managing exothermic NBS reactions.
Caption: General experimental workflow for a temperature-controlled NBS reaction.
Caption: Key factors influencing the safety and selectivity of NBS reactions.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. Sciencemadness Discussion Board - Aromatic bromination with NBS - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Preventing Over-bromination with N-Bromosuccinimide (NBS)
Welcome to the technical support center for N-Bromosuccinimide (NBS) applications. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to prevent over-bromination and other side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of over-bromination when using NBS?
Over-bromination, the introduction of more than one bromine atom to a substrate, is a common issue. The primary causes include:
-
Incorrect Stoichiometry: Using a significant excess of NBS relative to the substrate.
-
High Reaction Temperature: Elevated temperatures can sometimes decrease the selectivity of the bromination reaction.
-
Inappropriate Solvent Choice: Polar solvents can favor ionic reaction pathways, which may lead to multiple brominations, especially on electron-rich aromatic systems or addition reactions to alkenes.[1][2]
-
High Concentration of Bromine: NBS serves as a source of low-concentration bromine (Br₂) for radical reactions.[3][4] If the concentration of Br₂ becomes too high, competing reactions like electrophilic addition to double bonds can occur, leading to dibrominated products.[3][5]
-
Impure NBS: Old or impure NBS can contain free bromine, which leads to less selective and more aggressive bromination.[6] It is recommended to use freshly recrystallized NBS for sensitive substrates.[6][7]
Q2: How does the choice of solvent affect the selectivity of NBS bromination?
The solvent plays a critical role in determining the reaction pathway and, consequently, the selectivity.[1]
-
Non-polar Solvents (e.g., CCl₄, Benzene): These are the standard solvents for radical-mediated allylic and benzylic brominations.[5][7] They are poor solvents for NBS, and the reaction occurs heterogeneously. This setup helps maintain a low concentration of bromine radicals and Br₂, favoring substitution over addition.[2][3][4] Anhydrous conditions are crucial in these solvents to prevent the formation of bromohydrins as a side product.[6][7]
-
Polar Solvents (e.g., DMF, Acetonitrile, Aqueous solutions): Polar solvents can promote ionic mechanisms. For electron-rich aromatic compounds, using a polar solvent like DMF can lead to high para-selectivity in electrophilic bromination.[7] In the presence of water, NBS can form bromohydrins with alkenes.[3][7]
Q3: What is the role of radical initiators and light in NBS brominations?
For allylic and benzylic brominations, the reaction proceeds via a free-radical chain mechanism.[2][4] This mechanism requires an initiation step to generate the initial bromine radicals. This can be achieved by:
-
Radical Initiators: Chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[7][8] They decompose upon heating to generate radicals that initiate the chain reaction.
-
Light (hν): UV light or even a standard incandescent lamp can provide the energy to cause homolytic cleavage of the bromine-bromine bond, initiating the radical process.[5][9]
Without an initiator or light, the radical pathway is significantly slower, and competing ionic pathways may dominate, especially at higher temperatures or in polar solvents.
Q4: How can I effectively quench a reaction to prevent further bromination during workup?
Unreacted NBS can continue to brominate your product during workup. It is essential to quench the reaction to destroy any remaining NBS. This is typically done by adding a reducing agent. Common quenching agents include:
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[10][11]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution.[10]
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution.[11]
These are added to the cooled reaction mixture and stirred until the characteristic yellow color of bromine disappears.[10]
Q5: My desired product is a solid. How can I remove the succinimide (B58015) byproduct?
Succinimide, the main byproduct of NBS reactions, can often co-crystallize with the desired product, making purification difficult.[10] Here are a few strategies for its removal:
-
Aqueous Wash: Succinimide has some water solubility, which is enhanced under basic conditions. Washing the organic layer with water, a dilute sodium bicarbonate solution, or dilute sodium hydroxide (B78521) can help remove it.[10][11][12] However, ensure your product is stable to basic conditions.[10][11]
-
Filtration: If the reaction is performed in a non-polar solvent where succinimide is insoluble (like CCl₄ or CHCl₃), the succinimide can often be removed by simple filtration of the reaction mixture.[12]
-
Recrystallization: Careful selection of a recrystallization solvent can sometimes leave the more polar succinimide in the mother liquor.
Troubleshooting Guides
Issue 1: Over-bromination (Di- or Poly-bromination) Detected
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| NBS Stoichiometry is too high. | Use 1.0-1.1 equivalents of NBS for monobromination. Carefully weigh both the substrate and NBS. |
| Reaction is running too hot. | Reduce the reaction temperature. For radical reactions, refluxing in CCl₄ is standard, but for highly reactive substrates, a lower temperature with photo-initiation might be necessary. |
| Incorrect solvent. | For allylic/benzylic bromination, ensure you are using a dry, non-polar solvent like CCl₄.[5][7] For aromatic bromination, solvent choice can influence selectivity; consider DMF for para-selectivity.[7] |
| Slow addition of NBS was not performed. | For highly reactive substrates, add the NBS in portions over time to maintain a low concentration of the brominating species.[5][13] |
| NBS is impure. | Use freshly recrystallized NBS. Impure, yellowish NBS contains Br₂, which can lead to non-selective reactions.[6] |
Issue 2: Low Yield or No Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Radical initiator is inactive or absent. | For allylic/benzylic brominations, ensure a radical initiator (AIBN, BPO) or a light source is used.[5][7] If using an initiator, make sure it is not expired. |
| Reaction time is insufficient. | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete when the denser NBS has been consumed and replaced by the less dense succinimide which floats.[9] |
| Solvent is not anhydrous. | For radical brominations in CCl₄, the presence of water can lead to side reactions like bromohydrin formation and may hydrolyze the desired product.[5][6][7] Ensure all glassware is dry and use anhydrous solvent. |
| Substrate is not suitable for the chosen conditions. | Electron-withdrawing groups can deactivate aromatic rings, making them unreactive towards NBS under standard conditions.[1] More forcing conditions, such as using sulfuric acid as a solvent, may be required.[1] |
Experimental Protocols
Protocol 1: Selective Monobromination of an Allylic Position (Wohl-Ziegler Reaction)
This protocol is for the selective bromination of a C-H bond adjacent to a C=C double bond.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene substrate (1.0 eq.) in anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) or irradiate with a UV lamp.[7] The reaction should be carried out under an inert atmosphere if the substrate is sensitive to oxidation.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete when all the solid NBS (denser than CCl₄) at the bottom of the flask is replaced by succinimide (less dense), which will float to the surface.
-
Workup (Quenching): Cool the reaction mixture to room temperature in an ice bath.[9]
-
Filtration: Filter the mixture to remove the succinimide.[5][9]
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining bromine or NBS, followed by water and then brine.[5][12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude allylic bromide.
-
Purification: Purify the product as necessary, typically by column chromatography or distillation.
Protocol 2: Post-Reaction Workup to Remove NBS and Succinimide
This protocol details the steps for quenching the reaction and removing the primary byproduct.
-
Cooling: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath.
-
Quenching Excess NBS: While stirring, slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the yellow color of bromine is no longer visible.[10]
-
Dilution: Dilute the mixture with an organic solvent that is immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).[12]
-
Aqueous Extraction: Transfer the mixture to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the succinimide (pKa ~9.6).[11] The basic wash deprotonates the succinimide, making it more water-soluble.[11] Caution: Ensure your product is stable to base.[11]
-
If the product is base-sensitive, wash with several portions of deionized water to remove succinimide.[11]
-
Finally, wash with brine (saturated NaCl solution) to aid in the removal of water from the organic layer and to help break up any emulsions.[10]
-
-
Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
Visualizations
Caption: Radical mechanism for selective allylic bromination using NBS.
Caption: Troubleshooting workflow for addressing over-bromination.
Caption: Standard experimental workflow for a selective NBS bromination.
References
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. orgosolver.com [orgosolver.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. Bromination - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Purification Involving N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of unreacted N-Bromosuccinimide (NBS) and its primary byproduct, succinimide (B58015), from reaction mixtures. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and a decision-making workflow to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities to be removed after a reaction with NBS?
The primary impurities you will need to remove from your reaction mixture are:
-
Unreacted N-Bromosuccinimide (NBS): This is common if an excess of the reagent was used for the reaction.
-
Succinimide: This is the main byproduct formed from NBS during the bromination reaction.[1]
Both of these impurities can complicate the purification of your desired product. Succinimide, in particular, can be challenging to remove due to its polarity and solubility profile.[1]
Q2: Why is the removal of NBS and succinimide crucial?
The removal of NBS and succinimide is important for several reasons:
-
Product Purity: Residual NBS and succinimide will contaminate your final product, which can impact its purity and potentially interfere with subsequent reactions or biological assays.[2]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization difficult.[2]
-
Inaccurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR, mass spectrometry, and elemental analysis, leading to incorrect characterization of the product.[2]
-
Interference in Downstream Reactions: Unreacted NBS is a reactive reagent and can interfere with subsequent synthetic steps in your research.[2][3]
Q3: What are the primary methods for removing NBS and succinimide?
The most common methods for removing NBS and its byproduct succinimide include:
-
Aqueous Workup (Washing)[2]
-
Filtration/Precipitation[2]
-
Silica (B1680970) Gel Column Chromatography[2]
-
Recrystallization[2]
Q4: How do I choose the most suitable removal method for my specific reaction?
The selection of the best removal method depends on several factors related to your product:
-
Solubility: If your product is soluble in a water-immiscible organic solvent, an aqueous workup is often the easiest first step.[2]
-
Physical State: If your product is a solid, recrystallization can be a very effective purification technique.[2]
-
Polarity: The difference in polarity between your product and succinimide will determine the effectiveness of silica gel chromatography.[2]
-
Base Stability: If your product is sensitive to base, you should avoid using strong bases like NaOH for washing.[1]
Q5: How can I quench the excess, unreacted NBS in my reaction mixture?
Quenching is a critical first step to neutralize any reactive excess NBS. This is typically done by adding a reducing agent. Aqueous solutions of sodium sulfite (B76179) (Na₂SO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) are commonly used for this purpose.[1] These reagents reduce NBS to the more benign succinimide.[1]
Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered during the removal of NBS and succinimide.
| Issue | Possible Cause | Troubleshooting Steps & Methodologies |
| Succinimide remains in the organic layer after aqueous washing. | Insufficient washing or unfavorable partitioning. | • Increase the volume of the aqueous wash; a 1:1 volume ratio with the organic layer is a good starting point.[2]• Increase the number of washes to at least 2-3 times.[2]• Use a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (B78521) (NaOH) solution to deprotonate the succinimide (pKa ~9.6), making its salt form more water-soluble.[1] Ensure your product is stable under basic conditions.• A final wash with brine (saturated NaCl solution) can help to remove residual water and break up emulsions.[2] |
| An emulsion forms during the aqueous extraction. | Vigorous shaking, especially with chlorinated solvents like dichloromethane (B109758) (DCM). | • Instead of vigorous shaking, gently swirl the separatory funnel.[2]• Add a small amount of brine to the separatory funnel to help break up the emulsion.[2]• Filter the entire mixture through a pad of Celite®.[2] |
| The desired product is water-soluble and is lost during the aqueous wash. | The product has significant polarity and partitions into the aqueous layer. | • Saturate the aqueous layer with sodium chloride (brine) before extraction to decrease its polarity and drive the organic product back into the organic layer.[2]• Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2]• If your product is acidic or basic, adjust the pH of the aqueous layer to suppress its ionization and decrease its water solubility before extraction.[2] |
| Succinimide does not precipitate or filter out effectively. | The reaction solvent has some solubility for succinimide, or the succinimide particles are too fine. | • Cool the reaction mixture in an ice bath to decrease the solubility of succinimide.[2]• Add a non-polar solvent like hexane (B92381) in which succinimide is insoluble to induce precipitation.[4]• Use a filter aid like Celite® to improve the filtration of fine particles.[2] |
| The product co-elutes with succinimide during column chromatography. | The product and succinimide have similar polarities. | • First, attempt to remove the bulk of the succinimide with an aqueous wash before performing chromatography.[1]• Adjust the solvent system for chromatography. A less polar solvent system may increase the separation between your product and the more polar succinimide.• Consider reverse-phase chromatography if the polarity difference is still insufficient for good separation on silica gel. |
| A yellow or brown color persists in the product, and TLC analysis shows a spot corresponding to NBS. | Incomplete quenching of unreacted NBS during the workup. | • During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). These reagents will reduce the unreacted NBS to succinimide, which can then be removed by an aqueous base wash.[5]• Ensure the reaction has gone to completion by TLC before starting the workup. If the reaction is sluggish, a small additional portion of the radical initiator (e.g., AIBN) can be added.[5] |
Data Presentation
Solubility Profiles of NBS and Succinimide
The choice of solvent for the reaction and workup is critical. This table summarizes the solubility of NBS and its byproduct, succinimide, in various common laboratory solvents.
| Solvent | N-Bromosuccinimide (NBS) Solubility | Succinimide Solubility |
| Water | 14.7 g/L (25 °C)[6] | Moderately soluble[1] |
| Acetone | Soluble[7] | Very soluble |
| Tetrahydrofuran (THF) | Soluble[7] | Soluble |
| Dimethylformamide (DMF) | Soluble[7] | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble[7] | Soluble |
| Acetonitrile | Soluble[7] | Soluble |
| Acetic Acid | Slightly soluble[7] | Soluble |
| Diethyl Ether | Slightly soluble[8] | Slightly soluble[8] |
| Hexane | Insoluble[7] | Insoluble[9] |
| Carbon Tetrachloride | Insoluble[6] | Sparingly soluble |
Comparison of Removal Methods
| Method | Principle | Advantages | Disadvantages | Estimated Yield Loss | Estimated Final Purity |
| Aqueous Workup | Partitioning between immiscible organic and aqueous phases. | Simple, fast, and effective for removing water-soluble impurities. | Can lead to emulsions; potential for product loss if the product has some water solubility. | 5-20% | 80-95% |
| Filtration/Precipitation | Difference in solubility between the product and succinimide in the reaction solvent. | Can remove a large amount of succinimide quickly if it precipitates. | Only effective if succinimide is insoluble in the reaction solvent. | 10-30% | 70-90% |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent. | Can yield highly pure crystalline material.[2] | Requires a suitable solvent to be found; can have significant yield loss in the mother liquor.[2] | 15-50% | >99% |
| Silica Gel Chromatography | Differential adsorption of compounds onto a stationary phase. | Can provide very high purity. | Can be time-consuming and require large volumes of solvent; co-elution is possible. | 10-40% | >98% |
Note: Estimated yield loss and final purity are highly dependent on the specific substrate, reaction scale, and experimental execution. The values provided are for general guidance.[2]
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under mildly basic conditions.[2]
-
Quenching: Cool the reaction mixture to room temperature. If you suspect excess NBS, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the yellow color of bromine disappears.[2]
-
Dilution: Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).[2]
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, shake gently, and separate the layers.[2]
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution, shake, and separate the layers. This will remove the majority of the succinimide.[2]
-
Wash 3 (Brine): Add an equal volume of saturated sodium chloride solution, shake, and separate the layers. This helps to remove residual water.[2]
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Protocol 2: Precipitation and Filtration
This protocol is effective when the reaction is performed in a non-polar solvent where succinimide has low solubility.
-
Cooling: After the reaction is complete, cool the reaction mixture in an ice bath for 15-30 minutes. This will further decrease the solubility of succinimide.
-
Filtration: Filter the cold reaction mixture through a Büchner funnel to remove the precipitated succinimide.
-
Washing: Wash the filter cake with a small amount of the cold reaction solvent to recover any product that may have been trapped.
-
Workup: Combine the filtrate and the washings and proceed with an aqueous workup as described in Protocol 1 to remove any remaining succinimide and unreacted NBS.
Protocol 3: Recrystallization
This protocol is suitable for the purification of solid products.
-
Solvent Selection: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures and poorly soluble at room temperature, while succinimide remains soluble.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization of your product.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Mandatory Visualization
Decision Tree for Purification Strategy
The following diagram illustrates a logical workflow for selecting a suitable purification strategy for your reaction mixture.
Caption: Decision tree for selecting a suitable purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 7. N-Bromosuccinimide | 128-08-5 [chemicalbook.com]
- 8. Sciencemadness Discussion Board - Solubility of NBS and succinimide in diethyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Bromosuccinimide (NBS) Reactions and Solvent Effects
Welcome to the technical support center for N-Bromosuccinimide (NBS) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvent choice on NBS reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in an N-Bromosuccinimide (NBS) reaction?
The solvent in an NBS reaction plays a critical role in determining the reaction pathway and, consequently, the final product. It can influence whether the reaction proceeds via a radical or an ionic mechanism.[1][2] Nonpolar solvents typically favor radical pathways, leading to allylic or benzylic bromination, while polar solvents can promote ionic mechanisms, resulting in addition reactions to alkenes or electrophilic aromatic substitution.[1]
Q2: Why is carbon tetrachloride (CCl₄) traditionally used for allylic and benzylic bromination with NBS?
Carbon tetrachloride has been the solvent of choice for Wohl-Ziegler reactions (allylic/benzylic bromination) for several reasons.[3][4] NBS has low solubility in CCl₄, which helps maintain a low concentration of bromine radicals, favoring substitution over addition reactions.[5][6] Additionally, the byproduct succinimide (B58015) is insoluble in CCl₄ and floats on the surface, providing a visual indication of reaction completion.[3][6] However, due to environmental and safety concerns, its use is now heavily restricted.[3]
Q3: What are safer and more environmentally friendly alternatives to carbon tetrachloride?
Several alternative solvents can be used for NBS brominations. Acetonitrile is a good substitute and is often used in modern procedures.[3][7][8] Other non-polar solvents like cyclohexane (B81311) and benzene (B151609) can also be employed.[7][9][10] Dichloromethane (CH₂Cl₂) has been used as a replacement, but it is also facing increasing restrictions.[3] For certain applications, even aqueous solvent systems have been developed.[7]
Q4: How does solvent polarity affect the reaction outcome with alkenes?
With alkenes, the solvent polarity is a key determinant of the product.
-
Nonpolar solvents (e.g., CCl₄, cyclohexane): These promote the radical mechanism, leading to the substitution of a hydrogen atom at the allylic position (allylic bromination).[3][5][11]
-
Polar, protic solvents (e.g., aqueous DMSO, THF, or tert-butanol): In the presence of water or other nucleophilic solvents, NBS can react with alkenes to form bromohydrins via an ionic pathway involving a bromonium ion intermediate.[4][12]
Q5: Can the solvent influence the regioselectivity of bromination on aromatic compounds?
Yes, the solvent can affect the regioselectivity of aromatic bromination. For electron-rich aromatic compounds, using dimethylformamide (DMF) as the solvent with NBS can lead to high para-selectivity.[4]
Troubleshooting Guides
Issue 1: Low yield of the desired allylic/benzylic bromide and formation of addition byproducts.
-
Possible Cause: The concentration of molecular bromine (Br₂) in the reaction mixture is too high, leading to competitive electrophilic addition to the double bond.[1][12] This can be influenced by the solvent choice.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a non-polar solvent like cyclohexane or acetonitrile.[3][7] Avoid polar solvents that can promote ionic pathways.
-
NBS Quality: Use freshly recrystallized NBS, as impurities can affect the reaction. Impure NBS may appear yellow.[4]
-
Initiator: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiate the reaction with light (photo-bromination) to favor the radical pathway.[4][9]
-
Low Temperature: For some reactions, maintaining a low temperature can help control the reaction rate and improve selectivity.
-
Issue 2: The reaction is not initiating or is proceeding very slowly.
-
Possible Cause: Insufficient initiation of the radical chain reaction.
-
Troubleshooting Steps:
-
Initiator Check: Ensure your radical initiator (AIBN, benzoyl peroxide) is not expired and has been stored correctly.
-
Light Source: If using photo-initiation, ensure the light source is of the appropriate wavelength and intensity. A standard household compact fluorescent lamp (CFL) can be effective.[8]
-
Solvent Purity: Ensure the solvent is anhydrous, as water can interfere with radical reactions.
-
Trace HBr: The reaction is often initiated by a trace amount of HBr reacting with NBS to form Br₂.[5] While not typically added, ensuring the system isn't completely base-scavenged can be important.
-
Issue 3: Formation of multiple constitutional isomers in allylic bromination.
-
Possible Cause: The intermediate allylic radical is unsymmetrical and has multiple resonance structures, leading to bromination at different positions.[11][13]
-
Troubleshooting Steps:
-
Substrate Structure: This is an inherent feature of the substrate. Analyze the possible resonance structures of the allylic radical to predict the potential products.
-
Reaction Conditions: While difficult to control completely, adjusting the temperature and solvent may slightly alter the product ratio. Separation of the isomers will likely be necessary during purification.
-
Quantitative Data Summary
The choice of solvent can significantly impact the yield and selectivity of NBS reactions. The following table summarizes some reported outcomes.
| Substrate | Solvent | Product | Yield (%) | Reference |
| Cyclohexene | CCl₄ | 3-Bromocyclohexene | ~82-87 | [9] |
| 1-Hexene | Cyclohexane | 1-Bromo-2-hexene (E/Z) | 56 | [14] |
| 1-Hexene | Cyclohexane | 3-Bromo-1-hexene | 10 | [14] |
| 3-Hexene | Cyclohexane | 4-Bromo-2-hexene | 58 | [14] |
| 3-Hexene | Cyclohexane | 2-Bromo-3-hexene | 41 | [14] |
| 2,6,7-trimethyl-yV(3)-pivaloyloxymethylquinazolinone | Dichloromethane | 6-bromomethyl-2,7-dimethyl-A^(3)-pivaloyloxymethylquinazolinone | 80 | [15] |
| 2,6,7-trimethyl-yV(3)-pivaloyloxymethylquinazolinone | Chlorobenzene | 6-bromomethyl-2,7-dimethyl-A^(3)-pivaloyloxymethylquinazolinone | 47 | [15] |
Experimental Protocols
Protocol 1: General Procedure for Allylic Bromination using NBS in a Non-Polar Solvent
This protocol is a general guideline for the Wohl-Ziegler reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene substrate in a dry, non-polar solvent (e.g., cyclohexane or acetonitrile).[8][9]
-
Reagent Addition: Add N-bromosuccinimide (1.05 - 1.1 equivalents) to the solution.
-
Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide). Alternatively, the flask can be irradiated with a UV lamp or a household CFL.[8][9]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC. The disappearance of the dense NBS solid from the bottom of the flask and the appearance of the less dense succinimide at the surface can indicate reaction progression.[3][6]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.[16]
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench any remaining bromine, followed by washing with water and brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: Formation of Bromohydrins using NBS in an Aqueous Solvent
This protocol is for the electrophilic addition of bromine and a hydroxyl group across a double bond.
-
Reaction Setup: Dissolve the alkene in a mixture of a polar solvent and water (e.g., 50% aqueous DMSO, DME, or THF) in a round-bottom flask cooled in an ice bath (0 °C).[4]
-
Reagent Addition: Add N-bromosuccinimide portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or GC.
-
Workup:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Solvent choice directs NBS reaction pathways.
Caption: Workflow for allylic bromination with NBS.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. organic chemistry - Reactivity of NBS - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. openriver.winona.edu [openriver.winona.edu]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Quenching Excess N-Bromosuccinimide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective quenching of excess N-Bromosuccinimide (NBS) using sodium thiosulfate (B1220275).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of quenching excess N-Bromosuccinimide (NBS)?
Quenching is a crucial step to neutralize any unreacted NBS, a reactive and hazardous reagent, after a bromination reaction is complete. This prevents unwanted side reactions during workup and ensures the safety of the procedure. Additionally, quenching helps in the removal of colored bromine impurities.
Q2: Why is sodium thiosulfate a commonly used quenching agent for NBS?
Sodium thiosulfate is an effective reducing agent that readily reacts with NBS and elemental bromine to form less reactive and more easily removable byproducts. It is a cost-effective and generally safe reagent to handle in a laboratory setting.
Q3: What are the main byproducts formed during the quenching of NBS with sodium thiosulfate?
The primary byproducts are succinimide (B58015) (from the reduction of NBS) and sodium bromide.[1] Depending on the reaction conditions, sodium sulfate (B86663) or tetrathionate (B1226582) can also be formed from the oxidation of sodium thiosulfate.
Q4: Can I use other reagents to quench excess NBS?
Yes, other reducing agents like sodium sulfite (B76179) (Na₂SO₃) and sodium bisulfite (NaHSO₃) can also be used to quench excess NBS.[2]
Q5: How can I visually determine that the quenching process is complete?
The disappearance of the characteristic yellow or orange color of bromine in the reaction mixture, resulting in a colorless solution, is a common indicator that the quenching is complete.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reaction mixture remains yellow/orange after adding sodium thiosulfate. | Insufficient sodium thiosulfate has been added to quench all the excess NBS and bromine. | Continue to add the sodium thiosulfate solution dropwise until the color disappears.[3] |
| A white precipitate (elemental sulfur) forms during the quench. | The reaction mixture is acidic. In acidic conditions, sodium thiosulfate can decompose to form solid sulfur.[3] | Ensure the reaction mixture is neutral or slightly basic before adding the sodium thiosulfate solution. This can be achieved by first washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[3] |
| An emulsion forms during the aqueous workup. | The densities of the organic and aqueous layers are similar, or surfactants are present. | To break the emulsion, you can add brine (saturated aqueous sodium chloride solution) to increase the ionic strength and density of the aqueous layer. Alternatively, adding more of the organic solvent can help. Gentle swirling instead of vigorous shaking of the separatory funnel is also recommended. |
| The final product is contaminated with succinimide. | Succinimide is a byproduct of the NBS reaction and the quenching process. | Succinimide is water-soluble. During the workup, perform multiple washes of the organic layer with water or brine to remove the succinimide.[4] For base-stable products, washing with a dilute basic solution can deprotonate the succinimide, making it even more water-soluble.[1] |
Experimental Protocol: Quenching Excess NBS with Sodium Thiosulfate
This protocol outlines a general procedure for quenching excess NBS in a reaction mixture.
Materials:
-
Reaction mixture containing excess NBS
-
10% (w/v) aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution (optional, for acidic reaction mixtures)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Cool the Reaction Mixture: Cool the reaction mixture to 0-10 °C using an ice bath. This helps to control any potential exotherm during the quench.
-
Neutralize (if necessary): If the reaction was performed under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases.
-
Quenching: Slowly add the 10% aqueous sodium thiosulfate solution dropwise to the stirred reaction mixture. Continue the addition until the yellow/orange color of bromine disappears and the solution becomes colorless.[3]
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent to extract the product. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove succinimide and any remaining inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product, which can then be purified further.
Visualizing the Process
Caption: Experimental workflow for quenching excess NBS.
Caption: Inferred reaction of NBS with sodium thiosulfate.
References
Validation & Comparative
A Comparative Guide to the NMR Spectroscopy of N-Bromosuccinimide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-Bromosuccinimide (B139964) (NBS) in common bromination reactions, with a focus on the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of the resulting products. Experimental data is presented to compare NBS with alternative brominating agents, offering insights into product distribution and reaction selectivity.
Performance Comparison of Brominating Agents
N-Bromosuccinimide is a versatile and widely used reagent for selective bromination at allylic and benzylic positions, as well as for the α-bromination of carbonyl compounds. Its primary advantage over molecular bromine (Br₂) is its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions such as the addition of bromine to double bonds.[1]
This section compares the NMR spectroscopic data of products obtained from NBS reactions with those from other brominating agents.
Allylic Bromination: NBS vs. Molecular Bromine (Br₂)
In the allylic bromination of alkenes, NBS is generally preferred over Br₂ to avoid the formation of dibromo adducts.[1] The radical substitution reaction with NBS leads to the desired allylic bromide.
Table 1: ¹H and ¹³C NMR Data for the Bromination of Cyclohexene
| Product | Reagent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-Bromocyclohexene | NBS | ~5.8-6.0 (m, 2H, vinyl), ~4.8-5.0 (m, 1H, CH-Br), ~1.6-2.3 (m, 6H, alkyl) | ~125-130 (vinyl), ~50-55 (CH-Br), ~20-35 (alkyl) |
| 1,2-Dibromocyclohexane | Br₂ | ~4.5-4.7 (m, 2H, CH-Br), ~1.5-2.4 (m, 8H, alkyl) | ~55-60 (CH-Br), ~20-35 (alkyl) |
Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.
Benzylic Bromination: NBS vs. H₂O₂-HBr System
Benzylic bromination is a key transformation in organic synthesis. While NBS is the classic reagent, other systems like hydrogen peroxide and hydrobromic acid have been explored as "greener" alternatives. A comparative study on various toluenes showed that the H₂O₂-HBr system can be more reactive than NBS for benzylic bromination.[2]
Table 2: ¹H NMR Data for the Benzylic Bromination of Toluene (B28343)
| Product | Reagent | ¹H NMR (δ, ppm) |
| Benzyl Bromide | NBS | ~7.2-7.4 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂-Br) |
| Benzyl Bromide | H₂O₂-HBr | ~7.2-7.4 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂-Br) |
While the final product is the same, the reaction conditions and byproducts can differ, which may be observable in the crude NMR spectrum.
α-Bromination of Ketones: NBS
NBS is an effective reagent for the α-bromination of ketones under various conditions.[3][4][5][6] The reaction typically proceeds via an enol or enolate intermediate.
Table 3: ¹H and ¹³C NMR Data for the α-Bromination of Propiophenone
| Product | Reagent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromo-1-phenylpropan-1-one | NBS | 8.10 (d, 2H), 7.72–7.64 (m, 1H), 7.50−7.60 (m, 2H), 5.30 (q, 1H), 2.10 (d, 3H) | Not readily available in cited sources |
Experimental Protocols
General Procedure for Allylic Bromination of an Alkene with NBS
This protocol is a general guideline for the allylic bromination of an alkene using NBS.
-
Reaction Setup: To a solution of the alkene (1.0 equiv) in an inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-bromosuccinimide (1.1 equiv).
-
Initiation: Add a radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Alternatively, the reaction can be initiated by irradiation with a UV lamp.[7]
-
Reaction: The reaction mixture is heated to reflux and stirred for a period of time, monitoring the reaction progress by TLC or GC. The disappearance of the solid NBS, which is denser than the solvent, can also indicate the reaction's progression.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.
-
Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography.
-
NMR Analysis: The purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for ¹H and ¹³C NMR analysis to confirm its structure.
General Procedure for Benzylic Bromination of a Toluene Derivative with NBS
This protocol outlines a general procedure for the benzylic bromination of a toluene derivative.
-
Reaction Setup: Dissolve the toluene derivative (1.0 equiv) in a suitable solvent like acetonitrile (B52724) or (trifluoromethyl)benzene.
-
Reagents: Add N-bromosuccinimide (1.05 - 1.2 equiv) and a radical initiator (AIBN or BPO, 0.02 - 0.1 equiv).[8]
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or NMR. The reaction can also be initiated photochemically.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate (B1220275) solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
-
NMR Analysis: Characterize the purified product by ¹H and ¹³C NMR spectroscopy.
Signaling Pathways and Experimental Workflows
Wohl-Ziegler Allylic Bromination Mechanism
The allylic bromination with NBS follows a radical chain mechanism known as the Wohl-Ziegler reaction.[9]
Caption: The radical chain mechanism of Wohl-Ziegler allylic bromination.
Experimental Workflow for NBS Bromination and Analysis
The following diagram illustrates a typical workflow for performing an NBS bromination reaction followed by product analysis.
Caption: A standard experimental workflow for NBS bromination and product analysis.
Logical Relationships in NBS Reactions
The selectivity of NBS reactions is highly dependent on the reaction conditions. The following diagram illustrates the logical relationship between reaction conditions and the major product formed in the reaction of an alkene with NBS.
Caption: The influence of reaction conditions on the outcome of NBS reactions with alkenes.
References
- 1. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 2. researchgate.net [researchgate.net]
- 3. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. CN102503749A - Method for selective bromination of keton carbonyl compound by using n-bromosuccinimide (NBS) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. orgosolver.com [orgosolver.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of NBS Bromination Products
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, N-Bromosuccinimide (NBS) is a vital reagent for selective bromination. The successful synthesis and purification of the desired brominated products hinge on accurate and efficient analytical monitoring. This guide provides an objective comparison of mass spectrometry (MS) techniques with other common analytical methods for the characterization and quantification of NBS bromination products. Experimental data and detailed protocols are provided to assist in selecting the most suitable analytical strategy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for monitoring an NBS bromination reaction and characterizing its products depends on several factors, including the volatility and thermal stability of the compounds, the complexity of the reaction mixture, the need for quantitative versus qualitative data, and the desired level of structural elucidation. While mass spectrometry, particularly when coupled with a chromatographic separation method, offers high sensitivity and specificity, other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable complementary information.
| Analytical Technique | Information Provided | Sensitivity | Quantitative Capability | Sample Throughput | Key Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, separation of volatile components. | High (ng-pg) | Excellent with calibration | High | Excellent for volatile and thermally stable products; provides high-resolution separation. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| LC-MS | Molecular weight, fragmentation pattern, separation of a wide range of components. | High (pg-fg) | Good with calibration | Moderate to High | Applicable to a broad range of compounds, including non-volatile and thermally labile ones.[1][2] | Matrix effects can suppress ionization; choice of ionization source is critical.[3] |
| NMR Spectroscopy | Detailed structural information, stereochemistry, quantification without a standard. | Moderate (µg-mg) | Excellent (qNMR) | Low to Moderate | Provides unambiguous structure elucidation; non-destructive; can analyze crude reaction mixtures.[4][5][6] | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals. |
| IR Spectroscopy | Presence of functional groups. | Moderate | Limited | High | Quick and easy for monitoring the disappearance of starting material and appearance of product functional groups. | Provides limited structural information; not suitable for complex mixture analysis without separation. |
| UV-Vis Spectroscopy | Information on conjugated systems; reaction kinetics. | High | Good for kinetic studies | High | Useful for real-time monitoring of reactions involving chromophores.[7] | Limited to compounds with a UV-Vis chromophore; provides little structural information. |
Experimental Protocols
General NBS Bromination Reaction (Allylic Bromination of an Alkene)
This protocol describes a typical allylic bromination of an alkene using NBS, which can be adapted for various substrates.
Materials:
-
Alkene (e.g., cyclohexene)
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄) or acetonitrile (B52724) (CH₃CN) as solvent
-
Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)
-
Light source (e.g., UV lamp or a high-wattage visible light bulb)
-
Reaction flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkene in the chosen solvent.
-
Add NBS and the radical initiator to the flask.
-
Heat the mixture to reflux while irradiating with the light source.
-
Monitor the reaction progress by TLC or by taking aliquots for analysis (e.g., GC-MS or NMR). The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide (B58015), which floats on top of the CCl₄.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to quench any remaining bromine, followed by a water and brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude brominated product.
-
Purify the product by distillation or column chromatography as needed.
Sample Preparation for Analysis
For GC-MS and LC-MS:
-
Dilute a small aliquot of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate (B1210297) for GC-MS; methanol (B129727) or acetonitrile for LC-MS).
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
For NMR:
-
For a crude reaction mixture, take an aliquot and evaporate the solvent.[4]
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any suspended solids.[4]
GC-MS Analysis Protocol
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable for separating brominated hydrocarbons.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
LC-MS Analysis Protocol
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Parameters:
NMR Spectroscopy Analysis Protocol
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude or purified product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the concentration.
-
Relaxation Delay: 1-5 seconds (for quantitative measurements, a longer delay of 5 times the longest T₁ is recommended).
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 512-2048 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2 seconds.
-
Visualizations
Caption: General workflow for NBS bromination and subsequent analysis.
Caption: Decision tree for selecting an analytical technique.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to In-Situ FTIR Analysis for Monitoring N-Bromosuccinimide Reactions
For researchers, scientists, and drug development professionals seeking real-time, in-depth understanding of N-Bromosuccinimide (NBS) reactions, in-situ Fourier Transform Infrared (FTIR) spectroscopy emerges as a powerful analytical tool. This guide provides an objective comparison of in-situ FTIR with other common monitoring techniques—Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC)—supported by experimental data and detailed protocols to aid in selecting the optimal method for your specific research needs.
N-Bromosuccinimide is a versatile reagent widely used in organic synthesis for various transformations, including allylic and benzylic bromination, as well as oxidations.[1] Precise monitoring of these reactions is crucial for optimizing reaction conditions, maximizing yield, minimizing byproduct formation, and ensuring process safety. In-situ monitoring techniques offer significant advantages over traditional offline methods by providing real-time data on the consumption of reactants and the formation of products and intermediates.[2]
In-Situ FTIR: A Window into Real-Time Reaction Dynamics
In-situ FTIR spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, allows for the continuous monitoring of a reaction mixture without the need for sample extraction. The principle lies in measuring the absorption of infrared radiation by the molecules in the reaction, which provides a unique "fingerprint" of the chemical composition at any given moment. This technique is particularly adept at tracking changes in functional groups, making it well-suited for following the progress of NBS reactions where key transformations involving C-H, C=C, and the formation of C-Br bonds occur.
Key Advantages of In-Situ FTIR:
-
Real-Time Kinetic Data: Obtain continuous concentration profiles of reactants, intermediates, and products, enabling a deep understanding of reaction kinetics.[3]
-
Ease of Use: ATR probes can be directly immersed into the reaction vessel, simplifying the experimental setup.
-
Rich Information: Provides a detailed "molecular video" of the reaction, offering insights into reaction mechanisms and identifying transient intermediates.[3]
-
Non-destructive: The analysis is performed in-situ without altering the reaction mixture.
Limitations:
-
Sensitivity: While generally good, sensitivity can be lower than HPLC for trace-level components.
-
Spectral Overlap: In complex reaction mixtures, peaks of different components may overlap, requiring chemometric methods for deconvolution.
-
Matrix Effects: The solvent and other matrix components can have strong IR absorbance, potentially obscuring the signals of interest.
Comparative Analysis of Monitoring Techniques
To provide a clear comparison, the following table summarizes the key performance characteristics of in-situ FTIR alongside NMR, HPLC, and TLC for monitoring NBS reactions. The data presented is a synthesis of information from various studies on reaction monitoring.
| Feature | In-Situ FTIR (ATR) | In-Situ NMR | Online HPLC | Offline TLC |
| Data Acquisition | Real-time, continuous | Real-time, continuous or frequent sampling | Near real-time, frequent sampling | Discrete time points, manual |
| Quantitative Analysis | Good, requires calibration | Excellent, often requires internal standard | Excellent, requires calibration | Semi-quantitative at best |
| Sensitivity | Moderate to high | High | Very high | Low |
| Selectivity | Good, based on functional groups | Excellent, based on chemical shifts | Excellent, based on separation | Moderate, based on polarity |
| Speed of Analysis | Very fast (seconds per spectrum) | Fast (minutes per spectrum) | Slower (minutes per sample) | Slow (minutes to hours per plate) |
| Ease of Use | Relatively easy with modern probes | More complex setup and operation | Complex setup, requires automation | Simple and straightforward |
| Cost (Initial) | Moderate to high | Very high | High | Very low |
| Cost (Operational) | Low | High (cryogens, maintenance) | Moderate (solvents, columns) | Very low |
| Information Provided | Functional group changes, concentration profiles | Detailed structural information, quantification | Quantification of separated components | Separation of components, reaction progress |
Experimental Protocols
In-Situ FTIR Monitoring of an NBS Allylic Bromination Reaction
This protocol outlines the general steps for monitoring the allylic bromination of an alkene using NBS with an in-situ FTIR-ATR probe (e.g., Mettler-Toledo ReactIR).
Materials:
-
Alkene substrate
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., carbon tetrachloride, acetonitrile)
-
Radical initiator (e.g., AIBN, benzoyl peroxide) or light source
-
Reaction vessel equipped with a port for the ATR probe, magnetic stirrer, and reflux condenser
-
In-situ FTIR spectrometer with an ATR probe
Procedure:
-
System Setup:
-
Install the ATR probe into the reaction vessel, ensuring a good seal.
-
Connect the probe to the FTIR spectrometer.
-
Set up the reaction under an inert atmosphere if necessary.
-
-
Background Spectrum:
-
Add the solvent to the reaction vessel and stir.
-
Collect a background spectrum of the solvent at the reaction temperature. This will be subtracted from subsequent spectra of the reaction mixture.
-
-
Reaction Initiation:
-
Dissolve the alkene substrate in the solvent in the reaction vessel.
-
Begin collecting spectra continuously (e.g., one spectrum every 30 seconds).
-
Add the NBS and the radical initiator to the reaction mixture.
-
-
Data Acquisition:
-
Monitor the reaction progress by observing changes in the IR spectrum in real-time. Key spectral regions to monitor include:
-
Disappearance of the allylic C-H stretching band of the starting material.
-
Appearance of the C-Br stretching band of the product (typically in the 600-500 cm⁻¹ region).
-
Changes in the C=C stretching region.
-
Monitoring the succinimide (B58015) byproduct formation through its characteristic C=O stretching bands.
-
-
-
Data Analysis:
-
Create concentration profiles for the reactants and products by integrating the area of their characteristic peaks over time.
-
Develop a calibration model using standards of known concentrations to convert peak areas to absolute concentrations for quantitative analysis.
-
Thin-Layer Chromatography (TLC) Monitoring of an NBS Bromination
TLC is a simple, cost-effective method for qualitative monitoring of reaction progress.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane)[4]
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
Using a capillary tube, spot a small amount of the starting material on the starting line.
-
At various time intervals during the reaction, take a small aliquot of the reaction mixture, dilute it, and spot it next to the starting material.
-
It is also useful to co-spot the reaction mixture with the starting material to aid in identification.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent, ensuring the solvent level is below the starting line. Allow the solvent to run up the plate.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the progress of the reaction.
Logical Workflow for Reaction Monitoring and Analysis
The following diagram illustrates the logical workflow from reaction setup to data analysis when using in-situ FTIR for monitoring an NBS reaction.
References
A Comparative Guide to the X-ray Crystallography of N-Bromosuccinimide (NBS) Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of various organic compounds synthesized using N-Bromosuccinimide (NBS) as a brominating agent. By examining the solid-state structures of these NBS-derived compounds, we can gain valuable insights into the regio- and stereoselectivity of NBS reactions and the influence of bromine incorporation on molecular packing and intermolecular interactions. This information is crucial for rational drug design and the development of novel synthetic methodologies.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of NBS-derived compounds from different chemical classes. These examples showcase the versatility of NBS in brominating allylic, benzylic, aromatic, and heterocyclic systems.
Table 1: Crystallographic Data of Benzylic and Allylic Bromination Products
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 4-(Bromomethyl)benzenesulfonyl chloride | C₇H₆BrClO₂S | Monoclinic | P2₁/c | 10.978(2) | 7.611(1) | 12.339(2) | 108.35(1) | 979.7(3) | 4 | [1] |
| 3-Bromocyclohexene (B24779) | C₆H₉Br | - | - | - | - | - | - | - | - | [2] |
Note: Complete crystallographic data for 3-Bromocyclohexene was not available in the searched literature.
Table 2: Crystallographic Data of Brominated Heterocyclic and Polycyclic Compounds
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline | C₁₅H₁₃Br₂N | Monoclinic | P2₁/n | 10.373(1) | 12.296(1) | 11.233(1) | 96.65(1) | 1423.5(3) | 4 | [3] |
| 7-Acetoxy-4-(bromomethyl)coumarin | C₁₂H₉BrO₄ | Monoclinic | P2₁/c | 8.243(2) | 11.085(2) | 13.324(3) | 107.12(1) | 1162.8(4) | 4 | [4] |
| 1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate | C₁₃H₁₈Br₂O₄ | Monoclinic | P2₁/n | 10.456(1) | 8.948(1) | 18.231(2) | 99.48(1) | 1682.0(3) | 4 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of the compared compounds are provided below. These protocols offer practical guidance for researchers working with NBS-mediated brominations and subsequent crystallographic analysis.
Synthesis and Crystallization of 4-(Bromomethyl)benzenesulfonyl chloride
Synthesis: 4-Methylbenzenesulfonyl chloride is refluxed with N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide, in an inert solvent like carbon tetrachloride. The reaction mixture is then cooled, and the succinimide (B58015) byproduct is removed by filtration. The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization.
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system, such as ethanol-water.
Synthesis and Crystallization of 3-Bromocyclohexene[2][3]
Synthesis: Cyclohexene (B86901) is reacted with NBS in an anhydrous solvent like carbon tetrachloride, typically in the presence of a radical initiator (e.g., AIBN) or under UV irradiation to facilitate the allylic bromination. The reaction is usually carried out at reflux temperature. After the reaction is complete, the succinimide byproduct is filtered off, and the filtrate is washed with an aqueous solution to remove any remaining impurities. The organic layer is then dried and the solvent is removed to yield 3-bromocyclohexene.[2]
Crystallization: Due to its low melting point, obtaining single crystals of 3-bromocyclohexene for X-ray diffraction can be challenging and may require specialized low-temperature crystallization techniques.
Synthesis and Crystallization of 6,8-Dibromo-2-phenyl-1,2,3,4-tetrahydroquinoline[4]
Synthesis: 2-Phenyl-1,2,3,4-tetrahydroquinoline is treated with a stoichiometric amount of NBS in a suitable solvent, such as chloroform (B151607) or carbon tetrachloride, at room temperature. The reaction mixture is stirred until the starting material is consumed. The succinimide is then filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Crystallization: Single crystals are grown by slow evaporation of a solution of the purified compound in a mixture of solvents, for instance, hexane (B92381) and ethyl acetate.
Synthesis and Crystallization of 7-Acetoxy-4-(bromomethyl)coumarin[5]
Synthesis: 7-Acetoxy-4-methylcoumarin is subjected to benzylic bromination using NBS and a radical initiator like AIBN in a solvent such as carbon tetrachloride under reflux conditions. Upon completion of the reaction, the mixture is cooled, and the precipitated succinimide is removed by filtration. The filtrate is concentrated, and the residue is purified by recrystallization.
Crystallization: Colorless, needle-like single crystals can be obtained by slow evaporation from an ethanol (B145695) solution.
Synthesis and Crystallization of 1,6-dibromooctahydro-1H-indene-2,5-diyl diacetate[6]
Synthesis: Tetrahydroindene is treated with NBS in the presence of a Lewis acid catalyst, such as LiClO₄, in acetic acid at room temperature. This reaction leads to the formation of a mixture of dibromodiacetate derivatives. The desired product is then separated from the mixture using column chromatography.[5]
Crystallization: Single crystals suitable for X-ray diffraction are obtained from a solution of the purified compound.[5]
Visualizations
The following diagrams illustrate key concepts and workflows related to the X-ray crystallography of NBS-derived compounds.
Caption: A typical experimental workflow for the synthesis and crystallographic analysis of NBS-derived compounds.
Caption: Simplified radical chain mechanism for NBS-mediated bromination reactions.
References
- 1. 3-BROMOCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(Bromomethyl)benzenesulfonyl chloride | C7H6BrClO2S | CID 2734409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Question: What is the product of the reaction of cyclohexene with NBS? G.. [askfilo.com]
- 4. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]
- 5. 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substi... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to N-Bromosuccinimide and Other Brominating Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a bromine atom into a molecule is a pivotal transformation, unlocking pathways to a vast array of functionalized compounds. The choice of brominating agent is critical, influencing the selectivity, yield, and safety of the reaction. N-Bromosuccinimide (NBS) has long been a favored reagent due to its versatility and ease of handling. This guide provides an objective comparison of NBS with other common brominating agents, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic challenges.
Overview of Brominating Agents
A variety of reagents are available for bromination, each with distinct properties and applications.
-
N-Bromosuccinimide (NBS): A crystalline solid, NBS is a convenient and versatile source of electrophilic and radical bromine.[1] It is widely used for allylic and benzylic bromination, α-bromination of carbonyl compounds, and electrophilic addition to alkenes.[1][2] Its solid nature and the controlled release of bromine contribute to its reputation as a safer and more selective alternative to liquid bromine.[3][4]
-
Molecular Bromine (Br₂): A highly reactive, dense orange liquid, Br₂ is a powerful brominating agent for a wide range of substrates.[5] However, it is volatile, corrosive, and toxic, requiring specialized handling procedures.[3] Its high reactivity can also lead to a lack of selectivity and the formation of unwanted side products.[6]
-
Dibromoisocyanuric Acid (DBI): A solid and powerful N-bromo reagent, DBI is noted for its high reactivity, often surpassing NBS in the bromination of deactivated aromatic compounds under mild conditions.[5][7][8]
-
Bromine Monochloride (BrCl): A reactive interhalogen compound, BrCl serves as a source of electrophilic bromine and is particularly effective in aqueous media for the bromination of activated aromatic systems.[7]
Data Presentation: Performance Comparison
The following tables summarize the performance of NBS and other brominating agents in key synthetic transformations, providing a quantitative basis for comparison.
Table 1: Allylic and Benzylic Bromination
| Substrate | Brominating Agent | Solvent | Initiator/Conditions | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Cyclohexene (B86901) | NBS | CCl₄ | Light (hν) | 4 h | Reflux | 62-67 | [9] |
| Cyclohexene | Br₂ | CCl₄ | Light (hν) | - | - | Lower yield (side reactions) | [6] |
| Toluene | NBS | CCl₄ | Benzoyl Peroxide | 4 h | 77 | 64 | [10] |
| Toluene | Br₂ | CCl₄ | Light (hν) | - | - | 55 | [10] |
| 4-Nitrotoluene | NBS | Acetonitrile (B52724) | Benzoyl Peroxide | 8 h | Reflux | 75-80 | [11] |
Table 2: α-Bromination of Ketones
| Substrate | Brominating Agent | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Acetophenone (B1666503) | NBS | Acidic Al₂O₃ / Methanol | 10-20 min | Reflux | 89 | [12] |
| Acetophenone | Br₂ | Acetic Acid | - | Room Temp | ~90 | [13] |
| Cyclohexanone | NBS | UV-vis irradiation / Diethyl ether | 30 min | 30 | 95 | [14] |
| Cyclohexanone | Br₂ | Acetic Acid | - | Room Temp | High | [13] |
| 4'-Chloroacetophenone | NBS | TMSOTf / CH₂Cl₂ | 1 h | 0 | 92 | [14] |
Table 3: Electrophilic Aromatic Bromination
| Substrate | Brominating Agent | Solvent/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Regioselectivity (para:ortho) | Reference |
| Anisole (B1667542) | NBS | Acetonitrile | 15 min | Room Temp | 96 | Exclusive para | [15] |
| Anisole | Br₂ | Acetic Acid | - | Room Temp | 90 | 9:1 | [16] |
| Acetanilide | NBS | Acetonitrile / HCl (cat.) | - | - | High | para | [7] |
| 2,6-Dinitrotoluene | DBI | Conc. H₂SO₄ | 1.5 h | Room Temp | High | - | [5] |
| Nitrobenzene | DBI | Conc. H₂SO₄ | 5 min | 20 | 88 | meta | [8] |
| Nitrobenzene | NBS | BF₃·H₂O | 6 h | 100 | 92 | meta | [8] |
Experimental Protocols
Detailed methodologies for key bromination reactions are provided below.
Allylic Bromination of Cyclohexene with NBS
Objective: To synthesize 3-bromocyclohexene (B24779) via the radical-initiated bromination of cyclohexene using NBS.
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve cyclohexene (1 equivalent) in anhydrous CCl₄.
-
Add NBS (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for the duration of the reaction (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-bromocyclohexene.
-
Purify the product by distillation.
α-Bromination of Acetophenone with NBS
Objective: To synthesize α-bromoacetophenone using NBS with an acidic alumina (B75360) catalyst.
Materials:
-
Acetophenone
-
N-Bromosuccinimide (NBS)
-
Acidic aluminum oxide (Al₂O₃)
-
Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of acetophenone (1 equivalent) in methanol, add NBS (1.2 equivalents) and acidic aluminum oxide (10% w/w).[12]
-
Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 10-20 minutes.[12]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the aluminum oxide by filtration.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain α-bromoacetophenone.
Electrophilic Bromination of Anisole with NBS
Objective: To regioselectively synthesize p-bromoanisole via electrophilic aromatic substitution.
Materials:
-
Anisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve anisole (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add NBS (1.05 equivalents) to the solution in portions at room temperature while stirring.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically rapid.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield p-bromoanisole.[15]
Mandatory Visualization
The following diagrams illustrate key reaction pathways and a general experimental workflow.
Caption: Radical mechanism for allylic bromination using NBS.
Caption: Acid-catalyzed pathway for α-bromination of ketones with NBS.
Caption: General workflow for a typical bromination experiment.
Conclusion
N-Bromosuccinimide stands out as a highly effective and versatile brominating agent, offering significant advantages in terms of handling, safety, and selectivity compared to molecular bromine.[3][6] For allylic and benzylic brominations, NBS is often the reagent of choice, minimizing side reactions and leading to higher yields of the desired product.[10] In the α-bromination of ketones, NBS provides an efficient alternative to Br₂, often under milder conditions.[12] For electrophilic aromatic substitution, the choice between NBS and other reagents like DBI depends on the reactivity of the aromatic substrate, with DBI showing superior performance for deactivated systems.[8] By considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. benchchem.com [benchchem.com]
- 8. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. newera-spectro.com [newera-spectro.com]
- 12. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS) in Allylic Halogenation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the selective functionalization of allylic positions is a cornerstone for the construction of complex molecules. Among the various methods available, allylic halogenation using N-halosuccinimides stands out for its utility and operational simplicity. This guide provides an objective comparison of two prominent reagents, N-Chlorosuccinimide (NCS) and N-Bromosuccinimide (NBS), in allylic halogenation reactions, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Performance Comparison: Reactivity and Selectivity
The reactivity of N-halosuccinimides in radical halogenations generally follows the trend of the N-X bond strength, where the weaker N-Br bond in NBS leads to higher reactivity compared to the N-Cl bond in NCS.[1] This difference in reactivity often translates to shorter reaction times for NBS. However, the selectivity of the halogenation can be influenced by the nature of the halogen radical. The more reactive chlorine radical is generally less selective than the bromine radical, which can lead to mixtures of products, especially in complex substrates.
While direct side-by-side comparative studies on the same substrate under identical conditions are limited in the literature, we can compile representative data to illustrate the performance of each reagent in the allylic halogenation of terminal alkenes.
| Reagent | Substrate | Product(s) | Yield (%) | Reaction Time | Reference |
| NBS | 1-Octene (B94956) | 3-Bromo-1-octene & 1-Bromo-2-octene | Not specified (Product ratio: ~18:82) | 1 hour | [2] |
| NCS | β,γ-Unsaturated Esters | Allylic Chlorides | 62-89 | 4-48 hours | [3] |
Note: The data presented is from different studies with different substrates and cannot be used for a direct quantitative comparison. However, it provides an insight into the typical yields and reaction times for each reagent.
Reaction Mechanism: A Radical Chain Process
Both NCS and NBS mediate allylic halogenation through a free-radical chain mechanism, often referred to as the Wohl-Ziegler reaction. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light.
Caption: General mechanism of allylic halogenation with N-halosuccinimides (NXS).
The key steps in the propagation cycle are:
-
Hydrogen Abstraction: A halogen radical (X•) abstracts a hydrogen atom from the allylic position of the alkene, forming a resonance-stabilized allylic radical.
-
Halogenation: The allylic radical reacts with a molecule of the halogen (X₂) to yield the allylic halide product and a new halogen radical, which continues the chain reaction. The molecular halogen is generated in situ by the reaction of the N-halosuccinimide with the hydrogen halide (HX) formed in the first step.
Experimental Protocols
Allylic Bromination of 1-Octene with NBS
This protocol is based on a published procedure for the allylic bromination of 1-octene.[2]
Materials:
-
1-Octene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-octene and anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 equivalent relative to the alkene) to the solution.
-
Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by fractional distillation to separate the isomeric allylic bromides.
Allylic Chlorination of a β,γ-Unsaturated Ester with NCS
This protocol is a general representation based on the allylic chlorination of β,γ-unsaturated esters.[3]
Materials:
-
β,γ-Unsaturated ester
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Radical initiator (e.g., AIBN or BPO)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or UV lamp
Procedure:
-
In a dry round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve the β,γ-unsaturated ester in anhydrous carbon tetrachloride.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator.
-
Initiate the reaction by heating the mixture to reflux or by irradiation with a UV lamp at room temperature.
-
Monitor the reaction for the disappearance of the starting material using TLC or GC. Reaction times can vary from 4 to 48 hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude allylic chloride can be purified by column chromatography on silica (B1680970) gel.
Conclusion
Both N-Chlorosuccinimide and N-Bromosuccinimide are effective reagents for allylic halogenation, proceeding through a free-radical mechanism. NBS is generally more reactive, leading to shorter reaction times, while the choice between NCS and NBS may also depend on the desired halogen and the selectivity required for a particular substrate. For many standard applications, NBS is a reliable and well-established option for allylic bromination.[4] The provided protocols offer a starting point for the development of specific synthetic procedures, which should be optimized based on the specific substrate and desired outcome.
References
Dibromoisocyanuric Acid: A Potent Alternative to N-Bromosuccinimide for Bromination Reactions
In the realm of synthetic chemistry, the introduction of bromine atoms into organic molecules is a cornerstone transformation, enabling the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. For decades, N-Bromosuccinimide (NBS) has been a go-to reagent for various bromination reactions. However, Dibromoisocyanuric acid (DBI) is emerging as a powerful and often superior alternative, offering advantages in reactivity, particularly with deactivated substrates. This guide provides an objective, data-driven comparison of DBI and NBS across key bromination reactions, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their synthetic challenges.
Performance Comparison: Reactivity and Yield
The most striking difference between DBI and NBS lies in their reactivity, especially in the electrophilic bromination of aromatic compounds. DBI has demonstrated significantly higher reactivity, enabling the bromination of deactivated aromatic rings under mild conditions that are often unreactive with NBS.
Electrophilic Aromatic Bromination
A direct comparison in the bromination of nitrobenzene, a strongly deactivated aromatic substrate, highlights the superior power of DBI. While NBS can achieve a high yield, it requires harsh conditions, including high temperatures and extended reaction times. In contrast, DBI effects the same transformation rapidly at room temperature.[1]
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| Nitrobenzene | DBI | conc. H₂SO₄, 20°C | 5 minutes | 88 | --INVALID-LINK--[1] |
| Nitrobenzene | NBS | Boron trifluoride monohydrate, 100°C | 6 hours | 92 | --INVALID-LINK--[1] |
| 2,6-Dinitrotoluene (B127279) | DBI | conc. H₂SO₄, Room Temp. | 1.5 hours | 70 | --INVALID-LINK-- |
This enhanced reactivity of DBI makes it the reagent of choice for the bromination of electron-poor aromatic systems, a critical step in the synthesis of many complex molecules.
Benzylic Bromination
NBS is the classic reagent for free-radical bromination at the benzylic position. While direct comparative data for DBI in this specific reaction is less common, its close analog, Tribromoisocyanuric acid (TBCA), has been shown to be highly effective for the benzylic bromination of various alkylarenes, providing good to excellent yields without bromination of the aromatic ring.
| Substrate | Reagent | Product | Yield (%) |
| Toluene (B28343) | TBCA | Benzyl (B1604629) bromide | 88 |
| Ethylbenzene | TBCA | 1-Bromoethylbenzene | 75 |
| Cumene | TBCA | 2-Bromo-2-phenylpropane | 53 |
Data sourced from research on benzylic bromination with TBCA.
α-Bromination of Ketones
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for key bromination reactions using both DBI and NBS.
Protocol 1: Electrophilic Bromination of a Deactivated Aromatic Ring with DBI
Reaction: Bromination of 2,6-Dinitrotoluene
Procedure:
-
To a solution of 2,6-dinitrotoluene (500 mg, 2.75 mmol) in concentrated sulfuric acid (3 mL), add Dibromoisocyanuric acid (433 mg, 1.51 mmol).
-
Stir the mixture at room temperature for 1.5 hours.
-
Pour the reaction mixture into iced water.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (dichloromethane:hexane = 0:100 - 20:80) to afford 5-bromo-2-methyl-1,3-dinitrobenzene (B1282729) as a white solid (501 mg, 70% yield).
Protocol 2: Benzylic Bromination with NBS
Reaction: Benzylic Bromination of an Activated Toluene Derivative
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted toluene in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-Bromosuccinimide (1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude benzyl bromide, which can be further purified by distillation or chromatography.
Protocol 3: α-Bromination of a Ketone with NBS
Reaction: α-Bromination of Acetophenone (B1666503)
Procedure: [4]
-
To a 100 mL round-bottom flask equipped with a condenser and magnetic stirrer, add acetophenone (10 mmol) and acidic Al₂O₃ (10% w/w).
-
Add methanol (B129727) (20 vol) to the flask.
-
Heat the reaction mixture to reflux with stirring.
-
Once at reflux, add N-Bromosuccinimide (12 mmol) portion-wise (in 10 portions).
-
Monitor the reaction by TLC (typically complete in 10-15 minutes).
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by chromatography or recrystallization to yield α-bromoacetophenone (89% yield).
Reaction Mechanisms and Workflows
The distinct reactivity of DBI and NBS stems from their different modes of bromine delivery. NBS typically acts as a source of bromine radicals in non-polar solvents under initiation, leading to allylic and benzylic bromination. In polar solvents or with acid catalysis, it can also act as an electrophilic brominating agent. DBI, with its two N-Br bonds, is a potent electrophilic brominating agent, particularly when activated by a strong acid.
Experimental Workflow for Electrophilic Aromatic Bromination
Caption: Workflow for Electrophilic Aromatic Bromination with DBI.
Radical Mechanism for Benzylic Bromination with NBS
Caption: Free-Radical Mechanism of Benzylic Bromination with NBS.
Conclusion
Dibromoisocyanuric acid presents a compelling alternative to N-Bromosuccinimide for a range of bromination reactions. Its exceptional reactivity, particularly in the electrophilic bromination of deactivated aromatic compounds, allows for milder reaction conditions and often shorter reaction times. While NBS remains a highly effective and widely used reagent for allylic and benzylic brominations via a free-radical pathway, the evidence suggests that DBI and its analogs are powerful tools that can overcome the limitations of NBS in certain contexts. For researchers and professionals in drug development, a thorough understanding of the strengths and applications of both reagents is essential for the efficient and successful synthesis of target molecules.
References
- 1. One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11):Discussion series on bromination/iodination reactions 11 – Chemia [chemia.manac-inc.co.jp]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) vs. N-bromosuccinimide (NBS) for Bromination Reactions
For researchers, scientists, and drug development professionals, the choice of a brominating agent is a critical decision in the synthesis of organic compounds. This guide provides an objective comparison of two prominent reagents: 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and N-bromosuccinimide (NBS), supported by experimental data and detailed protocols to inform your selection process.
Executive Summary
Both DBDMH and NBS are effective reagents for allylic and benzylic bromination, proceeding through a similar radical chain mechanism.[1][2] They are also capable of participating in electrophilic aromatic substitution. The primary advantages of DBDMH over NBS are its cost-effectiveness and reduced byproduct formation, as it contains two bromine atoms per molecule, effectively halving the amount of reagent required and the subsequent imide byproduct generated.[3][4] While reactivity is generally comparable, specific substrates and reaction conditions can favor one reagent over the other in terms of yield and selectivity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of DBDMH and NBS is presented below.
| Property | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | N-bromosuccinimide (NBS) |
| Appearance | Slightly yellow to yellow-red crystalline powder[1][4] | White crystalline solid |
| Molecular Weight | 285.92 g/mol | 177.98 g/mol |
| Melting Point | 197–199 °C (decomposes)[1][4] | 175–180 °C (decomposes) |
| Bromine Content | ~55.9% (two bromine atoms) | ~44.9% (one bromine atom) |
| Solubility | Soluble in ethanol, chloroform (B151607); slightly soluble in acetone, dioxane, THF, hot water, boiling carbon tetrachloride; poor solubility in hexane.[1][4] | Soluble in acetone, THF, DMF, DMSO; sparingly soluble in water, acetic acid, CCl₄. |
| Stability | Can be stored long-term in a cool, dark, dry place.[1] | Stable under normal conditions, but sensitive to light and moisture. |
Reaction Mechanisms
The primary application of both DBDMH and NBS in bromination is for the substitution of hydrogen atoms at allylic and benzylic positions. This transformation occurs via a radical chain reaction, often referred to as the Wohl-Ziegler reaction.[1][5] The generally accepted mechanism is depicted below.
In addition to radical substitution, both reagents can act as electrophiles in aromatic bromination reactions. The selectivity between benzylic and aromatic ring bromination when using DBDMH can be controlled by the choice of catalyst. Lewis acids, such as zirconium(IV) chloride, tend to promote benzylic bromination, whereas Brønsted acids, like trifluoromethanesulfonic acid, favor electrophilic aromatic substitution.[1][6]
Performance Comparison: Experimental Data
The following tables summarize quantitative data from various studies, comparing the performance of DBDMH and NBS in specific bromination reactions.
Table 1: Bromination of Toluene Derivatives
| Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Toluene | DBDMH (0.5 equiv.) | ZrCl₄ (10 mol%) | CH₂Cl₂ | 2 | 86 | [6] |
| Toluene | NBS (1.0 equiv.) | ZrCl₄ (10 mol%) | CH₂Cl₂ | 2 | 39 | [6] |
| 4-Nitrotoluene | NBS (1.05 equiv.) | Light (CFL) | Acetonitrile | 0.83 | 90 (conversion) | [7] |
| Ethylbenzene | DBDMH (0.5 equiv.) | ZrCl₄ (10 mol%) | CH₂Cl₂ | 2 | 98 | [6] |
Table 2: Bromination of Phenols
| Substrate | Reagent | Solvent | Time | Yield (%) | Notes | Reference |
| Phenol | DBDMH (0.5 equiv.) | Chloroform | - | 92.5 | Ortho-monobromination | [8] |
| Gallic Acid Derivative (1a) | DBDMH (0.52 equiv.) | Chloroform | - | 92.5 | Ortho-monobromination | [8] |
| Gallic Acid Derivative (1a) | Br₂/iso-Pr₂NH | Toluene | - | 68 | Ortho-monobromination | [8] |
Table 3: General Bromination Comparison
| Substrate Type | Reagent | General Observations | Reference |
| Benzoic Acids | DBDMH | Gave better yields than NBS for the bromination of activated benzoic acids. | [9] |
| Benzylic Diols | DBDMH | Yields were equal to or higher than those obtained with CBr₄, especially for electron-rich substrates. | [10] |
| Various | NBS vs. DBDMH | In a process development study, NBS was chosen over DBDMH due to a shorter reaction time (5h vs 24h) for a specific substrate. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Benzylic Bromination with DBDMH[6]
-
To a solution of the methylarene (1.0 mmol) in dichloromethane (B109758) (5 mL) in a round-bottom flask, add a catalytic amount of a Lewis acid (e.g., Zirconium(IV) chloride, 10 mol%).
-
Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 mmol, 0.5 equivalents) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature under ambient light for the appropriate time (typically 2 hours).
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Benzylic Bromination with NBS[12]
-
In a round-bottom flask equipped with a reflux condenser, add the benzylic substrate (e.g., ethylbenzene, 4g), N-bromosuccinimide (NBS) (6g, 1.05-1.1 equivalents), a radical initiator (e.g., benzoyl peroxide, 0.1g), and an inert solvent (e.g., carbon tetrachloride, 20 mL).
-
Heat the mixture to reflux with stirring for 30 minutes.
-
Cool the reaction mixture and filter to remove the succinimide (B58015) byproduct.
-
Remove the solvent by distillation.
-
Purify the product by vacuum distillation.
Protocol 3: Selective Ortho-monobromination of Phenols with DBDMH[8]
-
Dissolve the phenolic substrate (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature.
-
Add solid DBDMH (0.50-0.52 mmol, 0.50-0.52 equivalents) to the solution in portions. The solution may turn red or deep brown. Add the next portion after the color disappears.
-
Monitor the progress of the reaction by GC-MS or TLC. The persistence of color can indicate the consumption of the starting material.
-
Workup Method A (for soluble byproducts): Upon completion, remove the solvent under reduced pressure. The solid byproduct (5,5-dimethylhydantoin) can often be separated by filtration.
-
Workup Method B (for less soluble byproducts): Add 10% aqueous sodium hydrosulfite solution to the reaction mixture and stir for 5 minutes. Separate the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.
-
If necessary, purify the product further by flash chromatography on silica gel.
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for a bromination reaction and workup using either DBDMH or NBS.
Safety and Handling
Both DBDMH and NBS are oxidizing agents and should be handled with care.[4] They are irritants to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions should be carried out in a well-ventilated fume hood. It is important to note that solutions of NBS in solvents like DMF can exhibit thermal instability, and care should be taken when scaling up such reactions.[12] DBDMH has been noted to have similar incompatibilities.[13]
Conclusion
DBDMH presents a compelling alternative to the more commonly used NBS for a variety of bromination reactions.[4][14] Its primary advantages lie in its higher bromine content, which leads to lower costs and reduced byproduct waste.[1][3] While the reactivity of both reagents is broadly similar, the choice between DBDMH and NBS may ultimately depend on the specific substrate, desired selectivity, reaction kinetics, and economic considerations of the intended process. For reactions where ortho-selectivity in phenols is desired or where cost and waste reduction are paramount, DBDMH is an excellent choice.[4][8] However, for certain applications, the reaction kinetics or established protocols may favor the use of NBS.[11] It is recommended to perform small-scale trials to determine the optimal reagent and conditions for your specific application.
References
- 1. Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9 – Chemia [chemia.manac-inc.co.jp]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 4. A fascinating brominating agent capable of minimizing costs and byproducts, describing 1,3-dibromo-5,5-dimethylhydantoin (DBDMH):N-bromo compounds(8): Discussion series on bromination/iodination reactions 8 – Chemia [chemia.manac-inc.co.jp]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificupdate.com [scientificupdate.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
A Comparative Guide to Spectrophotometric Methods for the Quantitative Analysis of N-Bromosuccinimide (NBS) Reactions
For Researchers, Scientists, and Drug Development Professionals
N-Bromosuccinimide (NBS) is a versatile reagent widely employed in organic synthesis as a source for bromine in radical substitution and electrophilic addition reactions.[1][2] Its utility in the oxidation of various functional groups also makes it a valuable tool in pharmaceutical development and chemical analysis.[3] Accurate quantification of NBS consumption is critical for reaction monitoring, kinetic studies, and the determination of analytes that react stoichiometrically with it. This guide provides a comparative overview of common spectrophotometric methods for the quantitative analysis of NBS reactions, supported by experimental data and protocols.
Principle of Indirect Spectrophotometric Quantification
Most spectrophotometric methods for analyzing NBS reactions are indirect. The core principle involves adding a known excess of NBS to an analyte. After the primary reaction (e.g., bromination or oxidation) is complete, the amount of unreacted (residual) NBS is determined by reacting it with a chromogenic agent. The change in absorbance of the chromogenic agent is then used to calculate the amount of NBS that was consumed, which is directly proportional to the concentration of the initial analyte.[4][5]
This relationship can be visualized as follows:
Caption: Logical relationship in indirect NBS quantification.
Two primary categories of indirect spectrophotometric methods are prevalent: those based on iodometry and those utilizing indicator dyes.
-
Iodometric-Based Methods: Unreacted NBS oxidizes iodide ions (I⁻) to iodine (I₂), which in an aqueous solution containing excess iodide, forms the triiodide ion (I₃⁻). The concentration of I₃⁻ can be measured directly at approximately 370 nm. For enhanced sensitivity, the liberated iodine is often reacted with starch to form a deep blue starch-iodine complex, which is quantified at a higher wavelength, typically around 570 nm.[6]
-
Dye-Based Methods: In this approach, the residual NBS is used to oxidatively bleach a dye, causing a decrease in its color intensity. The reduction in absorbance at the dye's λmax is proportional to the concentration of unreacted NBS. Commonly used dyes include Methyl Orange (508 nm), Amaranth (520 nm), Indigo Carmine (610 nm), and Neutral Red (530 nm).[4][7][8][9]
Comparison with Alternative Methods
While spectrophotometric methods are widely used due to their simplicity and cost-effectiveness, other techniques are also employed.
-
Titrimetry: This is a classic alternative. In a direct titration, the analyte is titrated with a standardized NBS solution.[8] More commonly, an indirect (or back) titration is performed where excess NBS is added, and the unreacted portion is determined by iodometric titration.[5][8] Titrimetry is robust but can be slower and less sensitive than spectrophotometry.
-
Chromatography (HPLC/IC): High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are highly sensitive and specific methods used for determining NBS, often as a genotoxic impurity in active pharmaceutical ingredients (APIs).[10] These methods offer superior separation and quantification but require more sophisticated instrumentation and expertise.
Quantitative Data Comparison
The following table summarizes the performance of various spectrophotometric methods for the determination of different pharmaceutical compounds via reaction with NBS.
| Method Type | Analyte | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | λmax (nm) | Reference |
| Spectrophotometry (Iodine) | Sumatriptan Succinate | 0.6 - 15.0 | 2.10 x 10⁴ | 370 | [6] |
| Spectrophotometry (Starch-Iodine) | Sumatriptan Succinate | 0.2 - 4.0 | 7.44 x 10⁴ | 570 | [6] |
| Spectrophotometry (Methyl Orange) | Sildenafil Citrate | 4 - 28 | - | 508 | [9] |
| Spectrophotometry (Methyl Orange) | Ramipril | 2 - 14 | - | 508 | [9] |
| Spectrophotometry (Amaranth) | Amlodipine Besylate | 5 - 35 | - | 520 | [4] |
| Spectrophotometry (Indigo Carmine) | Famotidine | 0.5 - 5.0 | 3.50 x 10⁴ | 610 | [8] |
| Spectrophotometry (Neutral Red) | Famotidine | 0.8 - 8.0 | 2.90 x 10⁴ | 530 | [8] |
| Spectrophotometry (Phloroglucinol) | Famotidine | 12 - 80 | - | 435 | [11] |
Experimental Protocols & Workflow
The general workflow for these analyses is consistent, involving reaction, quenching with a chromogenic agent, and spectrophotometric measurement.
Caption: General experimental workflow for indirect analysis.
Protocol 1: Starch-Iodine Method
This protocol is adapted from the determination of Sumatriptan Succinate.[6]
-
Reagent Preparation:
-
NBS Solution (e.g., 20 µg/mL): Prepare a stock solution of NBS in distilled water (gentle heating may be required) and dilute to the working concentration. Store in an amber bottle.[7]
-
HCl (2 M): Prepare by appropriate dilution of concentrated HCl.
-
Potassium Iodide (KI) Solution (5% w/v): Dissolve 5 g of KI in 100 mL of distilled water.
-
Starch Solution (1% w/v): Make a paste of 1 g of soluble starch in a small amount of cold water. Add it to 100 mL of boiling water with continuous stirring.
-
-
Assay Procedure:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the analyte solution to create a set of calibration standards (e.g., final concentrations of 0.2 - 4.0 µg/mL).
-
To each flask, add 1.0 mL of 2 M HCl followed by 1.0 mL of the 20 µg/mL NBS solution.
-
Mix the contents and let the flasks stand for 15 minutes to ensure complete reaction.
-
Add 1.0 mL of 5% KI solution to each flask. The unreacted NBS will liberate iodine, turning the solution yellow/brown.
-
Add 1.0 mL of 1% starch solution. A blue color will develop.
-
Dilute the contents to the 10 mL mark with distilled water and mix well.
-
Measure the absorbance of the blue solution at 570 nm against a reagent blank prepared in the same manner without the analyte.
-
Plot absorbance versus concentration to generate a calibration curve.
-
Protocol 2: Methyl Orange Dye Method
This protocol is based on the determination of various pharmaceuticals.[7][9]
-
Reagent Preparation:
-
NBS Solution (e.g., 70 µg/mL): Prepare as described in Protocol 1.
-
HCl (1 M): Prepare by appropriate dilution of concentrated HCl.
-
Methyl Orange Solution (50 µg/mL): Prepare a stock solution of Methyl Orange in distilled water and dilute to the working concentration.
-
-
Assay Procedure:
-
Transfer aliquots of the analyte solution into a series of 10 mL volumetric flasks to cover the desired concentration range (e.g., 2-50 µg/mL).
-
To each flask, add 1.0 mL of 1 M HCl, followed by 1.0 mL of the 70 µg/mL NBS solution.
-
Shake the flasks well and allow them to stand for 30 minutes.[9]
-
Add 1.0 mL of the 50 µg/mL Methyl Orange dye solution to each flask.
-
Dilute to the 10 mL mark with distilled water and mix thoroughly.
-
Measure the absorbance of the solution at 508 nm against a corresponding reagent blank. The absorbance will increase with increasing analyte concentration as less NBS is available to bleach the dye.
-
Construct a calibration curve by plotting absorbance versus the final concentration of the drug.
-
Conclusion
Spectrophotometric methods offer a simple, rapid, and economical approach for the quantitative analysis of NBS reactions. Their main advantages lie in the accessibility of UV-Vis spectrophotometers and the low cost of reagents. The sensitivity can be significantly enhanced by choosing an appropriate chromogenic agent, such as the starch-iodine complex, which exhibits a high molar absorptivity.[6] While less specific than chromatographic techniques, these spectrophotometric methods are highly suitable for the routine analysis of bulk drugs and pharmaceutical formulations where interference from excipients is minimal.[4] The choice between different spectrophotometric procedures will depend on the required sensitivity, the properties of the analyte, and the available instrumentation.
References
- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. scielo.br [scielo.br]
- 6. Utilization of N-Bromosuccinimide as a Brominating Agent for the Determination of Sumatriptan Succinate in Bulk Drug and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl – Oriental Journal of Chemistry [orientjchem.org]
- 8. Utility of N-Bromosuccinimide for the Titrimetric and Spectrophotometric Determination of Famotidine in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uaic.ro [chem.uaic.ro]
A Comparative Guide to the Kinetic Studies of N-Bromosuccinimide and its Alternatives in Alcohol Oxidation
For Researchers, Scientists, and Drug Development Professionals
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, critical for the preparation of a vast array of chemical intermediates and active pharmaceutical ingredients. N-Bromosuccinimide (NBS) is a widely utilized reagent for this purpose, valued for its selectivity and operational simplicity. This guide provides an objective comparison of the kinetic performance of NBS with its N-halo analogues, N-bromoacetamide (NBA) and N-chlorosuccinimide (NCS), in the oxidation of alcohols. The information presented is supported by experimental data from various kinetic studies, offering insights into the reactivity and mechanisms of these oxidants.
Performance Comparison: A Kinetic Perspective
Key Kinetic Parameters for Alcohol Oxidation by N-Halo Compounds
| Oxidant | Alcohol | Medium | Rate Law | Second-Order Rate Constant (k₂) at specified Temp. | Reference |
| NBS | 2-Propanol | Alkaline | rate = k[NBS][Alcohol] | - | [1] |
| NBS | 2-Butanol | Alkaline | rate = k[NBS][Alcohol] | - | [1] |
| NBS | Benzyl Alcohol | Acidic (Aqueous Acetic Acid) | rate = k[NBS][Alcohol] | - | [2] |
| NBA | Ethanol | Acidic | rate = k[NBA][Alcohol][H⁺] | 1.16 (308 K) | [3] |
| NBA | Propan-1-ol | Acidic | rate = k[NBA][Alcohol][H⁺] | 1.05 (308 K) | [3] |
| NBA | Butan-1-ol | Acidic | rate = k[NBA][Alcohol][H⁺] | 1.00 (308 K) | [3] |
| NCS | Benzyl Alcohol | Acidic (Aqueous Acetic Acid) | rate = k[NCS][Alcohol] | - |
Note: Direct comparison of rate constants is challenging due to variations in experimental conditions (e.g., temperature, solvent composition, pH) across different studies. The provided data serves to illustrate the general kinetic behavior of each oxidant.
Experimental Protocols: A Closer Look at the Methodology
The kinetic studies of alcohol oxidation by N-halo compounds typically employ similar experimental strategies to monitor the reaction progress and determine the rate constants.
General Experimental Procedure for Kinetic Studies
-
Reagent Preparation: Standard solutions of the alcohol, the N-halo compound (NBS, NBA, or NCS), and any catalysts or buffers are prepared in the chosen solvent system (e.g., aqueous acetic acid, alkaline medium). The concentration of the N-halo compound is typically determined by iodometric titration.
-
Reaction Initiation: The reaction is initiated by mixing the thermostated solutions of the reactants. The experiments are usually carried out under pseudo-first-order conditions, with a large excess of the alcohol compared to the N-halo compound.
-
Monitoring Reaction Progress: The rate of the reaction is followed by monitoring the disappearance of the N-halo compound over time. The most common method is iodometric titration . At regular intervals, aliquots of the reaction mixture are withdrawn and added to a solution of potassium iodide. The liberated iodine is then titrated with a standard solution of sodium thiosulphate using starch as an indicator.[1][4] Alternatively, the reaction can be monitored spectrophotometrically by following the decrease in absorbance of the N-halo compound at its λmax.
-
Data Analysis: The pseudo-first-order rate constants (k') are determined from the slope of the linear plots of log[oxidant] versus time. The second-order rate constants (k₂) are then calculated by dividing k' by the concentration of the alcohol. The effect of temperature on the reaction rate is studied to determine the activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡).
Visualizing the Process: Workflow and Mechanism
To better understand the experimental and theoretical aspects of these kinetic studies, the following diagrams illustrate a typical workflow and a proposed reaction mechanism.
Caption: Generalized experimental workflow for kinetic studies of alcohol oxidation.
Caption: A plausible mechanism for the acid-catalyzed oxidation of alcohols by NBS.
Comparative Analysis and Mechanistic Insights
The kinetic data, though from disparate studies, allows for several key comparisons and mechanistic inferences:
-
Reaction Order: In most reported cases, the oxidation of alcohols by NBS, NBA, and NCS is first order with respect to both the oxidant and the alcohol, suggesting a bimolecular rate-determining step.[1][3]
-
Effect of Medium: The reactivity of these N-halo compounds is significantly influenced by the pH of the reaction medium. In acidic media, protonation of the N-halo compound is often proposed to form a more potent oxidizing species.[3] In alkaline media, the formation of hypobromite (B1234621) or related species may be involved.[1]
-
Proposed Mechanisms: The mechanisms for alcohol oxidation by N-haloimides are believed to proceed through the formation of an intermediate complex between the alcohol and the oxidant. The rate-determining step is often proposed to be the cleavage of the C-H bond of the alcohol within this complex, leading to the formation of the carbonyl compound.[2][5]
-
Reactivity Trends: While a definitive order of reactivity cannot be established without direct comparative studies, the available data suggests that the reactivity of N-halo compounds is influenced by the nature of the halogen and the substituents on the imide or amide nitrogen. Generally, N-bromo compounds are considered to be more potent oxidizing agents than their N-chloro counterparts.
Conclusion
N-Bromosuccinimide is an effective and versatile reagent for the oxidation of alcohols. Kinetic studies reveal that its reactivity, along with that of its analogues N-bromoacetamide and N-chlorosuccinimide, is governed by factors such as the substrate structure, solvent polarity, and pH. While direct, quantitative comparisons of the reaction rates are limited, the available data provides valuable insights for researchers in selecting the appropriate oxidizing agent and optimizing reaction conditions for their specific synthetic needs. Further comparative kinetic investigations under standardized conditions would be highly beneficial to the scientific community for a more precise evaluation of the relative performance of these important reagents.
References
Safety Operating Guide
Safe Disposal of N-Bromosuccinimide (NBS): A Procedural Guide
N-Bromosuccinimide (NBS) is a versatile reagent used for bromination and oxidation in synthetic organic chemistry.[1] Due to its reactivity, corrosivity, and oxidizing properties, proper handling and disposal are critical to ensure laboratory safety and environmental protection.[2][3] This guide provides detailed, step-by-step procedures for the safe disposal of NBS waste, tailored for researchers and drug development professionals.
Immediate Safety and Handling Precautions
Before handling NBS waste, always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety glasses with side-shields or a face shield.[4][5]
-
Ventilation: Handle NBS in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]
-
Avoid Dust Formation: Use procedures that minimize dust generation, such as wet sweeping for spills.[4][6]
-
Ignition Sources: Keep NBS away from heat, sparks, open flames, and other ignition sources.[4] It should also be kept away from combustible materials.[7]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of N-Bromosuccinimide is through a licensed professional waste disposal service, typically involving chemical incineration.[5][6][8] Never dispose of NBS down the drain or in regular trash.[2]
Step 1: Waste Segregation Keep NBS waste separate from other chemical waste streams. Do not mix NBS with incompatible materials, particularly certain solvents, reducing agents, or metals, to prevent hazardous reactions.[2][9][10]
Step 2: Containment and Labeling
-
Containers: Collect all NBS waste—including unused product, contaminated materials (e.g., gloves, weighing paper), and cleanup debris—in a designated, suitable, and closed container.[4][6]
-
Container Material: Use corrosion-resistant containers. Do not use metal containers, especially those made of aluminum or galvanized steel.[2] Lined metal cans or plastic pails are appropriate choices.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste: N-Bromosuccinimide" and include any other relevant hazard warnings (e.g., Oxidizer, Corrosive).[2][4]
Step 3: On-site Storage Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[4] Ensure the storage area is secure and locked up.[4]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[5][6]
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][5][8]
-
Follow all local, state, and federal environmental regulations for hazardous waste disposal.[2][5]
Step 5: Disposal of Empty Containers Handle uncleaned, empty containers as you would the product itself.[6] They may retain hazardous residues. If permitted by regulations, puncture the containers to prevent reuse.[2] Dispose of contaminated packaging as unused product.[5][6]
Chemical Incompatibility Data
N-Bromosuccinimide is highly reactive and can undergo dangerous, exothermic reactions when mixed with certain common laboratory chemicals.[9][10] Studies have identified hazardous incompatibilities with several solvents, often leading to autocatalytic decomposition.[10][11] Strict temperature control is necessary when using high concentrations of NBS in these solvents to prevent a dangerous rise in temperature and pressure.[10]
| Incompatible Material | Hazard Type |
| Amides (e.g., DMF, DMA) | Exothermic, autocatalytic decomposition.[9][10] |
| Tetrahydrofuran (THF) | Incompatible, potential for exothermic reaction.[9][10] |
| Toluene | Incompatible, potential for exothermic reaction.[9][10] |
| Reducing Agents | Risk of vigorous or violent reaction.[2] |
| Metals | May be corrosive to metals.[3] |
Cited Methodology for Assessing Chemical Incompatibility
The hazardous incompatibilities of N-Bromosuccinimide with various solvents were quantified using specialized calorimetric techniques. This data is crucial for understanding the risks associated with mixing, storing, and disposing of NBS solutions.
Experimental Methodologies:
-
Advanced Reactive System Screening Tool (ARSST): This tool was used to investigate the stability of NBS in different solvents. In a typical experiment, a 5-gram sample of 10 wt % NBS in a specific solvent was loaded into a 10-mL glass test cell.[10] The cell was sealed in a larger vessel and pressurized with nitrogen to prevent the solvent from boiling. The temperature was then ramped up to identify the onset temperature of any exothermic (heat-generating) decomposition.[10]
-
Reaction Calorimeter (RC1e): This instrument was used for isothermal analysis to measure the precise heats of incompatibility.[9][10] By holding the mixture at a constant temperature, researchers could accurately quantify the rate and amount of heat generated during the decomposition reaction, revealing its autocatalytic nature.[10]
These experiments demonstrated that the incompatibility is driven by a radical mechanism, which can be accelerated by the presence of radical initiators.[9][10]
N-Bromosuccinimide Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of NBS waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of N-Bromosuccinimide.
References
- 1. N-bromobutanimide | C4H4BrNO2 | CID 67184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. capotchem.cn [capotchem.cn]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Bromosuccinimide
Essential safety protocols and logistical plans for the use of N-Bromosuccinimide (NBS) in research and development.
N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, primarily used for radical substitution, electrophilic addition, and electrophilic substitution reactions.[1] However, its utility is matched by its hazardous nature, necessitating strict adherence to safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
N-Bromosuccinimide is classified as a substance that can cause severe skin burns and eye damage, is harmful if swallowed, and may cause an allergic skin reaction.[2][3][4] It is also an oxidizing solid and may be corrosive to metals.[2][5]
Hazard Identification:
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4][6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4][6] |
| Eye Damage/Irritation | Causes serious eye damage.[2][3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[2][5] |
| Oxidizing Solid | May intensify fire; oxidizer.[2][5] |
| Corrosive to Metals | May be corrosive to metals.[2][5] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life.[2][5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling N-Bromosuccinimide to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side protection or a full-face shield.[2][6] | Protects against dust, splashes, and direct contact that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, NBR) tested according to EN 374.[2][7] | Prevents skin contact which can cause burns and allergic reactions. Gloves should be inspected before use and disposed of properly after.[6] |
| Body Protection | A lab coat, apron, or coveralls. A complete chemical protection suit may be necessary depending on the scale of work.[2][6] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., for dusts and acid vapors) should be used when ventilation is inadequate or when dust formation is likely.[8][9] | Prevents inhalation of dust which is destructive to the mucous membranes and upper respiratory tract.[4][6] |
Operational and Handling Protocols
Adherence to a strict operational workflow is crucial for the safe handling of N-Bromosuccinimide.
Standard Operating Procedure for N-Bromosuccinimide Use:
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. carlroth.com [carlroth.com]
- 3. lobachemie.com [lobachemie.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
